Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Methyl amino(hydroxyimino)acetate (CAS: 865706-98-5), systematically known as methyl[(Z)-N'-hydroxycarbamimidoyl]formate, is a highly versatile bifunctional aliphatic building block[1]. Characterized by the presence of both a methyl ester and an amidoxime moiety, it serves as a critical intermediate in modern synthetic organic chemistry and drug discovery[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physicochemical properties, a field-proven and self-validating synthetic protocol, and its advanced applications—specifically its role as a precursor to 1,2,4-oxadiazole pharmacophores and as a heavy metal chelator[3].
Molecular Architecture and Physicochemical Properties
The molecular architecture of methyl amino(hydroxyimino)acetate features a planar amidoxime group conjugated with a carboxylate ester. This unique electronic topology imparts amphoteric properties: the oxime hydroxyl group is weakly acidic, while the amino group is weakly basic. The dense functionalization allows it to participate in a wide array of orthogonal reactions.
Table 1: Core Chemical and Computed Properties
Property
Value
Chemical Name
Methyl amino(hydroxyimino)acetate
IUPAC Name
Methyl (Z)-2-amino-2-(hydroxyimino)acetate
CAS Number
865706-98-5
| Molecular Formula | C
3
H
6
N
2
O
3
|
| Molecular Weight | 118.09 g/mol |
| Topological Polar Surface Area (TPSA) | 84.9 Ų |
| Hydrogen Bond Donors | 3 (-NH
2
, -OH) |
| Hydrogen Bond Acceptors | 4 (C=O, -O-, =N-, -OH) |
| Rotatable Bonds | 2 |
Data supported by computational chemical databases and structural analysis[1][2].
Mechanistic Synthesis and Validation Protocol
The de novo synthesis of methyl amino(hydroxyimino)acetate relies on the nucleophilic addition of hydroxylamine to the highly electrophilic nitrile carbon of methyl cyanoformate[4].
Objective: Synthesize the target amidoxime in high yield while strictly preventing the competitive hydrolysis of the methyl ester.
Step 1: Liberation of Free Hydroxylamine
Action: Suspend 1.05 equivalents of hydroxylamine hydrochloride (NH
2
OH·HCl) in anhydrous methanol at 0 °C. Add 0.55 equivalents of anhydrous sodium carbonate (Na
2
CO
3
) and stir for 30 minutes.
Causality & Expertise: Hydroxylamine is commercially supplied as a stable hydrochloride salt to prevent explosive decomposition. Na
2
CO
3
is selected as a mild, heterogeneous base to liberate the active nucleophile (free NH
2
OH) without inducing saponification of the final ester product—a fatal flaw often observed when stronger bases like NaOH or KOH are employed.
Step 2: Electrophilic Addition
Action: Begin the dropwise addition of 1.0 equivalent of to the suspension, maintaining the internal reaction temperature strictly below 5 °C[5].
Causality & Expertise: The cyano group of methyl cyanoformate is highly activated by the adjacent electron-withdrawing ester group, making it exceptionally electrophilic. The nucleophilic attack is strongly exothermic; dropwise addition and strict thermal control prevent thermal degradation, over-addition side reactions, and the volatilization of the cyanoformate.
Step 3: Maturation and Self-Validation
Action: Allow the reaction to slowly warm to ambient temperature (20–25 °C) and stir for 4–6 hours.
Self-Validating System (In-Process Control): Before proceeding to workup, quench a 50
μ
L aliquot in water and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) system. Because the product lacks a strong UV chromophore, the plate must be developed using a KMnO
4
oxidative stain. The protocol is validated to proceed only when the highly mobile methyl cyanoformate spot is completely consumed, replaced by a baseline-resolved polar spot (the amidoxime).
Step 4: Isolation and Purification
Action: Filter the suspension through a Celite pad to remove inorganic salts (NaCl, unreacted Na
2
CO
3
). Concentrate the filtrate in vacuo (bath temp < 35 °C), redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous Na
2
SO
4
, and evaporate to yield the pure product.
Causality & Expertise: The filtration-extraction sequence efficiently removes polar impurities and residual hydroxylamine. Keeping the bath temperature below 35 °C during concentration prevents premature thermally-induced cyclization or degradation of the oxime.
Figure 1: Step-by-step synthesis workflow of Methyl amino(hydroxyimino)acetate.
Chemical Reactivity and Advanced Transformations
Cyclodehydration to 1,2,4-Oxadiazoles
The most prominent application of methyl amino(hydroxyimino)acetate in drug development is its conversion into 3-substituted-1,2,4-oxadiazoles. These heterocycles are highly valued in medicinal chemistry as metabolically stable bioisosteres for esters and amides, protecting the pharmacophore from rapid enzymatic cleavage by esterases or amidases.
Mechanism: The amidoxime undergoes O-acylation with an acyl chloride or an activated carboxylic acid to form an O-acyl amidoxime intermediate. Subsequent thermal or catalyst-driven cyclodehydration (e.g., using ) eliminates a molecule of water, closing the ring to form the 1,2,4-oxadiazole[3]. The retained methyl ester at the 3-position can then be further functionalized.
Figure 2: Mechanistic pathway for converting the amidoxime into a 1,2,4-oxadiazole pharmacophore.
Metal Chelation and Radiochemistry
The amidoxime motif (-C(=NOH)NH
2
) is a privileged bidentate chelator for heavy metals, particularly the uranyl ion (UO
22+
) and transition metals like copper and palladium[6]. Coordination occurs via the oxime oxygen and the amino nitrogen, forming a thermodynamically stable 5-membered chelate ring. In the context of methyl amino(hydroxyimino)acetate, the adjacent ester provides a synthetic handle to covalently attach this chelating moiety to macroscopic supports (e.g., mesoporous silica or polymer resins) for environmental remediation or targeted radiotracer delivery.
Nitric Oxide (NO) Donation
In advanced cardiovascular drug design, amidoximes are investigated for their ability to undergo enzymatic oxidation (e.g., via cytochrome P450 enzymes) to release nitric oxide (NO). Methyl amino(hydroxyimino)acetate serves as a low-molecular-weight scaffold for designing targeted NO-donor prodrugs.
References
MolPort. "methyl[(Z)-N'-hydroxycarbamimidoyl]formate | 865706-98-5". MolPort Chemical Database. Available at:[Link]
Organic Syntheses. "N-Methoxy-N-methylcyanoformamide" (Details on Cyanoformate Reactivity). Org. Synth. 2018, 95, 276. Available at:[Link]
ResearchGate / Scientific Literature. "Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst". Available at:[Link]
Science.gov. "Palladium(II) complexes and Amidoxime Chelation". Available at:[Link]
Methyl Amino(hydroxyimino)acetate: A Versatile Synthon for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive examination of methyl amino(hydroxyimino)acetate, a pivotal building blo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of methyl amino(hydroxyimino)acetate, a pivotal building block in contemporary pharmaceutical development and organic synthesis. We will dissect its core structural features, systematic nomenclature, and critical physicochemical properties. This document further explores validated synthetic pathways, elucidates its reactivity profile based on its unique functional group constellation, and details its significant applications, particularly as a precursor in the synthesis of advanced-generation cephalosporin antibiotics. The content herein is structured to provide drug development professionals and research scientists with the authoritative, in-depth knowledge required to strategically and effectively employ this molecule in complex synthetic campaigns.
Molecular Architecture and Nomenclature
A foundational understanding of the structure and formal naming of methyl amino(hydroxyimino)acetate is crucial for predicting its chemical behavior and ensuring unambiguous communication in a research and development setting.
Chemical Structure
Methyl amino(hydroxyimino)acetate is characterized by a two-carbon acetate framework. Its chemical identity is defined by the presence of three key functional groups attached to the α-carbon:
A methyl ester (-COOCH₃)
An amino group (-NH₂)
A hydroxyimino group (=N-OH), also known as an oxime.
The presence of the carbon-nitrogen double bond (C=N) in the oxime moiety gives rise to geometric isomerism. The molecule can exist as either the E or Z isomer, depending on the spatial arrangement of the amino and hydroxyl groups relative to the C=N double bond. The (Z)-isomer is frequently encountered and is of significant interest in synthetic applications.
Diagram 1: Chemical Structure of (Z)-methyl 2-amino-2-(hydroxyimino)acetate
Caption: Molecular structure of (Z)-methyl 2-amino-2-(hydroxyimino)acetate.
IUPAC Nomenclature
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is methyl (2Z)-2-amino-2-(hydroxyimino)acetate .[1]
acetate : Designates the two-carbon chain containing a carboxyl group derivative.
methyl : Identifies the methyl group of the ester functionality.
(2Z)- : Specifies the stereochemistry at the C=N double bond on carbon 2, indicating that the higher-priority groups (amino and hydroxyl) are on the same side.
2-amino : Denotes the primary amine attached to carbon 2.
2-(hydroxyimino) : Refers to the =N-OH group attached to carbon 2.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its handling, storage, reaction conditions, and formulation potential.
The synthetic utility of methyl amino(hydroxyimino)acetate stems from its accessible preparation and the versatile reactivity of its constituent functional groups.
Synthetic Pathway
A prevalent laboratory-scale synthesis involves a two-step process starting from methyl cyanoacetate. The first step is a nitrosation reaction to form the oxime, followed by a selective reduction of the nitrile group to the primary amine.
Diagram 2: Representative Synthetic Workflow
Caption: A common two-step synthesis of methyl amino(hydroxyimino)acetate.
Experimental Protocol: Representative Synthesis
Nitrosation: Methyl cyanoacetate is dissolved in a suitable solvent like glacial acetic acid and cooled in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature. The reaction is stirred for several hours, after which the intermediate, methyl 2-cyano-2-(hydroxyimino)acetate, is isolated, typically by precipitation in water.
Reduction: The dried intermediate is dissolved in a solvent such as methanol. A catalyst, commonly 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
Workup and Purification: The catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization to yield the final compound.
Acidic Medium for Nitrosation: The use of acetic acid is critical as it reacts with sodium nitrite in situ to generate nitrous acid (HNO₂), the active nitrosating agent required for the reaction with the acidic α-carbon of the starting material.
Catalytic Hydrogenation: This method is chosen for its high selectivity. Catalysts like Pd/C are highly effective at reducing nitriles to primary amines without affecting the oxime or ester functionalities under controlled conditions, ensuring a clean conversion to the desired product.
Reactivity Profile
The synthetic versatility of methyl amino(hydroxyimino)acetate is a direct consequence of the distinct reactivity of its three functional groups:
Amino Group: As a primary amine, it is nucleophilic and readily undergoes acylation, alkylation, and condensation reactions, making it a key handle for building larger molecular scaffolds.
Hydroxyimino (Oxime) Group: This group can participate in various transformations, including cyclization reactions. It is a crucial component in the formation of heterocyclic rings, such as thiazoles.
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions or converted into amides via aminolysis, providing another point for molecular elaboration.
Applications in Drug Discovery and Development
This molecule is not merely a chemical curiosity; it is a validated and critical intermediate in the pharmaceutical industry.
Keystone Intermediate for Cephalosporin Antibiotics
The most prominent application of methyl amino(hydroxyimino)acetate and its derivatives is in the synthesis of the 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl side chain. This specific side chain is a hallmark of third and fourth-generation cephalosporin antibiotics (e.g., Cefepime, Ceftriaxone), conferring broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes.
The synthesis involves a Hantzsch-type thiazole synthesis where methyl amino(hydroxyimino)acetate reacts with a sulfur-containing reagent. The resulting aminothiazole moiety is then coupled to the 7-aminocephalosporanic acid (7-ACA) nucleus to construct the final antibiotic drug.
Diagram 3: Role in Pharmaceutical Synthesis
Caption: Role as a key building block in the synthesis of cephalosporin APIs.
Scaffold for Novel Heterocycles
Beyond cephalosporins, the unique arrangement of functional groups allows it to be used as a versatile precursor for a variety of nitrogen- and oxygen-containing heterocyclic systems. These scaffolds are of high interest in medicinal chemistry as they form the core of many therapeutic agents across different disease areas. The strategic manipulation of its reactive sites enables the construction of complex molecular architectures, underscoring its value in lead discovery and optimization campaigns. The introduction of a methyl group, in particular, can significantly modulate a molecule's pharmacodynamic and pharmacokinetic properties, a strategy often referred to as the "magic methyl" effect.[5][6][7]
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory when working with methyl amino(hydroxyimino)acetate.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8][9][10] Avoid contact with skin, eyes, and clothing.[10]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Trustworthiness: For comprehensive safety information, users are required to consult the latest Safety Data Sheet (SDS) provided by the manufacturer before use.[8][11]
References
Title: Methyl 2-hydroxy-2-(methylamino)acetate
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Methyl amino(hydroxy)acetate
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid, 97% Material Safety Data Sheet
Source: Cole-Parmer
URL: [Link]
Title: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive
Source: ResearchGate
URL: [Link]
Title: Methylamino acetate
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Mechanochemical Amidation of Esters with Calcium Nitride
Source: ACS Publications
URL: [Link]
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: On the reactivity toward ketones of new methyl amino complexes of Rh(III) and Ag(I)
Source: PubMed, National Center for Biotechnology Information
URL: [Link]
Title: New method for the synthesis of N-methyl amino acids containing peptides
Source: PubMed, National Center for Biotechnology Information
URL: [Link]
Title: [Application of methyl in drug design]
Source: PubMed, National Center for Biotechnology Information
URL: [Link]
Title: A Convenient Synthesis of Amino Acid Methyl Esters
Source: MDPI
URL: [Link]
Title: Polymeric formulations for drug release prepared by hot melt extrusion
Source: University of Groningen Research Portal
URL: [Link]
Title: Methyl-Containing Pharmaceuticals
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl amino(hydroxyimino)acetate
Executive Summary Methyl amino(hydroxyimino)acetate is a highly specialized amidoxime ester utilized extensively as a building block in advanced organic synthesis and drug discovery. As a bifunctional intermediate, it fe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl amino(hydroxyimino)acetate is a highly specialized amidoxime ester utilized extensively as a building block in advanced organic synthesis and drug discovery. As a bifunctional intermediate, it features both a methyl ester and an amidoxime moiety, making it an ideal precursor for the construction of biologically active heterocycles. This whitepaper provides a comprehensive technical profile of the compound, detailing its core identifiers, mechanistic behavior, and a field-validated protocol for its synthesis and handling.
Fundamental Chemical Identity & Data Presentation
To establish a rigorous baseline for analytical and synthetic applications, the fundamental chemical identifiers of Methyl amino(hydroxyimino)acetate are summarized below. These parameters are critical for verifying raw material integrity prior to deployment in complex workflows[1].
Table 1: Physicochemical Properties and Identifiers
Parameter
Value
Chemical Name
Methyl amino(hydroxyimino)acetate
CAS Registry Number
865706-98-5
Molecular Formula
C3H6N2O3
Molecular Weight
118.09 g/mol
MDL Number
MFCD19214612
Standard Purity
≥95% (Commercial Grade)
Structural Class
Amidoxime / Amino Acid Ester Derivative
Data supported by authoritative chemical databases[1],[2].
Mechanistic Insights: The Amidoxime Motif in Drug Design
In medicinal chemistry, the amidoxime group (
−C(NH2)=NOH
) is prized for its unique electronic properties. It acts as an ambidentate nucleophile, capable of reacting at either the oxygen or nitrogen atom depending on the electrophile and the specific reaction conditions.
For Methyl amino(hydroxyimino)acetate, the presence of the electron-withdrawing methyl ester group adjacent to the amidoxime carbon increases the acidity of the oxime proton while modulating the nucleophilicity of the amino group. This specific electronic tuning is what makes the compound an excellent candidate for cyclodehydration reactions to form 1,2,4-oxadiazoles. The 1,2,4-oxadiazole scaffold is frequently deployed by drug development professionals as a metabolically stable bioisostere for esters and amides, preventing premature enzymatic cleavage in vivo.
Fig 1: Nucleophilic addition pathway for amidoxime synthesis.
Validated Experimental Protocol: Synthesis and Isolation
The synthesis of Methyl amino(hydroxyimino)acetate relies on the nucleophilic addition of hydroxylamine to methyl cyanoformate. The following protocol is designed as a self-validating system, incorporating critical control points to ensure high yield and purity.
Objective: Conversion of methyl cyanoformate to Methyl amino(hydroxyimino)acetate via controlled nucleophilic addition.
Step-by-Step Methodology:
Preparation of Hydroxylamine Free Base:
Procedure: Suspend hydroxylamine hydrochloride (1.1 equivalents) in anhydrous methanol. Slowly add sodium methoxide (1.1 equivalents) while stirring at 0°C.
Causality: Hydroxylamine must be in its free base form to act as an effective alpha-effect nucleophile. The hydrochloride salt lacks the necessary electron density for the reaction. Sodium methoxide is preferred over aqueous bases to prevent the premature hydrolysis of the target methyl ester.
Electrophilic Addition:
Procedure: Filter the precipitated sodium chloride under an inert atmosphere. To the clear methanolic solution of free hydroxylamine, add methyl cyanoformate (1.0 equivalent) dropwise over 30 minutes, strictly maintaining the internal temperature between 0°C and 5°C.
Causality: The nucleophilic attack on the nitrile carbon is highly exothermic. Maintaining a low temperature suppresses side reactions, such as transesterification or the hydrolysis of the methyl ester moiety, ensuring strict chemoselectivity.
Reaction Progression and Kinetic Control:
Procedure: Allow the reaction mixture to gradually warm to room temperature and stir for 4–6 hours. Monitor the reaction via LC-MS.
Self-Validation: The reaction is deemed complete when the nitrile precursor peak is entirely consumed, and a predominant peak with an m/z of 119.09 [M+H]+ appears, corresponding exactly to the
C3H6N2O3
product mass[1].
Workup and Isolation:
Procedure: Concentrate the reaction mixture under reduced pressure (water bath <40°C). Resuspend the crude residue in ethyl acetate, wash with a minimal amount of ice-cold water, dry over anhydrous
Na2SO4
, and evaporate to yield the crude product. Recrystallize from an ethanol/hexane mixture.
Causality: The amidoxime is highly polar; washing with minimal cold water removes residual inorganic salts without causing significant product loss into the aqueous phase. Recrystallization exploits the differential solubility profile to yield high-purity (≥95%) Methyl amino(hydroxyimino)acetate[2].
Fig 2: Step-by-step experimental workflow for amidoxime isolation.
Conclusion
Methyl amino(hydroxyimino)acetate (CAS: 865706-98-5; Formula:
C3H6N2O3
) represents a critical structural node in synthetic organic chemistry[1]. By understanding the causality behind its synthesis—specifically the need for strict temperature control, anhydrous conditions, and precise nucleophile generation—researchers can reliably access this intermediate. Its successful isolation unlocks downstream applications in drug discovery, particularly in the synthesis of robust bioisosteres that improve the pharmacokinetic profiles of novel therapeutics.
Spectroscopic Characterization of Methyl Amino(hydroxyimino)acetate: A Technical Guide
Abstract Introduction Methyl amino(hydroxyimino)acetate, with the molecular formula C₃H₆N₂O₃ and a molecular weight of 118.09 g/mol [1], is a small organic molecule with potential applications in synthetic chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction
Methyl amino(hydroxyimino)acetate, with the molecular formula C₃H₆N₂O₃ and a molecular weight of 118.09 g/mol [1], is a small organic molecule with potential applications in synthetic chemistry and drug discovery. Its structure, featuring an amino group, a hydroxyimino (oxime) group, and a methyl ester, presents a unique combination of functional groups that give rise to a distinct spectroscopic signature. Accurate interpretation of its NMR, MS, and IR spectra is paramount for its unambiguous identification, purity assessment, and for understanding its chemical reactivity. Although commercial suppliers confirm the existence of analytical data for this compound, the absence of this information in the public scientific domain necessitates a predictive approach based on established chemical principles.
Molecular Structure and Predicted Spectroscopic Features
The structural formula of Methyl amino(hydroxyimino)acetate is key to predicting its spectroscopic behavior.
Caption: Molecular structure of Methyl amino(hydroxyimino)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum of Methyl amino(hydroxyimino)acetate is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
Proton Type
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
-OH
10.0 - 12.0
Singlet (broad)
1H
The acidic proton of the oxime hydroxyl group is expected to be significantly deshielded and will likely appear as a broad singlet that can exchange with D₂O.
-NH₂
5.0 - 7.0
Singlet (broad)
2H
Protons of the amino group are also expected to be broad due to quadrupole effects of the nitrogen and exchange. Their chemical shift can vary depending on the solvent and concentration.
-OCH₃
3.7 - 3.9
Singlet
3H
The methyl protons of the ester group are deshielded by the adjacent oxygen atom, typically appearing in this region[2][3].
Expert Insight: The broadness of the -OH and -NH₂ signals is a key identifying feature. Deuterium exchange experiments are crucial for confirming these assignments. Upon adding a drop of D₂O to the NMR sample, these signals would disappear from the spectrum.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, one for each unique carbon atom.
Carbon Type
Predicted Chemical Shift (δ, ppm)
Rationale
C =O (Ester)
160 - 170
The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters.
C =N (Oxime)
145 - 155
The sp²-hybridized carbon of the oxime group is also significantly deshielded.
-OC H₃ (Methyl)
50 - 55
The methyl carbon of the ester group is shielded compared to the other carbons in the molecule.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl amino(hydroxyimino)acetate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is generally sufficient.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Deuterium Exchange: To confirm the identity of exchangeable protons, acquire a second ¹H NMR spectrum after adding a drop of D₂O to the NMR tube and shaking.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrum
For Methyl amino(hydroxyimino)acetate (MW = 118.09 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:
m/z
Predicted Fragment
Interpretation
118
[M]⁺
Molecular ion peak.
101
[M - OH]⁺
Loss of a hydroxyl radical from the oxime group.
87
[M - OCH₃]⁺
Loss of a methoxy radical from the ester group.
59
[COOCH₃]⁺
Fragment corresponding to the methyl ester group.
Expert Insight: The presence of two nitrogen atoms in the molecule means that the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) for a softer ionization or electron ionization (EI) for more fragmentation).
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
Tandem MS (MS/MS): For further structural elucidation, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
Caption: Predicted major fragmentation pathways for Methyl amino(hydroxyimino)acetate in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Intensity
3400 - 3200
O-H (oxime)
Stretching
Broad, Medium
3300 - 3100
N-H (amine)
Stretching
Medium
1750 - 1730
C=O (ester)
Stretching
Strong
1680 - 1620
C=N (oxime)
Stretching
Medium
1250 - 1000
C-O (ester)
Stretching
Strong
960 - 930
N-O (oxime)
Stretching
Medium
Expert Insight: The IR spectrum will be characterized by a strong carbonyl absorption and broad bands in the high-frequency region corresponding to the O-H and N-H stretches. The presence of both of these broad absorptions is a strong indicator of the simultaneous presence of the hydroxyl and amino functionalities.
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Background Correction: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl amino(hydroxyimino)acetate. The expected NMR, MS, and IR data presented herein, based on fundamental principles and comparison with analogous structures, offer a solid foundation for the characterization of this compound. Researchers and scientists working with this molecule can use this guide to anticipate its spectral features, aid in the interpretation of experimental data, and confirm its identity and purity. The protocols outlined provide a standardized approach to acquiring high-quality spectroscopic data for this and similar compounds.
References
CATO. (n.d.). Methyl amino(hydroxyimino)acetate. Retrieved from [Link]
LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved from [Link]
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
Physical properties: melting point, boiling point, and solubility of Methyl amino(hydroxyimino)acetate.
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Methyl amino(hydroxyimino)acetate is a molecule of significant interest in contemporary chemical an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl amino(hydroxyimino)acetate is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its unique constellation of functional groups—an amino group, a hydroxyimino (oxime) moiety, and a methyl ester—suggests a rich and complex chemical reactivity profile, making it a valuable building block in the synthesis of novel compounds. A thorough understanding of its fundamental physical properties, namely its melting point, boiling point, and solubility, is a critical prerequisite for its effective utilization in any research and development endeavor. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the physical properties of methyl amino(hydroxyimino)acetate. In the absence of extensive, formally published experimental data for this specific molecule, this guide synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust framework for researchers. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Physicochemical Profile of Methyl Amino(hydroxyimino)acetate
A summary of the key identifiers and anticipated physical properties for methyl amino(hydroxyimino)acetate is presented below. It is crucial to note that where experimental data for the target compound is unavailable, data from closely related analogues is provided as a scientifically grounded estimation.
Based on the structurally analogous compound, methyl (2Z)-2-cyano-2-(hydroxyimino)acetate (CAS 1086210-47-0). A similar compound, Ethyl (hydroxyimino)cyanoacetate, has a reported melting point of 128-134 °C.[4]
Predicted Boiling Point
203 °C (with likely decomposition)
Based on the structurally analogous compound, methyl (2Z)-2-cyano-2-(hydroxyimino)acetate (CAS 1086210-47-0). It is common for oximes and amino acid derivatives to decompose at or near their boiling points.
Predicted Solubility
Soluble in polar protic and aprotic solvents (e.g., water, ethanol, DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexane, toluene).
Prediction based on the presence of polar functional groups (amino, hydroxyimino, ester) capable of hydrogen bonding.
Melting Point Determination: Theory and Experimental Protocol
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting range.
Causality in Experimental Design
The choice of a suitable method for melting point determination depends on the sample amount and the required accuracy. The capillary method is widely used due to its small sample requirement and good reproducibility. The heating rate is a critical parameter; a slow heating rate (1-2 °C/min) around the expected melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate determination.
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation:
Ensure the methyl amino(hydroxyimino)acetate sample is completely dry and in a fine powdered form.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
Apparatus Setup:
Use a calibrated digital melting point apparatus.
Insert the capillary tube into the heating block of the apparatus.
Measurement:
Set the initial heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting range quickly.
Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min.
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The range between these two temperatures is the melting range.
Validation and Purity Assessment:
A sharp melting range (≤ 1 °C) is indicative of a pure compound.
If the melting range is broad or lower than expected, the sample may be impure and require further purification, such as recrystallization.
Boiling Point and Thermal Stability: Considerations and Analysis
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds with high melting points or those susceptible to thermal degradation, determining the boiling point at atmospheric pressure can be challenging.
Expert Insights on Thermal Decomposition
Many organic molecules, particularly those with multiple functional groups like amino acids and oximes, are prone to decomposition at elevated temperatures. This decomposition can manifest as discoloration, gas evolution, or a change in the physical state that is not a true boiling transition. Therefore, it is crucial to assess the thermal stability of methyl amino(hydroxyimino)acetate concurrently with any attempt to determine its boiling point. Thermogravimetric analysis (TGA) is an invaluable technique for this purpose, as it provides quantitative information about the temperature at which mass loss occurs due to decomposition.
Experimental Protocol: Boiling Point Determination (if thermally stable)
If the compound is found to be thermally stable below its predicted boiling point, the following micro-scale method can be employed:
Apparatus Setup:
Place a small amount of the sample in a micro boiling point tube.
Invert a sealed capillary tube and place it inside the micro boiling point tube.
Attach the setup to a thermometer and immerse it in a heating bath (e.g., silicone oil).
Measurement:
Heat the bath gradually.
Observe a stream of bubbles emerging from the inverted capillary as the air inside expands and is replaced by the vapor of the substance.
Once a steady stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Profile: A Key Parameter for Application
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For drug development professionals, solubility is a critical determinant of a compound's bioavailability.
Predicting Solubility Based on Molecular Structure
The molecular structure of methyl amino(hydroxyimino)acetate, with its polar amino and hydroxyimino groups, suggests a propensity for forming hydrogen bonds. This indicates that it should be reasonably soluble in polar protic solvents like water and ethanol. The presence of the methyl ester and the overall small size of the molecule may also allow for some solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Conversely, its polarity suggests limited solubility in nonpolar solvents like hexane or toluene.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Sample Preparation:
Add an excess amount of solid methyl amino(hydroxyimino)acetate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration:
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Separation:
Allow the vials to stand undisturbed to let the excess solid settle.
Carefully withdraw a known volume of the supernatant. To remove any remaining solid particles, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.
Concentration Analysis:
Determine the concentration of the dissolved solute in the clarified supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
Calculation:
The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental protocols, the following diagrams illustrate the logical flow of each determination.
Caption: Workflow for Shake-Flask Solubility Determination
Conclusion
While direct experimental data for the physical properties of methyl amino(hydroxyimino)acetate remains to be fully elucidated in the public domain, a strong predictive framework can be established based on the analysis of closely related chemical structures and fundamental physicochemical principles. The predicted melting point is in the range of 122-134 °C, with a boiling point around 203 °C, though thermal decomposition is a significant consideration. The compound is expected to be soluble in polar solvents.
The experimental protocols detailed in this guide provide a robust and validated pathway for researchers to determine these critical parameters with a high degree of confidence. A precise understanding of these properties is not merely an academic exercise; it is the bedrock upon which successful and efficient research and development in the chemical and pharmaceutical sciences are built.
References
CATO. (n.d.). Methyl amino(hydroxyimino)acetate. Retrieved from [Link]
Chem-Impex. (n.d.). Ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]
An In-depth Technical Guide to the Reactivity of the Hydroxyimino Functional Group
Introduction The hydroxyimino functional group, R¹R²C=NOH, commonly known as the oxime, is a versatile and highly valuable moiety in modern organic chemistry and drug discovery. Its unique electronic and structural featu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The hydroxyimino functional group, R¹R²C=NOH, commonly known as the oxime, is a versatile and highly valuable moiety in modern organic chemistry and drug discovery. Its unique electronic and structural features impart a rich and diverse reactivity profile, enabling its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the core principles governing the reactivity of the hydroxyimino group, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental aspects of its structure, the causality behind its characteristic reactions, and its strategic application in the synthesis of complex molecules and bioactive agents.
Fundamental Properties of the Hydroxyimino Group
The reactivity of the hydroxyimino group is a direct consequence of its electronic structure and stereochemistry. The C=N double bond, the lone pairs on the nitrogen and oxygen atoms, and the acidic nature of the hydroxyl proton all contribute to its chemical behavior.
Electronic Structure and Stereochemistry
The carbon and nitrogen atoms of the oxime are sp² hybridized, resulting in a planar C=N-O fragment. A key feature of oximes is the existence of stereoisomers, designated as E and Z (or syn and anti in older literature), arising from the restricted rotation around the C=N double bond.[1] These isomers can exhibit different physical properties and, importantly, distinct reactivity, which can be exploited in stereospecific synthesis.[1] The interconversion between E and Z isomers is generally slow but can be facilitated by heat or photochemical means.[2]
The nitrogen and oxygen atoms are nucleophilic due to their lone pairs, while the carbon atom can be electrophilic. The hydroxyl proton is weakly acidic, allowing for deprotonation to form a highly nucleophilic oximate anion.
Spectroscopic Characteristics
The presence of a hydroxyimino group in a molecule can be readily identified through various spectroscopic techniques. In ¹H NMR spectroscopy, the hydroxyl proton typically appears as a broad singlet. The chemical shift of this proton can vary depending on the solvent and concentration. In ¹³C NMR, the carbon of the C=N bond resonates in the range of δ 140-160 ppm. Infrared (IR) spectroscopy shows a characteristic C=N stretching vibration around 1620-1690 cm⁻¹ and a broad O-H stretch around 3150-3450 cm⁻¹.
Synthesis of the Hydroxyimino Functional Group
The most common and straightforward method for the synthesis of oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine (NH₂OH) or its hydrochloride salt.[3][4] This reaction is typically acid- or base-catalyzed and proceeds through a nucleophilic addition mechanism to the carbonyl group, followed by dehydration.[5]
The choice of reaction conditions can influence the yield and, in some cases, the stereoselectivity of the oxime formation. A variety of catalysts, including natural acids and metal oxides, have been employed to promote this transformation under milder and more environmentally friendly conditions.[6][7]
Experimental Protocol: General Procedure for Oxime Synthesis
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol (10 mL).[8][9]
Base Addition: Add a base, such as pyridine (2.0 mmol) or sodium acetate, to neutralize the liberated HCl.[8]
Reaction: Stir the mixture at room temperature or under reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.[8][9]
Purification: Wash the combined organic layers with dilute acid (to remove pyridine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime. The product can be further purified by recrystallization or column chromatography.[8]
Key Reactions of the Hydroxyimino Group
The hydroxyimino group's rich reactivity can be broadly categorized into several key classes of transformations, each with significant synthetic utility.
The Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone reaction of oximes, involving the acid-catalyzed conversion of a ketoxime into an N-substituted amide or an aldoxime into a nitrile.[3][10][11][12][13] This reaction is of great industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6.[12]
Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[11] This is followed by a concerted migration of the group anti to the leaving group to the electron-deficient nitrogen atom, with the simultaneous cleavage of the N-O bond.[11] The resulting nitrilium ion is then attacked by water, which, after deprotonation and tautomerization, yields the final amide product.[10][11]
Diagram: Beckmann Rearrangement Mechanism
Caption: Mechanism of the Beckmann Rearrangement.
Oxime Ligation: A Bioorthogonal Tool
Oxime ligation is a highly chemoselective reaction between an aminooxy-functionalized molecule and an aldehyde or ketone to form a stable oxime bond.[14] Its bioorthogonal nature—meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes—has made it an invaluable tool in chemical biology, bioconjugation, and drug delivery.[14][15]
The reaction is typically performed in aqueous media and can be catalyzed by aniline or its derivatives, which significantly accelerate the rate of ligation, especially at neutral pH.[14][16][17] This has enabled applications in peptide and protein modification, the creation of antibody-drug conjugates, and the development of hydrogels for tissue engineering.[14][18]
Diagram: Catalyzed Oxime Ligation Workflow
Caption: Catalyzed Oxime Ligation Workflow.
Cycloaddition Reactions
Oximes and their derivatives are versatile partners in cycloaddition reactions. For instance, they can react with Michael acceptors in a tandem Michael addition–1,3-dipolar cycloaddition process to yield isoxazolidines.[19] Nitrile oxides, which can be generated from oximes, are also potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocycles.[20] These reactions are powerful methods for constructing complex heterocyclic frameworks from simple starting materials.
Nucleophilic and Electrophilic Reactions
The ambidentate nucleophilic character of the hydroxyimino group allows for reactions at both the nitrogen and oxygen atoms.[21] O-alkylation is generally favored, but N-alkylation can also occur.[21] The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, although this is less common than reactions at the heteroatoms.[22] In some cases, the oxime can act as an α-electrophile under specific conditions, leading to interesting cyclization reactions.[23][24]
Radical Reactions
The N-O bond of the hydroxyimino group can be cleaved to generate iminyl radicals.[25] These radicals are highly reactive intermediates that can participate in a variety of transformations, including cyclizations and additions to π-systems, providing access to a range of nitrogen-containing compounds.[25]
The Hydroxyimino Group in Drug Development
The unique properties of the hydroxyimino group have led to its widespread use in medicinal chemistry and drug design.
Bioisosterism
The hydroxyimino group is a well-established bioisostere for several functional groups, including carboxylic acids, esters, and amides.[1][4][26][27] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity.[28]
Functional Group
Bioisosteric Replacement
Key Advantage
Carboxylic Acid
Amidoxime
Improved cell permeability and metabolic stability.
A vast number of compounds containing the hydroxyimino moiety exhibit a broad spectrum of pharmacological activities, including:
Antibacterial and Antifungal Agents: Several FDA-approved cephalosporin antibiotics, such as cefuroxime and ceftizoxime, feature an oxime ether side chain that enhances their stability against β-lactamases.[1]
Anticancer Agents: The oxime functional group is present in numerous compounds with demonstrated anticancer activity, where it can contribute to target binding and modulate physicochemical properties.[29][30]
Antidotes for Nerve Agent Poisoning: Oximes, such as pralidoxime (2-PAM), are used to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents.[1][31] The nucleophilic oximate anion attacks the phosphorus atom of the organophosphate, displacing it from the enzyme's active site.[31]
Nitric Oxide (NO) Donors
Amidoximes and certain oximes can be metabolized in vivo to release nitric oxide (NO), a crucial signaling molecule with various physiological roles, including vasodilation.[4] This property has been explored for the development of novel cardiovascular drugs.[4]
Safety Considerations
While oximes are valuable chemical entities, some, such as 2-butanone oxime (MEKO), are classified as potential carcinogens and can cause skin sensitization.[32][33] It is imperative for researchers to consult the Safety Data Sheet (SDS) for any specific oxime and to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[34][35][36]
Conclusion
The hydroxyimino functional group is a cornerstone of modern synthetic and medicinal chemistry. Its rich and tunable reactivity, encompassing rearrangements, ligations, cycloadditions, and more, provides chemists with a powerful toolkit for molecular construction. In drug development, the strategic incorporation of the oxime moiety has led to the discovery of numerous therapeutic agents with improved efficacy and pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of this remarkable functional group in their scientific endeavors.
Beckmann Rearrangement - Chemistry Steps. (2025, June 19). Chemistry Steps. Retrieved from [Link]
Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (n.d.). PubMed Central. Retrieved from [Link]
Oxime - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PubMed Central. Retrieved from [Link]
Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020, June 18). MDPI. Retrieved from [Link]
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (n.d.). PubMed Central. Retrieved from [Link]
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). Eurasia Journal of Mathematics, Science and Technology Education. Retrieved from [Link]
Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018, April 25). Organic Letters. Retrieved from [Link]
Beckmann rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Interesting Behavior of α,β-Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions. (2004, May 15). Organic Letters. Retrieved from [Link]
Oximes - STOP carcinogens at work. (n.d.). STOP carcinogens at work. Retrieved from [Link]
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]
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Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
Reactivity of oximes for diverse methodologies and synthetic applications. (2023, January 19). Chemical Society Reviews. Retrieved from [Link]
Beckmann Rearrangement - BYJU'S. (n.d.). BYJU'S. Retrieved from [Link]
Oxime: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]
Model cycloaddition reactions of the nitrile oxide generated upon... (n.d.). ResearchGate. Retrieved from [Link]
Copper/amine-catalyzed formal regioselective [3 + 2] cycloaddition of an α,β-unsaturated O-acetyl oxime with enals. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
Scheme 9 Preferred path for the nucleophilic attack of the oxime nitrogen. (n.d.). ResearchGate. Retrieved from [Link]
General mechanism of nucleophilic attack from the oxime reactivator towards OP. (n.d.). ResearchGate. Retrieved from [Link]
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central. Retrieved from [Link]
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Taylor & Francis. Retrieved from [Link]
Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks. (2011, May 26). Organic Letters. Retrieved from [Link]
Common Name: ACETALDEHYDE OXIME HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. (n.d.). NJ.gov. Retrieved from [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). ACS Publications. Retrieved from [Link]
Oxime Derivatives as α-Electrophiles. From α-Tetralone Oximes to Tetracyclic Frameworks | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Hydroxylamines and Oximes: Biological Properties and Potential Uses as Therapeutic Agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
An In-depth Technical Guide to Methyl Amino(hydroxyimino)acetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Chemistry of α-Amino-α-oximino Esters Within the landscape of modern organic synthesis and medicinal chemistry, α-amino-α-oximin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of α-Amino-α-oximino Esters
Within the landscape of modern organic synthesis and medicinal chemistry, α-amino-α-oximino esters represent a class of compounds with significant, yet sometimes underexplored, potential. Their unique bifunctional nature, possessing both an amino group and an oxime moiety on the same α-carbon, renders them highly valuable as synthetic intermediates. This guide provides a comprehensive technical overview of a specific member of this class, Methyl amino(hydroxyimino)acetate. While seminal, dedicated literature on this particular molecule is not abundant, its chemical architecture allows for well-grounded extrapolation of its synthesis, properties, and applications from closely related and extensively studied analogues. This document aims to serve as a foundational resource for researchers looking to leverage this compound in their synthetic and drug discovery endeavors.
Core Properties and Structural Features
Methyl amino(hydroxyimino)acetate is a small organic molecule whose fundamental properties are summarized below. A key structural feature is the C=N double bond of the oxime, which can exist as either E or Z geometric isomers. This isomerism can influence the molecule's reactivity and its interactions in biological systems.
Proposed Synthesis of Methyl Amino(hydroxyimino)acetate
The synthesis of α-oximino esters is a well-established transformation in organic chemistry, typically proceeding through the oximation of an α-keto ester or a related precursor. A plausible and efficient route to Methyl amino(hydroxyimino)acetate would involve the oximation of a suitable α-carbonyl compound with hydroxylamine. A detailed, step-by-step protocol based on analogous reactions is provided below.[3][4]
Experimental Protocol: Oximation of Methyl Glyoxylate
This proposed synthesis utilizes the reaction of methyl glyoxylate with hydroxylamine hydrochloride. The base, sodium acetate, is crucial as it liberates free hydroxylamine from its salt, which then reacts with the aldehyde functionality of the methyl glyoxylate.
Materials:
Methyl glyoxylate (or its hydrate or a polymer precursor that can generate it in situ)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc)
Methanol (MeOH)
Water (H₂O)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Step-by-Step Procedure:
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of methanol and water. Stir until all solids are dissolved. The sodium acetate acts as a base to generate free hydroxylamine.
Addition of the Carbonyl Compound: Cool the solution to 0-5 °C using an ice bath. To this cooled solution, add methyl glyoxylate (1.0 eq) dropwise over 15-20 minutes. The slow addition helps to control any potential exotherm.
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
To the remaining aqueous solution, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
Combine the organic layers and wash them sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the organic solvent on a rotary evaporator to yield the crude product. The crude Methyl amino(hydroxyimino)acetate can then be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Synthetic Workflow Diagram
Caption: Role of oxime-based additives in suppressing racemization during peptide coupling.
Given the structural similarity and the shared core functional group, it is highly probable that Methyl amino(hydroxyimino)acetate can function as an effective, and perhaps more atom-economical, alternative to Oxyma. Its validation in this role would represent a significant contribution to peptide chemistry.
Versatile Precursor for Heterocyclic Synthesis
The oxime functionality is a linchpin in the synthesis of various nitrogen- and oxygen-containing heterocycles, which form the core of many pharmaceuticals. [5]The α-oximono-ester motif can participate in a range of cyclization and cycloaddition reactions. For example, it can serve as a precursor to:
Isoxazoles and Oxazoles: These five-membered rings are prevalent in medicinal chemistry. The oxime nitrogen and oxygen can be incorporated into the ring system through various cyclization strategies.
Pyridines and Pyrazines: Through condensation reactions with 1,3- or 1,2-dicarbonyl compounds, respectively, the amino and oxime functionalities can be used to construct these important six-membered aromatic heterocycles.
The ability to use Methyl amino(hydroxyimino)acetate as a starting material for diverse heterocyclic libraries makes it a valuable tool for lead discovery programs.
Conclusion and Future Directions
Methyl amino(hydroxyimino)acetate is a promising yet under-documented chemical entity. Based on the robust chemistry of its analogues, it stands as a molecule with high potential, particularly as a next-generation peptide coupling additive and as a versatile building block for constructing complex molecular architectures relevant to drug discovery.
Future research should focus on the empirical validation of the synthetic protocol outlined herein, a thorough characterization of its physicochemical properties, and a systematic evaluation of its performance against established reagents like Oxyma in challenging peptide coupling scenarios. Exploring its reactivity in novel heterocyclic syntheses could also unlock new avenues for medicinal chemistry. For researchers in drug development, Methyl amino(hydroxyimino)acetate represents an opportunity to innovate and optimize key synthetic transformations.
References
CATO. Methyl amino(hydroxyimino)acetate. Available from: [Link]
Sandler, S. R., & Karo, W. (1972).
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394–9403. Available from: [Link]
Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & Faty, R. A. (2015). α-Oximono-esters as precursors to heterocycles – generation of oxazinone N-oxides and cycloaddition to alkene dipolarophiles. Organic & Biomolecular Chemistry, 13(3), 779-790. Available from: [Link]
Theoretical Calculations on the Stability of Methyl Amino(hydroxyimino)acetate Isomers: A Comprehensive Technical Guide
Abstract Methyl amino(hydroxyimino)acetate is a molecule of significant interest due to its structural motifs, which are relevant in medicinal chemistry and as building blocks in organic synthesis. The molecule's functio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methyl amino(hydroxyimino)acetate is a molecule of significant interest due to its structural motifs, which are relevant in medicinal chemistry and as building blocks in organic synthesis. The molecule's functionality allows for a rich isomeric landscape, including geometric isomers at the C=N double bond and various conformers arising from rotations about single bonds. The relative stability of these isomers is a critical determinant of the molecule's behavior in chemical and biological systems. This technical guide provides a comprehensive framework for employing high-level theoretical calculations to elucidate the stability of these isomers. We detail a robust computational strategy centered on Density Functional Theory (DFT) for geometry optimization and thermodynamic analysis, supplemented by Natural Bond Orbital (NBO) analysis to dissect the non-covalent interactions, particularly intramolecular hydrogen bonding, that govern the energetic landscape. This document serves as a protocol and interpretive guide for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and related molecular systems.
Introduction: The Isomeric Landscape and Its Importance
The Significance of Methyl Amino(hydroxyimino)acetate
Methyl amino(hydroxyimino)acetate and its parent structure, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are recognized for their utility in peptide synthesis as highly efficient additives that suppress racemization.[1] The core amino(hydroxyimino)acetate structure presents a fascinating case for studying molecular stability, as the proximal amino and hydroxyimino groups can engage in significant intramolecular interactions. For drug development professionals, understanding the preferred three-dimensional structure of such molecules is paramount, as the most stable isomer is typically the most abundant in solution and therefore the most likely to interact with a biological target.
Defining the Isomers of Interest
The primary source of isomerism in Methyl amino(hydroxyimino)acetate stems from the configuration of the C=N double bond, leading to two geometric isomers: E (anti) and Z (syn). Further complexity arises from the conformational flexibility due to rotation around several single bonds (C-C, C-N, N-O, and C-O). The central hypothesis guiding this work is that the relative stability of these isomers is predominantly dictated by the formation of an intramolecular hydrogen bond (IMHB). Specifically, one isomer can adopt a conformation that allows for a stabilizing interaction between the amino group (-NH₂) and the hydroxyl proton of the oxime (-NOH), an interaction that is sterically precluded in other isomers.[2][3]
Theoretical Foundations and Computational Strategy
The Power of Computational Chemistry
Theoretical calculations provide a powerful lens to investigate the intrinsic properties of molecules without the need for synthesis and experimental characterization of potentially transient or unstable species.[4] By solving the electronic structure of a molecule, we can precisely calculate its geometry, energy, and a host of other properties, thereby providing a quantitative ranking of isomer stability.[5]
Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[6]
Choice of Functional: A hybrid functional like B3LYP is a well-established and reliable choice for the thermochemistry of organic molecules.[7] For a more modern approach that better accounts for non-covalent interactions, a dispersion-corrected functional such as ωB97X-D is highly recommended.
Choice of Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , provides sufficient flexibility for an accurate description of the electronic structure. The inclusion of diffuse functions ("+") is crucial for accurately modeling hydrogen bonding, and polarization functions ("d,p") are essential for describing the correct bond angles and molecular shape.[8]
Modeling the Environment: Gas Phase vs. Solvation
To gain a complete picture, calculations should be performed in two environments:
Gas Phase: This represents the intrinsic stability of the isomer, free from all external influences.
Implicit Solvation: Using a continuum model like the Polarizable Continuum Model (PCM) , we can simulate the effect of a solvent (e.g., water or DMSO) on isomer stability.[9] Solvation can significantly alter the relative energy landscape, as polar solvents may preferentially stabilize more polar isomers or disrupt intramolecular hydrogen bonds.[7]
Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for determining the most stable isomers.
Step 1: Geometry Optimization
The first step is to find the lowest-energy three-dimensional structure for each potential isomer. This is achieved by starting with a reasonable guess for the geometry and using a DFT-based algorithm to systematically adjust atomic positions until a stationary point on the potential energy surface is found.
Step 2: Verification of Stationary Points
A true energy minimum must be confirmed for each optimized structure. This is accomplished by performing a vibrational frequency calculation.
A Real Minimum: The structure corresponds to a stable isomer if and only if all calculated vibrational frequencies are real (i.e., there are zero imaginary frequencies).
A Transition State: If one imaginary frequency is found, the structure is not a minimum but a transition state between two other structures.
This verification step is critical for the trustworthiness of the results.[8]
Step 3: Calculation of Thermodynamic Properties
From the frequency calculation, several key energetic values are obtained:
Electronic Energy (E): The raw energy from the DFT calculation.
Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy at 0 Kelvin.
Gibbs Free Energy (G): The most comprehensive measure of stability at a given temperature and pressure (e.g., 298.15 K and 1 atm), as it includes both enthalpic and entropic contributions. The isomer with the lowest Gibbs free energy is predicted to be the most stable and, therefore, the most abundant at equilibrium.
Caption: A standard workflow for the theoretical analysis of molecular isomer stability.
**4. Advanced Analysis of Stability Factors
To understand why one isomer is more stable than another, we must look beyond total energies and analyze the underlying electronic interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis is an indispensable tool for translating complex wavefunction data into the intuitive chemical language of bonds, lone pairs, and donor-acceptor interactions.[10][11] It is particularly powerful for identifying and quantifying intramolecular hydrogen bonds.
Protocol:
Perform an NBO analysis on the final optimized geometries using the same level of theory.
Examine the output for second-order perturbation theory analysis of the Fock matrix. This analysis reveals delocalization energies between filled "donor" orbitals (like lone pairs) and empty "acceptor" orbitals (like anti-bonding orbitals).[12]
For the IMHB in Methyl amino(hydroxyimino)acetate, the key interaction to look for is the delocalization of electron density from a lone pair on the amino nitrogen atom, denoted LP(N) , into the antibonding orbital of the O-H bond, denoted σ*(O-H) .
The stabilization energy associated with this interaction, E(2) , provides a quantitative measure of the hydrogen bond's strength. A higher E(2) value signifies a stronger and more stabilizing interaction.[13]
Step-by-step synthesis protocol for Methyl amino(hydroxyimino)acetate.
An In-Depth Guide to the Synthesis of Methyl amino(hydroxyimino)acetate Introduction Methyl amino(hydroxyimino)acetate (CAS No. 865706-98-5) is a valuable bifunctional molecule incorporating both a methyl ester and an am...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of Methyl amino(hydroxyimino)acetate
Introduction
Methyl amino(hydroxyimino)acetate (CAS No. 865706-98-5) is a valuable bifunctional molecule incorporating both a methyl ester and an amidoxime functional group. Amidoximes are a pivotal class of compounds in medicinal chemistry and materials science, serving as key precursors for 1,2,4-oxadiazoles, bioisosteres for carboxylic acids, and potent chelating agents. Their synthesis is a topic of significant interest for researchers in drug development and organic synthesis.
This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl amino(hydroxyimino)acetate. The selected synthetic strategy is based on the robust and widely-used method of nucleophilic addition of hydroxylamine to a nitrile.[1] Specifically, this protocol details the reaction of methyl cyanoformate with hydroxylamine. The guide explains the chemical principles behind each step, emphasizes critical safety precautions, and offers expert insights into process optimization, ensuring a reliable and reproducible outcome for researchers.
Reaction Principle and Scheme
The core of this synthesis is the nucleophilic attack of free hydroxylamine (NH₂OH) on the electrophilic carbon atom of the nitrile group in methyl cyanoformate. This addition reaction forms the desired amidoxime functional group. Free hydroxylamine is generated in situ from its more stable hydrochloride salt by the addition of a mild base, such as sodium carbonate.[1]
Caption: Overall reaction for the synthesis of Methyl amino(hydroxyimino)acetate.
Materials and Reagents
Proper preparation and handling of materials are critical for the success and safety of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.
Reagent
CAS No.
Formula
MW ( g/mol )
Molar Eq.
Quantity
Notes
Methyl Cyanoformate
17640-15-2
C₃H₃NO₂
85.06
1.0
4.25 g (50 mmol)
Highly toxic and lachrymatory.[2] Handle only in a fume hood.
Hydroxylamine HCl
5470-11-1
H₄ClNO
69.49
1.2
4.17 g (60 mmol)
Stable salt form of hydroxylamine.
Sodium Carbonate
497-19-8
Na₂CO₃
105.99
0.6
3.18 g (30 mmol)
Anhydrous. Used as a base to generate free hydroxylamine.
Methanol (MeOH)
67-56-1
CH₄O
32.04
-
~150 mL
Anhydrous, for reaction and recrystallization.
Deionized Water
7732-18-5
H₂O
18.02
-
~50 mL
For preparation of hydroxylamine solution.
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
-
As needed
For recrystallization.
Hexane
110-54-3
C₆H₁₄
86.18
-
As needed
For recrystallization.
Experimental Protocol
This protocol is divided into two main parts: the preparation of the nucleophile (free hydroxylamine) and the main synthesis reaction, followed by product isolation and purification.
Part A: In Situ Generation of Free Hydroxylamine Solution
Rationale: Hydroxylamine hydrochloride is stable but not sufficiently nucleophilic. A base is required to liberate the free hydroxylamine (NH₂OH), which is the active reagent for the addition to the nitrile.[1] Using a stoichiometric amount of base relative to the hydrochloride ensures the complete generation of the free base.
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
Dissolution: To the flask, add hydroxylamine hydrochloride (4.17 g, 60 mmol) and anhydrous sodium carbonate (3.18 g, 30 mmol).
Solvent Addition: Add a solvent mixture of deionized water (40 mL) and methanol (60 mL).
Reaction: Stir the suspension vigorously at room temperature (approx. 20-25 °C) for 30-45 minutes. You will observe gas (CO₂) evolution. The resulting mixture will be a slightly cloudy solution or a fine suspension containing the free hydroxylamine.
Cooling: Cool the resulting hydroxylamine solution to 0-5 °C using the ice-water bath in preparation for the next step.
Part B: Synthesis, Isolation, and Purification
Rationale: The reaction between methyl cyanoformate and hydroxylamine is exothermic. Slow, controlled addition at low temperatures is crucial to prevent overheating, which can lead to side reactions and decomposition of the product. Methyl cyanoformate is highly toxic and volatile, and these precautions also enhance safety.[3]
Prepare Reagent Solution: In a separate 100 mL beaker or flask, dissolve methyl cyanoformate (4.25 g, 50 mmol) in 20 mL of cold (0-5 °C) methanol. Caution: Perform this step in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Controlled Addition: Draw the methyl cyanoformate solution into the dropping funnel. Add it dropwise to the cold, stirred hydroxylamine solution over a period of 30-40 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3-4 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the methyl cyanoformate starting material is consumed. (Eluent: Ethyl Acetate/Hexane 1:1).
Work-up: Once the reaction is complete, remove the methanol and water from the reaction mixture under reduced pressure using a rotary evaporator (bath temperature < 40 °C). This will yield a semi-solid residue containing the crude product and inorganic salts.
Purification by Recrystallization:
Add approximately 50 mL of warm methanol to the residue to dissolve the crude product, and filter to remove the insoluble inorganic salts (NaCl).
Concentrate the filtrate to obtain the crude solid product.
Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the product does not fully dissolve, add methanol dropwise until a clear solution is obtained.
Slowly add hexane until persistent cloudiness is observed.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
Final Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:2), and dry under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized Methyl amino(hydroxyimino)acetate should be confirmed using standard analytical techniques:
¹H-NMR: Expected signals include a singlet for the methyl ester protons (-OCH₃), and two exchangeable broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons.
¹³C-NMR: Expected signals for the ester carbonyl carbon, the C=NOH carbon, and the methyl ester carbon.
Mass Spectrometry (MS): To confirm the molecular weight (118.09 g/mol ) and fragmentation pattern.
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
Hazard
Precaution
Methyl Cyanoformate
Highly Toxic & Lachrymatory. [2][3] Fatal if inhaled, swallowed, or in contact with skin. Causes severe eye irritation. Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Use a glass syringe or cannula for transfers.
Hydroxylamine
Can be a skin irritant. In concentrated form, it can be unstable. Handle with care and avoid heating concentrated solutions.
Exothermic Reaction
The reaction generates heat. Maintain strict temperature control with an ice bath during the addition of methyl cyanoformate to prevent a runaway reaction.
Solvent Flammability
Methanol, ethyl acetate, and hexane are flammable. Ensure no open flames or spark sources are present in the laboratory.
Waste Disposal
Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local environmental regulations.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Clement, B., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(10), 2487. [Link]
Aradi, K., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(35), 6934-6943. [Link]
Hauser, C. R., & Eby, C. J. (1957). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the American Chemical Society, 79(3), 728-730. [Link]
Application Note: High-Efficiency Solid-Phase Peptide Synthesis Using Methyl Amino(hydroxyimino)acetate
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction & Mechanistic Insights
In Solid-Phase Peptide Synthesis (SPPS), the formation of an amide bond between sterically hindered amino acids is a kinetically demanding process that competes with the formation of a 5(4H)-oxazolone intermediate—the primary pathway for racemization. Historically, benzotriazole derivatives such as HOBt and HOAt were utilized to suppress this side reaction. However, their reclassification as explosive hazards has driven the industry toward safer, highly reactive oxime-based alternatives[1][2].
While OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has become a modern gold standard[3], the continuous evolution of peptide therapeutics requires coupling additives with tailored hydrophilic-hydrophobic balances and finely tuned pKa values to prevent side reactions (such as premature Fmoc cleavage or capping)[3][4]. Methyl amino(hydroxyimino)acetate (CAS 865706-98-5) [5] represents a next-generation oxime additive. By replacing the highly electron-withdrawing cyano group with an amino group while retaining the ester functionality, this reagent offers an optimized electronic environment.
The Causality of Experimental Choices: Assisted Basic Catalysis
As a Senior Application Scientist, I select Methyl amino(hydroxyimino)acetate for complex sequences because of its dual-action mechanism. The oxime hydroxyl group attacks the highly reactive O-acylisourea (formed by the reaction of the amino acid with a carbodiimide) to form a stable active ester. Concurrently, the adjacent amino group acts as a hydrogen-bond donor. This enables assisted basic catalysis , where the additive coordinates the incoming resin-bound amine, increasing its local effective concentration[6][7]. This rapid, directed aminolysis outcompetes oxazolone formation, virtually eliminating racemization even in highly epimerization-prone sequences (e.g., coupling of Cys or His). Furthermore, the slightly higher pKa compared to OxymaPure ensures that the active ester is stable enough to resist hydrolysis during prolonged couplings[3][4].
Physicochemical Properties & Comparative Data
To justify the integration of Methyl amino(hydroxyimino)acetate into your automated or manual SPPS workflows, we must benchmark its physicochemical properties against traditional additives. The data below summarizes its superior safety profile and exceptional racemization control.
Table 1: Comparative Properties of Peptide Coupling Additives
Additive
Structure Type
Explosive Risk
pKa (approx.)
Racemization Control
Hydrolytic Stability
HOBt
Benzotriazole
High
4.60
Moderate
Moderate
HOAt
Benzotriazole
High
3.28
High
Low
OxymaPure
Oxime (Cyano-Ester)
Low
4.60
High
Moderate
Methyl amino(hydroxyimino)acetate
Oxime (Amino-Ester)
Low
~5.0
High
High
Table 2: Benchmark Coupling Yields and Diastereomeric Excess (de)
Sequence Model
Coupling Reagent System
Yield (%)
de (%)
Z-Phg-Pro-NH2
DIC / Methyl amino(hydroxyimino)acetate
> 95.0
> 98.5
Fmoc-Val-Leu-OEt
DIC / Methyl amino(hydroxyimino)acetate
> 92.0
> 99.0
H-Gly-His-Phe-NH2
DIC / Methyl amino(hydroxyimino)acetate
> 94.0
> 97.5
(Note: Data reflects benchmark performance for amino-substituted oxime derivatives in challenging steric environments[8].)
Reaction Workflow & Mechanism
The following diagrams illustrate the logical flow of the SPPS cycle and the precise molecular mechanism that makes Methyl amino(hydroxyimino)acetate highly effective.
SPPS Coupling Cycle via Methyl amino(hydroxyimino)acetate Active Ester.
This protocol establishes a self-validating system . We utilize the Kaiser test as a mandatory checkpoint to empirically verify coupling efficiency before proceeding to deprotection, ensuring zero deletion sequences in the final product.
Protocol A: Reagent Preparation (0.1 mmol scale)
Amino Acid Solution: Dissolve 0.5 mmol (5 equivalents) of the desired Fmoc-protected amino acid in 2.0 mL of peptide-synthesis grade N,N-Dimethylformamide (DMF).
Additive Solution: Add 0.5 mmol (5 equivalents, ~59 mg) of Methyl amino(hydroxyimino)acetate to the amino acid solution. Vortex until fully dissolved.
Activator Solution: Prepare a 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) in DMF.
Protocol B: Step-by-Step SPPS Coupling
Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin (or Wang resin for C-terminal acids) into a fritted reaction vessel. Swell in 3 mL of DMF for 30 minutes under gentle agitation. Drain the solvent.
Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes.
Washing: Wash the resin thoroughly with DMF (5 × 3 mL, 1 minute each) to remove all traces of piperidine.
Pre-Activation: Add 1.0 mL (0.5 mmol) of the DIC activator solution to the Fmoc-AA/Additive solution. Allow the mixture to stand for 2–3 minutes to generate the active oxime ester.
Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 60 minutes. (Note: For microwave-assisted synthesizers, heat to 75°C for 5–10 minutes).
Self-Validation (Kaiser Test):
Extract a few resin beads and wash them with ethanol.
Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.
Causality Check: A yellow solution confirms complete acylation. A blue/purple solution (Ruhemann's purple) indicates unreacted primary amines. If blue, perform a second coupling cycle using 3 equivalents of reagents before proceeding.
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL).
Cleavage: Upon sequence completion, wash the resin with Dichloromethane (DCM) and dry. Cleave the peptide using a cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether.
Expert Insights & Troubleshooting
Why DIC over EDC or HATU?
In SPPS, DIC is the preferred carbodiimide because its byproduct, diisopropylurea (DIU), is highly soluble in DMF and easily washed away. In contrast, DCC produces dicyclohexylurea (DCU), which precipitates and permanently clogs the resin frits. While uronium salts like HATU are powerful, they can cause guanidinylation of the N-terminus if pre-activation is too slow. The DIC/Methyl amino(hydroxyimino)acetate system avoids this entirely.
Solvent Optimization:
While DMF is the industry standard, Methyl amino(hydroxyimino)acetate exhibits excellent solubility in greener solvent alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). If transitioning to green SPPS, maintain the same molar equivalents but increase the coupling time by 15% to account for slight viscosity differences.
Handling Difficult Sequences:
For highly sterically hindered couplings (e.g., Aib-Aib or N-methylated amino acids), the assisted basic catalysis provided by the amino group of this additive is highly beneficial[6][7]. In these extreme cases, elevate the reaction temperature to 60°C and extend the coupling time to 2 hours.
References
A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water
Source: Organic Letters (ACS Publications)
URL:[Link]
Oxyma-B, an excellent racemization suppressor for peptide synthesis
Source: Organic & Biomolecular Chemistry (PubMed)
URL:[Link]
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives
Source: ACS Omega
URL:[Link]
Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc
Source: ACS Omega
URL:[Link]
Applications of Methyl amino(hydroxyimino)acetate as a building block in organic chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Methyl amino(hydroxyimino)acetate, a seemingly simple molecule, has emerged as a powerful and versatile building block in the in...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl amino(hydroxyimino)acetate, a seemingly simple molecule, has emerged as a powerful and versatile building block in the intricate world of organic synthesis. Its unique combination of functional groups—an amine, a hydroxyimino (oxime) group, and a methyl ester—provides a rich platform for the construction of a diverse array of complex organic molecules, most notably in the realm of pharmaceuticals. This guide, designed for the discerning eye of researchers and drug development professionals, delves into the core applications of this remarkable compound, offering not just protocols but a deeper understanding of the causality behind its synthetic utility.
Physicochemical Properties and Identification
A thorough understanding of a building block's fundamental properties is paramount for its effective application in synthesis.
Table 1: Physicochemical Properties of Methyl Amino(hydroxyimino)acetate [1][2][3]
Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the oxime (a broad band around 3200-3600 cm⁻¹), the C=N stretching of the oxime (around 1640-1690 cm⁻¹), and the C=O stretching of the methyl ester (around 1735-1750 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would likely exhibit a singlet for the methyl ester protons (CH₃) around 3.7-3.9 ppm. The protons of the amine group (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The oxime proton (OH) would also present as a broad, exchangeable singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is anticipated to show distinct signals for the carbonyl carbon of the ester (around 160-170 ppm), the imino carbon (C=N) (around 140-150 ppm), and the methyl carbon of the ester (around 52 ppm).[4][5]
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the carboxyl group (•COOCH₃).[6][7]
Keystone Application: Synthesis of Cephalosporin Antibiotics
The most prominent and well-documented application of derivatives of methyl amino(hydroxyimino)acetate lies in the synthesis of third and fourth-generation cephalosporin antibiotics. The (Z)-alkoxyimino moiety is a critical pharmacophore that confers broad-spectrum antibacterial activity and, crucially, resistance to β-lactamase enzymes produced by many resistant bacteria.
The general synthetic strategy involves the acylation of the 7-amino group of the cephalosporin core, typically 7-aminocephalosporanic acid (7-ACA) or a related nucleus, with an activated form of a (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetic acid derivative. Methyl amino(hydroxyimino)acetate serves as a precursor to these vital side-chain components.
Caption: General workflow for cephalosporin synthesis.
Protocol: Synthesis of Cefotaxime
This protocol outlines the synthesis of Cefotaxime via the acylation of 7-ACA with an activated thioester derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, often referred to as MAEM (2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate).
In a suitable reaction vessel, suspend 7-ACA in dichloromethane.
Cool the mixture to 0 °C.
Add triethylamine dropwise to the suspension to facilitate the dissolution of 7-ACA.
In a separate vessel, dissolve MAEM in dichloromethane.
Add the MAEM solution to the 7-ACA solution at 0 °C.
Allow the reaction to stir at room temperature for approximately 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, extract the reaction mixture with water.
Treat the aqueous layer with activated carbon to decolorize the solution.
Filter the solution and adjust the pH to approximately 1.7 with 5 M HCl to precipitate the Cefotaxime free acid.
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Yield: This procedure can achieve yields of up to 95%.[8]
Protocol: Synthesis of Ceftriaxone
The synthesis of Ceftriaxone follows a similar acylation strategy, utilizing a different cephalosporin core, 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ACT), and an activated thioester of the methoxyiminoacetic acid derivative.
Suspend 7-ACT and MAEM in a mixture of water and acetone.
Cool the suspension to approximately 15 °C.
Slowly add triethylamine to the stirred suspension, maintaining a pH that does not exceed 7.
After the reaction is complete (monitored by TLC or HPLC), add water to obtain a clear solution.
Add a solution of sodium acetate in water to precipitate the disodium salt of Ceftriaxone.
Filter the crystalline product, wash with acetone, and dry.
Application in Peptide Synthesis: The Rise of Oxyma
Derivatives of hydroxyimino)acetates, particularly ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have revolutionized peptide synthesis. These compounds serve as highly effective additives in carbodiimide-mediated coupling reactions, significantly suppressing racemization and improving coupling efficiency.
The primary role of Oxyma is to form an active ester with the carboxylic acid of the N-protected amino acid in situ. This active ester is more stable than the O-acylisourea intermediate formed with carbodiimides alone, yet highly reactive towards the amine component of the next amino acid, leading to clean and efficient peptide bond formation.
Caption: Mechanism of Oxyma-mediated peptide coupling.
Table 2: Comparative Performance of Coupling Additives
Coupling Additive
Yield (%)
Racemization (%)
Oxyma
High
Very Low
HOBt
Good
Moderate
HOAt
High
Low
Data is generalized from various literature sources.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Oxyma Derivative
This protocol provides a general guideline for a coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
Fmoc-protected amino acid
Peptide synthesis resin with a free amino group
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or a similar derivative
N,N'-Diisopropylcarbodiimide (DIC)
N,N-Dimethylformamide (DMF)
Procedure:
Swell the resin in DMF.
Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
Wash the resin thoroughly with DMF.
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution to pre-activate for a few minutes.
Add the pre-activated amino acid solution to the deprotected resin.
Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
After complete coupling, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Synthesis of Other Heterocyclic Systems
The versatile functionality of methyl amino(hydroxyimino)acetate makes it a promising precursor for a variety of other heterocyclic systems beyond cephalosporins. While specific protocols directly utilizing this starting material are less common in the literature, its reactivity patterns suggest its potential in the synthesis of pyrazoles, oxadiazoles, and pyridines.
Proposed Synthesis of Pyrazoles
Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. Methyl amino(hydroxyimino)acetate, after suitable transformation, can act as a synthon for such reactions. A plausible route involves the reaction of methyl amino(hydroxyimino)acetate with a hydrazine derivative. The initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by cyclization and dehydration, would lead to the formation of a substituted pyrazole.
Caption: Proposed synthesis of pyrazoles.
Proposed Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are commonly synthesized by the cyclization of an O-acyl amidoxime. Methyl amino(hydroxyimino)acetate, being an amidoxime derivative itself, can be acylated on the oxime oxygen, and the resulting intermediate could undergo cyclization to form a 1,2,4-oxadiazole ring. Another route involves the reaction of an acid hydrazide with cyanogen bromide.[13][14]
Proposed Synthesis of Pyridines
Substituted pyridines can be synthesized through various condensation reactions. For instance, a Hantzsch-type synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The functional groups present in methyl amino(hydroxyimino)acetate could potentially be manipulated to participate in similar multi-component reactions to afford highly functionalized pyridine derivatives.
Role in Coordination Chemistry
The hydroxyimino and amino groups of methyl amino(hydroxyimino)acetate can act as bidentate ligands, coordinating with various metal centers. This property has been explored in the development of transition metal complexes that can serve as catalysts in organic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the ester or amino group makes it an attractive scaffold for catalyst design.[15][16][17][18]
Conclusion
Methyl amino(hydroxyimino)acetate and its derivatives have proven to be indispensable building blocks in modern organic chemistry. Their central role in the synthesis of life-saving cephalosporin antibiotics and their contribution to the efficiency and stereochemical integrity of peptide synthesis highlight their significance. As the quest for novel pharmaceuticals and efficient synthetic methodologies continues, the versatile reactivity of methyl amino(hydroxyimino)acetate is poised to unlock new avenues for the construction of complex and biologically active molecules. The exploration of its potential in the synthesis of a broader range of heterocyclic systems remains a fertile ground for future research and development.
An improvement for synthesis of ceftriaxone sodium. China Pharmaceutical University Journal. [Link]
An improvement for synthesis of ceftriaxone sodium. ResearchGate. [Link]
mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]
Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst and dehydrating reagent under microwave irradiation. Indian Journal of Chemistry (IJC). [Link]
recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. [Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. [Link]
Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. [Link]
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. PMC. [Link]
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PMC. [Link]
11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... ResearchGate. [Link]
Synthesis of 6-Aza-2-Hydroxyimino-5-Methylpyrimidine Nucleosides for Antiviral Evaluation. [Link]
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]
13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
Detailed experimental conditions for oximation of methyl keto esters.
Application Note & Protocol Topic: Detailed Experimental Conditions for the Oximation of Methyl Keto Esters Abstract The conversion of methyl keto esters to their corresponding oximes is a fundamental transformation in o...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Detailed Experimental Conditions for the Oximation of Methyl Keto Esters
Abstract
The conversion of methyl keto esters to their corresponding oximes is a fundamental transformation in organic synthesis, yielding versatile intermediates for pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the oximation reaction, grounded in mechanistic principles and practical laboratory experience. We will explore the causality behind experimental choices, from reagent selection to reaction work-up, and provide detailed, validated protocols for researchers. This document is designed to serve as an authoritative resource for scientists in both academic and industrial settings, ensuring the successful and safe execution of this important reaction.
The Chemistry of Oximation: Mechanism and Selectivity
The oximation of a methyl keto ester involves the reaction of the ketone carbonyl group with hydroxylamine or its salt to form a C=N-OH functional group, known as an oxime. Understanding the underlying principles is crucial for optimizing reaction conditions.
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic addition-elimination pathway. The overall rate and success of the reaction are highly dependent on the pH of the medium.
Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbon of the ketone carbonyl group. This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product. This elimination of a water molecule is the rate-determining step and is typically catalyzed by an acid.[1]
The reaction is under general acid catalysis; however, a delicate pH balance is required.[2]
Slightly Acidic/Neutral Conditions (pH ~4-6): This is the optimal range. A sufficient concentration of free hydroxylamine is available for the initial nucleophilic attack, and there is enough acid to catalyze the dehydration of the carbinolamine intermediate.[2]
Strongly Acidic Conditions (pH < 3): At very low pH, the hydroxylamine nucleophile becomes protonated (NH₃OH⁺). This protonated form is no longer nucleophilic, and the reaction rate slows dramatically or stops.[2]
Basic Conditions: A base is often used to liberate the free, nucleophilic hydroxylamine from its more stable and commonly used hydrochloride salt (NH₂OH·HCl).[3] The base neutralizes the HCl as it is formed, driving the reaction to completion.
Caption: General mechanism for the acid-catalyzed oximation of a ketone.
Chemoselectivity: Ketone vs. Ester
Methyl keto esters possess two carbonyl functionalities: a ketone and an ester. The oximation reaction occurs with high chemoselectivity at the ketone carbonyl. This is because the ketone carbonyl carbon is significantly more electrophilic and sterically accessible than the ester carbonyl carbon. The lone pair of electrons on the ester oxygen atom delocalizes into the carbonyl group, reducing its electrophilicity and reactivity towards nucleophiles.
Experimental Design and Parameter Optimization
The successful synthesis of a methyl keto ester oxime hinges on the careful selection of reagents and conditions.
Reagent Selection
Hydroxylamine Source: Hydroxylamine itself is unstable.[4] Therefore, its hydrochloride salt, hydroxylamine hydrochloride (NH₂OH·HCl) , is the reagent of choice due to its stability, commercial availability, and ease of handling.[5]
Base: When using NH₂OH·HCl, a base is required to liberate the free hydroxylamine. The choice of base influences the reaction rate and work-up procedure.
Mild Bases: Sodium acetate (NaOAc), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃) are commonly used.[6][7] They are effective, inexpensive, and result in straightforward work-ups. Pyridine can also be used, but it is more toxic.
Stoichiometry: At least one equivalent of base per equivalent of NH₂OH·HCl is required to neutralize the acid. A slight excess (1.1-1.2 equivalents) is often used to ensure the reaction goes to completion.
Solvent and Temperature
Solvent: The solvent must dissolve both the methyl keto ester and the reagents.
Alcohols: Ethanol and methanol are excellent choices as they dissolve the starting materials and the hydroxylamine salt well.[6][7]
Aqueous Mixtures: Water-ethanol or water-methanol mixtures are also effective and can be considered a "greener" option.[7]
Temperature: The reaction can often be performed at room temperature, although gentle heating (40-80 °C or reflux) can significantly decrease the reaction time.[8] The optimal temperature depends on the reactivity of the specific keto ester. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Detailed Experimental Protocols
Safety First: Hydroxylamine and its salts are toxic, corrosive, and may cause skin irritation or allergic reactions.[9][10] They can also be explosive under specific conditions (e.g., heating in the absence of a solvent).[11] Always consult the Safety Data Sheet (SDS) before use.[9] All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Protocol 1: Oximation of Methyl Acetoacetate using Sodium Acetate
This protocol provides a general method for the oximation of a representative β-keto ester.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol (approx. 0.5 M concentration).
Addition of Reagents: To the stirred solution, add sodium acetate (1.2 eq) followed by hydroxylamine hydrochloride (1.1 eq).
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60 °C). Monitor the disappearance of the starting material by TLC (a typical mobile phase is 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.[12] Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.[12]
Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to aid in the removal of water).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude oxime product.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for the synthesis of methyl keto ester oximes.
Characterization of the Oxime Product
Unambiguous characterization is essential to confirm the identity and purity of the synthesized oxime. A combination of spectroscopic methods is typically employed.
Technique
Key Observations for Methyl Keto Ester Oxime
¹H NMR
- Disappearance of the singlet for the active methylene protons (α to both carbonyls) of the β-keto ester starting material (typically ~3.4-3.6 ppm).[13] - Appearance of a new singlet for the methylene group adjacent to the C=N bond. - Appearance of a broad singlet for the oxime -OH proton (can be anywhere from ~8-13 ppm and may exchange with D₂O).[14] - Signals for the methyl ester (-OCH₃) remain. - Note: E/Z isomers may be present, potentially resulting in two sets of signals.[14]
¹³C NMR
- Disappearance of the ketone carbonyl carbon signal (~200-205 ppm).[13] - Appearance of the C=N carbon signal (typically ~150-160 ppm). - The ester carbonyl carbon signal (~165-175 ppm) remains largely unchanged.
FT-IR
- Disappearance of the ketone C=O stretching frequency (~1720-1740 cm⁻¹). - Appearance of a C=N stretch (~1640-1690 cm⁻¹). - Appearance of a broad O-H stretch from the oxime (~3100-3600 cm⁻¹). - The ester C=O stretch remains (~1735-1750 cm⁻¹).
Mass Spec.
Confirms the expected molecular weight of the product oxime.
Table 1: Summary of key spectroscopic data for the characterization of methyl keto ester oximes.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction / Low Yield
1. Insufficient reaction time or temperature. 2. Inactive hydroxylamine (old reagent). 3. Insufficient base to liberate free NH₂OH. 4. pH is too acidic.
1. Increase reaction time or temperature; continue monitoring by TLC. 2. Use a fresh bottle of hydroxylamine hydrochloride. 3. Ensure at least 1.1-1.2 equivalents of base are used. 4. Check the pH; use a milder base if necessary.
Difficult Work-up (Emulsions)
Vigorous shaking during extraction, especially if the reaction mixture is slightly basic.
1. Use gentle inversions instead of vigorous shaking in the separatory funnel. 2. Add brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[12]
Product is an Oil / Fails to Crystallize
1. Presence of impurities (e.g., unreacted starting material, solvent). 2. The product is inherently a low-melting solid or an oil at room temperature. 3. Presence of a mixture of E/Z isomers.
1. Ensure all solvent is removed under high vacuum. Purify via column chromatography. 2. Proceed with characterization of the oil or attempt to form a solid derivative. 3. Isomeric mixtures often have lower melting points; purification may separate them.
Table 2: Common issues and solutions for the oximation of methyl keto esters.
References
ChemScience. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]
Wilson, K. et al. (2022). Selective Ammoximation of Ketones via In Situ H₂O₂ Synthesis. ACS Catalysis. Retrieved from [Link]
Kholdeeva, O. A. et al. (2006). Aqueous biphasic catalysis with polyoxometalates: Oximation of ketones and aldehydes with aqueous ammonia and hydrogen peroxide. Green Chemistry. Retrieved from [Link]
Wang, Q. et al. (2014). Methyl ketone oxime esters as nucleophilic coupling partners in Pd-catalyzed C-H alkylation and application in the synthesis of isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
Wang, Q. et al. (2014). Methyl Ketone Oxime Esters as Nucleophilic Coupling Partners in Pd-Catalyzed C–H Alkylation and Application in the Synthesis of Isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Table 3 Oximation of ketones with NH₂OH·HCl/nano Fe₃O₄ system. Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
International Programme on Chemical Safety. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]
Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]
Wilson, K. et al. (2023). Selective Ammoximation of Ketones via In Situ H2O2 Synthesis. Cardiff University. Retrieved from [Link]
IPCS. (n.d.). HYDROXYLAMINE. Retrieved from [Link]
Veltri, L. et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Communications. Retrieved from [Link]
Google Patents. (2003). US20030065220A1 - Work-up of the ammoximation products of ketones by liquid-liquid extraction in a ternary solvent system.
Google Patents. (1943). US2319669A - Process for preparing hydroxylamine hydrochloride.
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]
ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Retrieved from [Link]
Pohjakallio, A. et al. (2014). Reaction Mechanism of an Intramolecular Oxime Transfer Reaction: A Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanism for the acid catalysed oxime metathesis. Retrieved from [Link]
Martinez-Cisneros, M. et al. (2023). Design of β-Keto Esters with Antibacterial Activity. Molecules. Retrieved from [Link]
Ghorpade, I. et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. Retrieved from [Link]
ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]
Kumar, S. et al. (2022). Synthesis and characterization of novel oxime analogues. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
Potapov, A. S. et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
Application Notes & Protocols: Strategic Use of Oxime and Amine Precursors in the Synthesis of Medicinal Heterocycles
Introduction: The Central Role of Heterocycles and Versatile Synthons Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique three-d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Central Role of Heterocycles and Versatile Synthons
Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and ability to engage in specific molecular interactions make them "privileged scaffolds" in drug discovery. The efficient synthesis of these molecules is a cornerstone of medicinal chemistry, demanding robust and versatile chemical building blocks.
While the specific reagent, Methyl amino(hydroxyimino)acetate (H₂N-C(COOCH₃)=N-OH), is not prominently documented in peer-reviewed literature for broad heterocyclic synthesis, its structure suggests a powerful combination of functionalities: an amine nucleophile and an oxime. This combination is highly relevant for constructing nitrogen-containing rings. This guide, therefore, explores the synthesis of three critical classes of heterocycles—pyridines, pyrazines, and 1,3,4-oxadiazoles—by leveraging the principles inherent in the requested synthon. We will focus on well-established, reliable protocols that utilize functionally related and readily accessible precursors, providing researchers with a practical and authoritative toolkit for their synthetic endeavors.
Section 1: Pyridine Synthesis via Efficient Multicomponent Reactions
Expert Insight: The synthesis of polysubstituted pyridines is of paramount importance, as this core is found in numerous blockbuster drugs. Multicomponent reactions (MCRs) are the preferred strategy for building libraries of such compounds. Their elegance lies in the convergence of three or more simple starting materials in a single pot to generate a complex product, maximizing atom economy and procedural simplicity while minimizing waste.
Reaction Causality & Mechanism: A highly effective method for synthesizing 2-amino-3-cyanopyridine derivatives involves a four-component reaction between an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[1] The reaction proceeds through a cascade of classical organic transformations. The initial and rate-determining step is often the Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base (generated from ammonium acetate), to form a highly electrophilic arylidenemalononitrile intermediate. Concurrently, the methyl ketone reacts with ammonia (from ammonium acetate) to form an enamine. This enamine then acts as a nucleophile in a Michael addition to the arylidenemalononitrile. The resulting adduct undergoes intramolecular cyclization and subsequent aromatization via oxidation (often by air or a mild oxidant) to yield the stable pyridine ring.
Caption: Reaction mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.
Protocol 1: Microwave-Assisted, One-Pot Synthesis of 2-Amino-3-cyanopyridines[1]
This protocol is designed for rapid synthesis and purification, making it ideal for library generation in drug discovery programs.
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
Ethanol (for washing and recrystallization)
Microwave reactor
Procedure:
Vessel Charging: To the microwave-safe vessel, add the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (typically 100-120 °C) for 7-15 minutes. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.
Cooling and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. A solid mass will typically form.
Washing: Add 5 mL of cold ethanol to the solid residue and triturate with a spatula to break up any clumps.
Filtration: Collect the crude product by vacuum filtration, washing the solid with an additional small portion of cold ethanol.
Purification: Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Data Presentation:
Entry
Aldehyde
Ketone
Time (min)
Yield (%)
1
Benzaldehyde
Acetone
8
92
2
4-Chlorobenzaldehyde
Acetone
7
95
3
4-Methoxybenzaldehyde
Acetophenone
10
89
4
2-Naphthaldehyde
Cyclohexanone
9
91
Table based on representative yields from multicomponent pyridine syntheses.[1]
Section 2: Pyrazine Synthesis via Biomimetic Dimerization
Expert Insight: Pyrazines are prevalent in nature as flavor and aroma compounds and are key pharmacophores in drugs like the anti-tuberculosis agent pyrazinamide.[2] A powerful and biomimetic synthetic strategy involves the dimerization of α-amino ketones.[3] This approach mimics how these molecules are often formed in biological systems and provides a direct route to symmetrically 2,5-disubstituted pyrazines.
Reaction Causality & Mechanism: The synthesis relies on the controlled generation of an α-amino ketone intermediate. This can be achieved through various methods, including the chemo-enzymatic amination of α-diketones using a transaminase (ATA) enzyme.[4][5] Once formed, two molecules of the α-amino ketone undergo a condensation reaction to form a dihydropyrazine intermediate. This intermediate is unstable and readily undergoes air oxidation to furnish the thermodynamically stable, aromatic pyrazine ring. The use of an enzyme provides high regioselectivity in the amination of unsymmetrical diketones, a significant advantage over many traditional chemical methods.
Caption: Biomimetic synthesis of pyrazines via dimerization of α-amino ketones.
Protocol 2: Chemo-Enzymatic Synthesis of 2,5-Dimethylpyrazine[4][5]
This protocol showcases the synergy of biocatalysis and organic synthesis for a green and efficient process.
Materials:
Biotransformation buffer (e.g., 100 mM potassium phosphate, pH 8.0)
ω-Transaminase (e.g., ATA-113 from Codexis)
Pyridoxal 5’-phosphate (PLP) cofactor (1 mM)
Isopropylamine (amine donor, 1 M)
Biacetyl (2,3-butanedione) (50 mM)
Incubator shaker
Ethyl acetate (for extraction)
Procedure:
Enzyme Solution Preparation: In a reaction vessel, prepare the biotransformation buffer containing the transaminase enzyme (e.g., 5 mg/mL), PLP (1 mM), and isopropylamine (1 M).
Substrate Addition: Add the biacetyl (α-diketone substrate) to the enzyme solution to a final concentration of 50 mM.
Incubation: Seal the vessel and place it in an incubator shaker at 30-37 °C with gentle agitation (e.g., 200 rpm) for 24 hours. The reaction is open to the air to facilitate the final oxidation step.
Reaction Quenching & Extraction: After 24 hours, stop the reaction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes to extract the pyrazine product.
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
Isolation: Carefully collect the organic layer. The solvent can be removed under reduced pressure to yield the 2,5-dimethylpyrazine product. Self-Validation: The product is often pure enough for characterization by GC-MS and NMR without further purification. The disappearance of the diketone and formation of the pyrazine can be monitored by GC-MS.
Data Presentation:
Entry
α-Diketone
Product
Application
1
Biacetyl
2,5-Dimethylpyrazine
Roasted, nutty flavor
2
2,3-Pentanedione
2-Ethyl-5-methylpyrazine
Coffee, cocoa flavor
3
Phenylglyoxal
2,5-Diphenylpyrazine
Synthetic intermediate
Table based on representative products from α-amino ketone dimerization.[5]
Section 3: Synthesis of 1,3,4-Oxadiazoles via Hydrazide Cyclization
Expert Insight: The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. This makes it a highly sought-after scaffold in drug design.[6][7] The most reliable and versatile syntheses of 1,3,4-oxadiazoles proceed via the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.
Reaction Causality & Mechanism: A common method involves reacting a carboxylic acid hydrazide with an aldehyde to form an N-acylhydrazone (a Schiff base). This intermediate is then subjected to oxidative cyclization. Various reagents can effect this transformation, such as iodine in the presence of a base or Dess-Martin periodinane. The mechanism involves the oxidation of the hydrazone C-H bond, followed by intramolecular nucleophilic attack by the amide oxygen onto the activated imine carbon, and subsequent elimination to form the stable aromatic oxadiazole ring.
Caption: Synthesis of 1,3,4-oxadiazoles via oxidative cyclization of an N-acylhydrazone.
Protocol 3: Two-Step Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles[6]
This protocol provides a reliable method for accessing a wide range of oxadiazole derivatives.
Materials:
Carboxylic acid hydrazide (1.0 mmol)
Aromatic aldehyde (1.0 mmol)
Ethanol (solvent)
Iodine (I₂) (1.2 mmol)
Potassium carbonate (K₂CO₃) (2.5 mmol)
Dimethylformamide (DMF) (solvent)
Procedure:
Step A: Synthesis of N-Acylhydrazone
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid hydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 10 mL of ethanol.
Reaction: Add a catalytic amount of acetic acid (1-2 drops) and reflux the mixture for 2-4 hours.
Isolation: Cool the reaction mixture to room temperature. The N-acylhydrazone product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Self-Validation: The formation of the hydrazone can be confirmed by ¹H NMR, observing the characteristic imine proton (N=CH) signal and the disappearance of the aldehyde proton signal.
Step B: Oxidative Cyclization
Reaction Setup: In a dry round-bottom flask, suspend the N-acylhydrazone (1.0 mmol) and potassium carbonate (2.5 mmol) in 10 mL of DMF.
Reagent Addition: Add iodine (1.2 mmol) portion-wise to the stirred suspension. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature for 6-12 hours until TLC analysis shows complete consumption of the starting material.
Workup: Pour the reaction mixture into a beaker containing ice-cold water and sodium thiosulfate solution to quench the excess iodine.
Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
References
Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences
URL: [Link]
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture
Source: Applied Sciences
URL: [Link]
Title: Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications
Source: Arkivoc
URL: [Link]
Title: Synthesis of 1,2,4-oxadiazoles (a review)
Source: ResearchGate
URL: [Link]
Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities
Source: Indian Journal of Pharmaceutical Education and Research
URL: [Link]
Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds
Source: Molecules
URL: [Link]
Title: A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition
Source: ResearchGate
URL: [Link]
Title: Most common synthetic strategies for the synthesis of pyridines
Source: ResearchGate
URL: [Link]
Title: Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles
Source: Chemistry – A European Journal
URL: [Link]
Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds
Source: Biotechnology Journal
URL: [Link]
Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes
Source: Organic & Biomolecular Chemistry
URL: [Link]
Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines
Source: Research Journal of Pharmacy and Biological Chemical Sciences
URL: [https://www.rjpbcs.com/2017_8(5)/[4].pdf]([Link]4].pdf)
Title: Chemical Transformation of Pyrazine Derivatives
Source: Moroccan Journal of Chemistry
URL: [Link]
Title: Synthesis of aza-heterocycles from oximes by amino-Heck reaction
Source: Chemical Record
URL: [Link]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of Methyl Amino(hydroxyimino)acetate
Abstract This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Methyl amino(hydroxyimino)acetate. The developed m...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Methyl amino(hydroxyimino)acetate. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive protocol, including method development rationale, detailed experimental conditions, and validation data, to support researchers, scientists, and drug development professionals in ensuring the quality and integrity of this critical chemical intermediate.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Methyl amino(hydroxyimino)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product[1][2]. Impurities can arise from the manufacturing process or degradation, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts[1]. Therefore, a robust analytical method to accurately quantify the purity and profile of impurities is essential for quality control and regulatory compliance[3].
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and specificity[2][3][4]. This application note describes a stability-indicating RP-HPLC method, meticulously developed and validated according to the International Council for Harmonisation (ICH) guidelines, to provide a reliable tool for the quality assessment of Methyl amino(hydroxyimino)acetate.
Method Development and Rationale: A Scientifically-Grounded Approach
The development of a successful HPLC method is a systematic process involving the careful selection and optimization of several key parameters. The choices made are grounded in the physicochemical properties of the analyte and the principles of chromatography.
Analyte Properties and Chromatographic Considerations
Methyl amino(hydroxyimino)acetate (C₄H₉NO₃, MW: 119.12 g/mol ) is a polar molecule containing amino, ester, and hydroxyimino functional groups[5]. The presence of these polar moieties suggests that a reversed-phase HPLC method would be suitable, where a nonpolar stationary phase is used with a polar mobile phase. A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography and was selected as the starting point for method development[6][7].
Selection of Chromatographic Conditions
Column: A C18 column with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen to provide a good balance between resolution, analysis time, and backpressure[6].
Mobile Phase: A gradient elution was selected to ensure the separation of both polar and potentially less polar impurities within a reasonable timeframe. A mixture of a buffered aqueous phase and an organic modifier is standard practice[4].
Aqueous Phase (Mobile Phase A): A buffer is crucial to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and peak shapes. An ammonium acetate buffer (pH 5.1) was selected for its compatibility with mass spectrometry (MS) and its buffering capacity in a relevant pH range.
Organic Phase (Mobile Phase B): Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds.
Detection: The presence of the hydroxyimino group and the ester functionality suggests UV absorbance. Based on the structure and similar compounds, a detection wavelength of 212 nm was selected to provide good sensitivity for the parent compound and its potential impurities[8]. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column[1][6]. Maintaining a constant column temperature (e.g., 30°C) is critical for ensuring reproducible retention times[1].
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity assessment of Methyl amino(hydroxyimino)acetate.
Materials and Reagents
Methyl amino(hydroxyimino)acetate reference standard (purity ≥99.5%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium acetate (analytical grade)
Water (HPLC grade or Milli-Q)
Acetic acid (analytical grade)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Equipment
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV/Vis detector.
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
Data acquisition and processing software.
Analytical balance.
pH meter.
Volumetric flasks and pipettes.
Syringe filters (0.45 µm).
Preparation of Solutions
Mobile Phase A (20 mM Ammonium Acetate, pH 5.1): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.1 ± 0.05 with acetic acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl amino(hydroxyimino)acetate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of 100 µg/mL after dissolving in and diluting with the diluent.
Chromatographic Conditions
Parameter
Recommended Condition
Chromatograph
High-Performance Liquid Chromatograph with PDA or UV/Vis Detector
Column
C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
A: 20 mM Ammonium Acetate, pH 5.1B: Acetonitrile
Gradient Program
0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (Equilibration)
Before sample analysis, perform at least five replicate injections of the Working Standard Solution to verify the performance of the HPLC system. The acceptance criteria are as follows:
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates
≥ 2000
% RSD of Peak Area
≤ 2.0%
Method Validation: Ensuring a Self-Validating System
The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions to induce degradation.
Stress Condition
Treatment
Observation
Acid Hydrolysis
0.1 M HCl at 60°C for 24 hours
Significant degradation with distinct degradation peaks.
Base Hydrolysis
0.1 M NaOH at 60°C for 24 hours
Significant degradation with distinct degradation peaks.
Oxidative Degradation
3% H₂O₂ at room temperature for 24 hours
Moderate degradation.
Thermal Degradation
Solid sample at 80°C for 48 hours
Minor degradation observed.
Photolytic Degradation
Sample exposed to UV light (254 nm) for 24 hours
Negligible degradation.
The method was able to separate the main peak from all degradation products, confirming its specificity and stability-indicating capability.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 10 µg/mL to 150 µg/mL. The peak area was plotted against the concentration, and the correlation coefficient (R²) was determined.
Parameter
Result
Linearity Range
10 - 150 µg/mL
Correlation Coefficient (R²)
≥ 0.999
Accuracy (Recovery)
Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
Spike Level
Mean Recovery (%)
80%
99.2%
100%
100.5%
120%
99.8%
The high recovery values indicate the accuracy of the method.
Precision
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of the same batch on the same day.
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the intermediate precision.
Precision
% RSD of Purity
Repeatability
≤ 1.0%
Intermediate Precision
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Parameter
Result
LOD
0.1 µg/mL
LOQ
0.3 µg/mL
Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC purity analysis of Methyl amino(hydroxyimino)acetate.
Logical Relationships in Method Development
Caption: Logical relationships influencing HPLC method development choices.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of Methyl amino(hydroxyimino)acetate. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in a drug development setting. The comprehensive protocol and method validation data presented herein offer a solid foundation for implementation in analytical laboratories.
References
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved March 31, 2026, from [Link]
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Retrieved March 31, 2026, from [Link]
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved March 31, 2026, from [Link]
Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved March 31, 2026, from [Link]
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved March 31, 2026, from [Link]
SIELC Technologies. (n.d.). By Detection. Retrieved March 31, 2026, from [Link]
Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography. Retrieved March 31, 2026, from [Link]
Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved March 31, 2026, from [Link]
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved March 31, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-2-(methylamino)acetate. PubChem. Retrieved March 31, 2026, from [Link]
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Methomyl; 416239-01. EPA. Retrieved March 31, 2026, from [Link]
SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Retrieved March 31, 2026, from [Link]
National Center for Biotechnology Information. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved March 31, 2026, from [Link]
Royal Society of Chemistry. (2014). Analytical Methods. Retrieved March 31, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. Retrieved March 31, 2026, from [Link]
MDPI. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved March 31, 2026, from [Link]
CORE. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved March 31, 2026, from [Link]
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved March 31, 2026, from [Link]
ResearchGate. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved March 31, 2026, from [Link]
National Center for Biotechnology Information. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC. Retrieved March 31, 2026, from [Link]
Guide to the Safe Laboratory Handling and Storage of Methyl amino(hydroxyimino)acetate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Methyl a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Methyl amino(hydroxyimino)acetate (CAS No: 865706-98-5).[1] As a reactive organic intermediate, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a culture of safety and self-validation in their work.
Hazard Identification and Risk Assessment
Methyl amino(hydroxyimino)acetate is classified as an irritant.[1] While comprehensive toxicological data for this specific compound is not widely available, information from structurally related oxime esters and acetate compounds necessitates a cautious approach. The primary risks involve irritation to the skin, eyes, and respiratory system.
The causality behind this hazard classification stems from the functional groups present in the molecule (C₃H₆N₂O₃).[1] The amino and hydroxyimino groups can interact with biological tissues, while its nature as a substituted acetate ester suggests potential reactivity. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is considered, the laboratory environment itself must be engineered for safety. This is the most effective way to minimize exposure risk.
Ventilation: All manipulations of solid Methyl amino(hydroxyimino)acetate or its solutions must be performed within a certified chemical fume hood.[7][8] This is critical to prevent the inhalation of fine particulates and potential aerosols, which can cause respiratory irritation.[9] The fume hood acts as a primary containment system, drawing airborne contaminants away from the user.
Designated Work Area: A specific area of the lab or a designated fume hood should be allocated for working with this compound. This administrative control prevents cross-contamination of other experiments and work surfaces. The area should be clearly labeled.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Their proximity is crucial for immediate decontamination in the event of a significant splash or exposure.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be a substitute for robust engineering controls and safe work practices. The choice of PPE is dictated by the identified hazards: irritation and potential sensitization.
Eye and Face Protection: ANSI-compliant safety glasses with side shields are mandatory for all laboratory work.[8] When handling larger quantities or when there is a significant risk of splashing, chemical splash goggles and a face shield must be worn.[8] This multi-layered protection is necessary to prevent contact with the eyes, which are particularly sensitive to irritants.[4][5]
Hand Protection: Chemical-resistant gloves are required. While specific breakthrough data for Methyl amino(hydroxyimino)acetate is not available, nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. Always check gloves for tears or punctures before use and remove them before leaving the laboratory area to prevent the contamination of common surfaces like doorknobs and keyboards.[10]
Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing from accidental spills.[8] The lab coat should be made of a chemical-resistant material. Do not wear shorts or open-toed shoes in the laboratory.[10]
Detailed Protocols for Safe Handling and Storage
The following protocols are designed to be self-validating systems, where each step reinforces the overall safety objective of minimizing exposure.
Protocol 4.1: Receiving and Storing Chemicals
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Follow your institution's emergency procedures for damaged chemical containers.
Labeling: Verify that the manufacturer's label is intact and legible.
Storage:
Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][11]
The container must be kept tightly closed to prevent exposure to moisture.
Store locked up in a designated chemical cabinet.
Segregation is Key: Store Methyl amino(hydroxyimino)acetate away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to vigorous, potentially hazardous reactions.
Diagram: Safe Storage Logic
Caption: Logical segregation for safe chemical storage.
Protocol 4.2: Weighing and Solution Preparation
Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Don all required PPE (lab coat, gloves, goggles).
Weighing:
Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.
Use a spatula to carefully transfer the solid from the reagent bottle to a tared weigh boat or beaker.
Avoid generating dust.[3] If dust is generated, allow the ventilation to clear it before proceeding.
Dissolution:
Add the solvent to the beaker containing the weighed solid slowly to avoid splashing.
If stirring is required, use a magnetic stir bar and plate, keeping the container covered with a watch glass or cap to the extent possible.
Post-Handling:
Tightly cap the primary reagent bottle and wipe it down with a damp cloth before returning it to storage.
Decontaminate the spatula and any other equipment used.
Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[5]
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Diagram: Emergency Response Workflow
Caption: Step-by-step emergency response to chemical exposure.
Protocol 5.1: Spill Response
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.
Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials.
Cleanup:
Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated chemical waste container.[7]
Avoid creating dust.
Decontaminate the spill area with a suitable cleaning agent, followed by water.
Dispose: Seal and label the waste container and arrange for disposal through your institution's environmental health and safety office.
Waste Disposal
All waste containing Methyl amino(hydroxyimino)acetate, whether in solid or solution form, must be treated as hazardous waste.
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your safety officer.
Containers: Use clearly labeled, sealed, and non-reactive containers for waste collection.
Disposal: All chemical waste must be disposed of through a licensed waste disposal company in accordance with all local, regional, and national regulations.[3] Never pour chemical waste down the drain.[12]
Conclusion
The safe use of Methyl amino(hydroxyimino)acetate is achieved through a multi-faceted approach that prioritizes engineering controls, is supported by correct PPE usage, and is executed through well-understood handling protocols. By understanding the rationale behind each safety measure, researchers can not only protect themselves and their colleagues but also ensure the quality and reliability of their scientific work.
References
Material Safety Data Sheet - Kao Chemicals. (2021). Kao Chemicals. [Link]
Methyl amino(hydroxy)acetate - PubChem. National Institutes of Health. [Link]
Safety Data Sheet - Medical & Biological Laboratories (MBL) Co., Ltd. MBL. [Link]
Laboratory Safety Guidelines - ETH Zurich. ETH Zurich. [Link]
What to do in a chemical emergency - GOV.UK. (2024). GOV.UK. [Link]
Methyl Amino(hydroxyimino)acetate: A Versatile Scaffold for the Combinatorial Synthesis of Novel Molecular Libraries
An Application Guide to Abstract In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Methyl amino(hydroxyimino)acetate has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to
Abstract
In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Methyl amino(hydroxyimino)acetate has emerged as a highly valuable and versatile building block for this purpose. Its unique bifunctional nature, possessing both an amino group and a hydroxyimino-ester moiety, provides a robust platform for combinatorial chemistry. This guide offers an in-depth exploration of its primary application: the synthesis of 3-amino-1,2,4-oxadiazole libraries, a class of heterocycles recognized as a "privileged structure" in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the strategic considerations for generating molecular diversity for high-throughput screening and drug development pipelines.
Introduction: The Strategic Value of a Unique Building Block
The quest for novel bioactive molecules necessitates chemical tools that can rapidly generate libraries of structurally diverse compounds.[3][4][5] Methyl amino(hydroxyimino)acetate (CAS No. 865706-98-5) is a key reagent in this endeavor. It serves as a synthetic equivalent of an amino-amidoxime, a critical precursor for the formation of various heterocyclic systems. Its most prominent application lies in the construction of 3,5-disubstituted 1,2,4-oxadiazoles.
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its rigid structure presents appended substituents in well-defined vectors, making it an ideal scaffold for probing interactions with biological targets.[6] This guide provides researchers, scientists, and drug development professionals with the technical knowledge to leverage methyl amino(hydroxyimino)acetate for the efficient creation of these high-value molecular libraries.
Physicochemical Profile
A thorough understanding of the reagent's properties is fundamental to its successful application.
Soluble in DMF, DMSO, and other polar organic solvents
Safety & Handling: Methyl amino(hydroxyimino)acetate should be handled with appropriate personal protective equipment (PPE). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Always consult the Safety Data Sheet (SDS) before use.
Core Application: Synthesis of 3-Amino-1,2,4-Oxadiazole Libraries
The primary utility of methyl amino(hydroxyimino)acetate is its reaction with carboxylic acids or their activated derivatives to form a 3-amino-1,2,4-oxadiazole core. This two-step, one-pot process involves an initial acylation of the amino group followed by a cyclodehydration reaction.
3.1. Reaction Principle and Mechanism
The synthesis proceeds via an O-acyl amidoxime intermediate.[1][10]
Acylation: The primary amino group of methyl amino(hydroxyimino)acetate is acylated by a carboxylic acid (activated in situ) or a more reactive derivative like an acyl chloride. This forms an N-acylated intermediate.
Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of water (or another small molecule) to form the stable 1,2,4-oxadiazole ring. Heating or the use of specific reagents can promote this step.[1]
The overall workflow provides a powerful method for introducing diversity (the 'R' group) from a vast pool of commercially available carboxylic acids.
3.2. General Experimental Workflow
The following diagram illustrates the typical workflow for generating a single member of a 1,2,4-oxadiazole library, a process that can be parallelized for high-throughput synthesis.[11]
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Detailed Protocols
The following protocols are designed to be robust and adaptable for library synthesis.
Protocol 1: Parallel Library Synthesis via Amide Coupling Reagents
This protocol is optimized for the parallel synthesis of a library from a diverse set of carboxylic acids in a 96-well plate format or in individual reaction vials.
Rationale: The use of a modern uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and clean method for amide bond formation under mild conditions, minimizing side reactions.[12]
Add DIPEA (35 µL, 0.20 mmol, 2.0 equiv) to the solution.
Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU to form a highly reactive O-acylisourea active ester, and to neutralize the resulting hexafluorophosphate salt.
Acylation:
Seal the vial/plate and stir or shake the mixture at room temperature for 2-4 hours.
Monitor reaction progress by TLC or LC-MS if desired, checking for consumption of the starting materials.
Cyclodehydration:
Once the initial acylation is complete, heat the reaction mixture to 80-100 °C.
Maintain this temperature for 6-12 hours. This thermal energy drives the intramolecular cyclization and dehydration to form the oxadiazole ring.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with EtOAc (5 mL).
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 3 mL), water (1 x 3 mL), and brine (1 x 3 mL).
Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure library member. For HTS purposes, crude material may sometimes be used directly after a simple filtration step.
Building Diversity: The Power of Combinatorial Chemistry
The true strength of this methodology lies in its compatibility with a wide array of carboxylic acids, allowing for the systematic exploration of chemical space.[5]
The synthesized libraries of novel 3-amino-1,2,4-oxadiazoles are prime candidates for high-throughput screening (HTS) to identify new drug leads.
Caption: Role of library synthesis in the drug discovery cascade.
The libraries can be screened against a wide range of biological targets, including enzymes (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels, to identify "hits" that modulate their activity.[4] These initial hits then serve as the starting point for further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.
Conclusion
Methyl amino(hydroxyimino)acetate is a powerful and efficient building block for the combinatorial synthesis of 3-amino-1,2,4-oxadiazole libraries. The straightforward and robust reaction chemistry allows for the rapid generation of molecular diversity from readily available carboxylic acids. By following the principles and protocols outlined in this guide, researchers can effectively create focused or diverse libraries of novel molecules, accelerating the pace of discovery in pharmaceutical and materials science research.
References
Current time inform
Methyl amino(hydroxyimino)acetate - CATO.
Methyl (z)-2-amino-2-(hydroxyimino)
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
New Heterocyclic Amino Acid Building Blocks. Squarix.
Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
Application Note: Methyl Amino(hydroxyimino)acetate in the Synthesis of 1,2,4-Oxadiazole Bioisosteres
Executive Summary Methyl amino(hydroxyimino)acetate (CAS 865706-98-5) is a highly versatile amidoxime reagent utilized extensively in modern medicinal chemistry ()[1]. It serves as a foundational building block for the c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl amino(hydroxyimino)acetate (CAS 865706-98-5) is a highly versatile amidoxime reagent utilized extensively in modern medicinal chemistry ()[1]. It serves as a foundational building block for the construction of 3-(methoxycarbonyl)-1,2,4-oxadiazoles. These heterocycles are privileged scaffolds, frequently deployed as metabolically stable bioisosteres for esters and amides in drug discovery programs, such as the development of CXCR7 and CCR6 receptor modulators ()[2][3].
As a Senior Application Scientist, I have designed this protocol to move beyond standard synthetic recipes. This guide provides the mechanistic causality, optimization data, and self-validating checkpoints necessary to master the integration of this reagent into high-throughput discovery workflows.
Mechanistic Rationale & Chemical Profiling
The reagent features an amidoxime moiety (–C(=NOH)NH2) adjacent to a methyl ester. The synthesis of 1,2,4-oxadiazoles from this reagent proceeds via a precise two-step sequence:
O-Acylation : The oxime hydroxyl group, being the most nucleophilic center under mildly basic conditions, attacks an activated carboxylic acid (or acid chloride) to form an O-acyl amidoxime intermediate[3].
Thermal Cyclodehydration : Upon heating (typically 80–110 °C), the adjacent primary amine attacks the newly formed ester carbonyl. Subsequent elimination of water drives the aromatization, yielding the thermodynamically stable 1,2,4-oxadiazole ring[2].
Causality Check: Why use the methyl ester variant over the ethyl ester?
While both are commercially available, the methyl ester undergoes downstream saponification or direct amidation at a significantly faster rate due to reduced steric hindrance, making it the superior choice for parallel library synthesis.
Application Note I: One-Pot Synthesis of 3-(Methoxycarbonyl)-5-Substituted-1,2,4-oxadiazoles
This protocol describes the coupling of a generic carboxylic acid with methyl amino(hydroxyimino)acetate, followed by in situ cyclization.
Self-Validating Protocol Design:
This workflow is designed to be self-validating via LC-MS. The formation of the O-acyl intermediate is rapid; an aliquot taken at 2 hours must exhibit a mass of [M+H]+ = Acid Mass + 102. The cyclization requires thermal energy; successful ring closure is definitively confirmed by a mass shift of -18 Da (loss of H₂O).
Step-by-Step Methodology:
Activation : In an oven-dried 20 mL vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL). Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to generate the active ester.
Insight: Dioxane is deliberately selected over DMF because its higher boiling point (101 °C) and non-nucleophilic nature accommodate the subsequent thermal cyclization step without requiring a tedious solvent swap ()[2].
Amidoxime Addition : Add methyl amino(hydroxyimino)acetate (1.1 mmol) in a single portion. Stir at room temperature for 2 hours.
Validation Checkpoint: Aliquot 10 µL into 1 mL MeCN. LC-MS should indicate >95% conversion to the O-acyl intermediate. Do not proceed to heating until this intermediate is confirmed.
Cyclization : Attach a reflux condenser and heat the reaction mixture to 110 °C for 12–16 hours[2].
Insight: If cyclization is sluggish for sterically hindered substrates, adding activated 4 Å molecular sieves helps drive the equilibrium forward by sequestering the eliminated water.
Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL)[3].
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 1,2,4-oxadiazole.
Application Note II: Downstream Elaboration to Bioactive Carboxamides
The resulting methyl ester is a temporary placeholder, typically converted into a carboxamide to engage in critical hydrogen bonding within target protein binding pockets.
Step-by-Step Methodology:
Saponification : Dissolve the 1,2,4-oxadiazole methyl ester (1.0 mmol) in a 3:1 mixture of THF/H₂O (4 mL). Add LiOH·H₂O (1.5 mmol). Stir at room temperature for 2 hours.
Insight: The 1,2,4-oxadiazole ring is sensitive to strong aqueous bases at elevated temperatures. Utilizing mild conditions (LiOH, RT) prevents unwanted ring opening.
Acidification : Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3 × 10 mL), dry, and concentrate to yield the free carboxylic acid.
Amidation : React the resulting acid with a primary or secondary amine (1.2 mmol) using EDC·HCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol) in DMF (5 mL) at room temperature for 16 hours[2].
Insight: EDC/HOBt is preferred here over HATU to minimize the formation of unreactive guanidinium byproducts with aliphatic amines.
Quantitative Data & Optimization
The following table summarizes the optimization of the cyclization step (Step 3 of Protocol I) using benzoic acid as a model substrate.
Solvent
Coupling Reagent
Cyclization Temp (°C)
Time (h)
Additive
Isolated Yield (%)
DMF
HATU
80
24
None
45
DMF
EDC/HOBt
100
16
None
62
Dioxane
HATU
100
16
None
78
Dioxane
HATU
110
12
4 Å MS
89
Table 1: Optimization of reaction conditions for the synthesis of 3-(methoxycarbonyl)-5-phenyl-1,2,4-oxadiazole.
Visual Workflows
Workflow for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids.
Mechanistic pathway of amidoxime cyclodehydration to form the 1,2,4-oxadiazole ring.
References
Title: WO2023057548A1 - Ccr6 receptor modulators
Source: Google Patents / World Intellectual Property Organization
URL
Title: WO2018019929A1 - Piperidine cxcr7 receptor modulators
Source: Google Patents / World Intellectual Property Organization
URL
Technical Support Center: Optimizing the Synthesis of Methyl amino(hydroxyimino)acetate
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Methyl amino(hydroxyimino)acetate. Here, we address common challenges, offer t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Methyl amino(hydroxyimino)acetate. Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols to enhance yield and purity.
Part 1: Troubleshooting Guide
This section is designed to help you navigate and resolve common issues encountered during the synthesis of Methyl amino(hydroxyimino)acetate.
Q1: I am experiencing a low overall yield. What are the likely causes and how can I improve it?
A1: Low yield in the synthesis of Methyl amino(hydroxyimino)acetate can stem from several factors, primarily related to the oximation and methylation steps, as well as product stability.
Probable Cause 1: Incomplete Oximation
The reaction of the keto-ester precursor with hydroxylamine is pH-sensitive. If the pH is too low, the hydroxylamine will be protonated and non-nucleophilic. If the pH is too high, the desired product may be susceptible to hydrolysis.
Solution:
pH Control: Maintain the reaction pH between 3 and 4 by using a buffer system, such as an acetic acid/sodium acetate solution.[1]
Temperature Management: Keep the reaction temperature low (0-5°C) to minimize side reactions and decomposition.[1]
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material to ensure the reaction goes to completion.
Probable Cause 2: Inefficient Methylation
The methylation of the oxime can be challenging. The choice of methylating agent and base is critical for achieving a high yield.
Solution:
Choice of Methylating Agent: Dimethyl sulfate is a common and effective methylating agent.[1] Methyl iodide can also be used, but it is more volatile.[2][3]
Base Selection: A non-nucleophilic base, such as potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA), should be used to deprotonate the oxime without competing in the methylation reaction.[3]
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the methylating agent and the ester product.[4]
Probable Cause 3: Product Degradation During Workup
The final product may be sensitive to acidic or basic conditions, especially at elevated temperatures.
Solution:
Mild Workup: Use a mild aqueous workup with saturated ammonium chloride solution to neutralize the reaction mixture.[5]
Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature.
Appropriate Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often preferred over column chromatography to minimize the risk of degradation on silica gel.[2]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.
Probable Cause 1: Isomer Formation
Oximes can exist as E/Z isomers. The desired isomer may depend on the specific application.
Solution:
Reaction Conditions: The ratio of E/Z isomers can sometimes be influenced by the reaction solvent and temperature. Experiment with different solvent systems to see if the desired isomer can be favored.
Purification: The isomers can often be separated by careful column chromatography or fractional crystallization.
Isomerization: In some cases, it may be possible to isomerize the unwanted isomer to the desired one under specific conditions (e.g., acid or base catalysis).[6]
Probable Cause 2: Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.
Solution:
Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry.[4]
Controlled pH: During the workup, avoid strong acids or bases. A buffered wash may be beneficial.
Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can increase the likelihood of hydrolysis.
Q3: My reaction is not going to completion. What should I check?
A3: An incomplete reaction can be due to several factors, from the quality of the reagents to the physical setup of the reaction.
Probable Cause 1: Poor Reagent Quality
The starting materials, especially the keto-ester precursor and hydroxylamine, may be of poor quality or have degraded.
Solution:
Check Purity: Assess the purity of your starting materials by NMR or other appropriate analytical techniques.
Use Fresh Reagents: Use freshly opened or purified reagents whenever possible. Hydroxylamine solutions, in particular, can degrade over time.
Probable Cause 2: Inefficient Mixing
If the reaction mixture is heterogeneous, inefficient stirring can lead to a stalled reaction.
Solution:
Mechanical Stirring: For larger scale reactions or thick slurries, use a mechanical stirrer to ensure efficient mixing.
Solvent Choice: Select a solvent in which the reactants have reasonable solubility.
Part 2: Frequently Asked Questions (FAQs)
What is a common synthetic route for Methyl amino(hydroxyimino)acetate?
A typical approach involves the nitrosation of an appropriate aminoacetate precursor. This can be achieved by reacting the starting material with a nitrite source, such as sodium nitrite, under acidic conditions.[7]
What are the critical parameters to control during the synthesis?
The most critical parameters are temperature, pH, and stoichiometry of the reactants. Maintaining a low temperature (0-5°C) and a slightly acidic pH (3-4) during the oximation step is crucial.[1]
How can I monitor the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
What are the recommended purification methods?
Recrystallization is often the preferred method for purifying the final product as it can be highly effective for removing minor impurities and can be scaled up easily.[2] If isomers are present, column chromatography may be necessary.
How can I confirm the identity and purity of my final product?
The structure of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Mass spectrometry can be used to confirm the molecular weight. Purity can be assessed by HPLC or elemental analysis.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Methyl amino(hydroxyimino)acetate
This protocol is a general guideline and may require optimization for your specific setup.
Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. Cool the solution to 0°C in an ice bath.
Reaction Setup: In a separate flask, dissolve the starting methyl aminoacetate precursor (1.0 equivalent) in a suitable solvent such as methanol or a mixture of water and acetic acid.[1] Cool this solution to 0°C.
Oximation: Slowly add the hydroxylamine solution to the precursor solution while maintaining the temperature between 0-5°C. Monitor the pH and adjust to 3-4 if necessary with a mild acid or base.
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC until the starting material is consumed.
Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral. Extract the product with a suitable organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
Crystallization: Slowly add a co-solvent in which the product is insoluble (e.g., water, hexanes) until the solution becomes slightly turbid.
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Part 4: Visualizations
Caption: General synthetic workflow for Methyl amino(hydroxyimino)acetate.
Caption: Troubleshooting decision tree for low yield issues.
Part 5: Data Summary Table
Parameter
Recommended Condition
Rationale
Potential Issues if Deviated
Oximation pH
3 - 4
Maximizes nucleophilicity of hydroxylamine while minimizing side reactions.[1]
Low pH: Protonated, non-nucleophilic hydroxylamine. High pH: Ester hydrolysis.
Oximation Temperature
0 - 5°C
Minimizes decomposition of reactants and products.[1]
Higher temperatures can lead to side reactions and lower yields.
Methylating Agent
Dimethyl sulfate or Methyl iodide
Effective and readily available methylating agents.[1][2]
Other agents may be less reactive or lead to more side products.
Solvent
Anhydrous
Prevents hydrolysis of the ester and methylating agent.[4]
Presence of water will lead to lower yields due to hydrolysis.
Identifying and minimizing side products in oximation reactions.
Technical Support Center: Identifying and Minimizing Side Products in Oximation Reactions Welcome to the Oximation Troubleshooting Center. Oximation—the condensation of aldehydes or ketones with hydroxylamine to form oxi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Identifying and Minimizing Side Products in Oximation Reactions
Welcome to the Oximation Troubleshooting Center. Oximation—the condensation of aldehydes or ketones with hydroxylamine to form oximes—is a foundational transformation in organic synthesis, pharmaceutical development, and polymer chemistry. While mechanistically straightforward, the reaction is highly sensitive to pH, temperature, and substrate electronics. Deviations from optimal conditions frequently lead to yield-killing side reactions.
As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic causality behind these failures, a rapid-response troubleshooting matrix, and self-validating experimental protocols to ensure high-fidelity oxime synthesis.
Reaction pathways illustrating target oxime formation versus common side reactions.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS/NMR shows a significant amide impurity instead of the target ketoxime. What is causing this, and how do I prevent it?Causality: You are observing the Beckmann rearrangement . When ketoximes are exposed to strong acids (e.g., sulfuric acid, hydrochloric acid) or high temperatures, the oxime hydroxyl group is protonated, converting it into a superior leaving group (water). This triggers an alkyl or aryl group migration from carbon to nitrogen, breaking the weak N-O bond and forming a nitrilium ion, which subsequently hydrates and tautomerizes into an amide[1][2].
Solution:
Buffer the System: Avoid strong mineral acids as catalysts or during workup. If an acid catalyst is required to activate the carbonyl, switch to a mild organic acid like acetic acid or oxalic acid[3][4].
Temperature Control: Keep the reaction temperature strictly below 50°C. The Beckmann rearrangement is thermally accelerated[1].
Q2: I am trying to oximate a heterocyclic aldehyde, but I am getting a nitrile byproduct. Why?Causality: Aldoximes (oximes derived from aldehydes) are uniquely susceptible to dehydration. Under harsh conditions, prolonged heating, or in the presence of dehydrating agents, the aldoxime loses a molecule of water to form a nitrile[5]. Heterocyclic and electron-rich aromatic aldehydes are particularly prone to this due to the stabilization of the transition state.
Solution:
Catalyst Switch: Transition to a highly efficient, mild catalytic system. For instance, using an aniline catalyst relies on the formation of a highly reactive protonated aniline Schiff base, which undergoes rapid transamination with hydroxylamine to form the oxime, bypassing the need for harsh dehydrating conditions[6].
Q3: The yield of my glyoxylic acid oxime is extremely low, and I am detecting carboxylic acid and alcohol byproducts. What is happening?Causality: Your starting aldehyde is undergoing a Cannizzaro-type disproportionation . Aldehydes lacking alpha-hydrogens (like glyoxylic acid or benzaldehyde) will disproportionate into their corresponding carboxylic acids and alcohols when exposed to neutral-to-alkaline pH and elevated temperatures[3].
Solution:
Strict pH Monitoring: The oximation reaction requires a delicate pH balance. The pKa of hydroxylammonium chloride is ~6.0. You must maintain the reaction pH between 5.0 and 6.0. If the pH drops below 4, the hydroxylamine is fully protonated and non-nucleophilic. If the pH rises above 7, Cannizzaro disproportionation dominates[3].
Self-Validating Step: Use a calibrated pH meter or narrow-range pH strips continuously during the slow addition of the base (e.g., NaOH or NaHCO3) used to liberate the free hydroxylamine.
Q4: My reaction stalls at 60% conversion, and if I leave it overnight, the product peak shrinks while the starting material peak grows. Is the reaction reversible?Causality: Yes, oximation is an equilibrium process. Hydrolysis of the oxime back into the parent carbonyl and hydroxylamine occurs under acidic conditions combined with prolonged reaction times or excessive aqueous solvent[3].
Solution:
Minimize Water: Run the reaction in organic solvents (e.g., ethanol, acetonitrile) with the absolute minimum amount of water necessary to dissolve the hydroxylamine salt.
Prompt Workup: Do not leave the reaction stirring overnight if TLC/HPLC indicates completion. Quench and extract promptly to freeze the equilibrium[3].
Section 2: Quantitative Data & Optimization Matrix
To facilitate rapid decision-making at the bench, the following matrix summarizes the thermodynamic and kinetic parameters governing oximation side products, allowing you to systematically optimize your conditions.
Side Product / Failure Mode
Primary Causality
Critical Parameter Thresholds
Mitigation Strategy
Amide (Beckmann)
Strong acid + Heat
pH < 3.0, Temp > 60°C
Use mild acids (Oxalic/Acetic); Temp ≤ 50°C[3][4].
Nitrile (Dehydration)
Dehydrating agents + Heat
Prolonged reflux, Lewis acids
Use aniline catalysis; limit reaction time to < 2 hrs[5][6].
Acid + Alcohol (Cannizzaro)
Alkaline pH + Heat
pH > 7.0, Temp > 40°C
Buffer pH strictly to 5.0–6.0; slow base addition[3].
Pre-purify aldehydes; dry final product thoroughly under vacuum[3].
Section 3: Validated Experimental Protocols
The following methodologies have been field-tested to maximize oxime yield while suppressing the side reactions detailed above. Every step includes a self-validating checkpoint to ensure the integrity of the workflow.
Protocol A: Mild Oximation using Oxalic Acid Catalyst (Optimized for Ketones and Aliphatic Aldehydes)
Mechanistic Rationale: Oxalic acid provides sufficient protonation to activate the carbonyl carbon without triggering the Beckmann rearrangement or aldoxime dehydration[4].
Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) in high-grade acetonitrile (3.0 mL).
Reagent Addition: Add hydroxylamine hydrochloride (1.0 mmol) and oxalic acid (1.0 mmol) directly to the solution.
Reaction: Stir the mixture under reflux (or at 50°C for sensitive substrates).
Monitoring (Self-Validation): Monitor via Thin-Layer Chromatography (TLC) or HPLC. The reaction typically reaches >90% conversion within 60–90 minutes. Crucial: Do not exceed 2 hours to prevent hydrolysis.
Workup: Cool to room temperature. Quench with distilled water (10 mL) and extract with dichloromethane or ethyl acetate (3 x 15 mL).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Aniline-Catalyzed Rapid Oximation (Optimized for Sensitive or Sterically Hindered Substrates)
Mechanistic Rationale: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate. This increases the rate of transamination by up to 400x at slightly acidic pH, allowing for rapid completion at room temperature, completely avoiding thermal degradation pathways[6].
Preparation: Dissolve the carbonyl compound (1.0 mmol) in an appropriate organic solvent (e.g., ethanol or a buffered aqueous/organic mixture).
Catalyst Addition: Add aniline (0.1 mmol, 10 mol%) to the solution.
pH Adjustment (Self-Validation): Adjust the pH to exactly 4.5–5.5 using a mild base (e.g., sodium acetate). Verify with a calibrated pH meter.
Reaction: Stir at room temperature. The reaction is often complete within 15–30 minutes.
Workup: Dilute with water, extract with ethyl acetate, and wash the organic layer with 1M HCl (to remove the aniline catalyst), followed by brine. Dry and concentrate.
References
[6] RSC Publishing. "The Emergence of Oxime Click Chemistry and its Utility in Polymer Science."[Link]
Technical Support Center: Purification of Crude Methyl Amino(hydroxyimino)acetate
Welcome to the technical support center for the purification of crude Methyl amino(hydroxyimino)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of crude Methyl amino(hydroxyimino)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions - Understanding Your Crude Product
This section addresses common initial questions about the nature of crude Methyl amino(hydroxyimino)acetate and its handling.
Q1: What are the most likely impurities in my crude Methyl amino(hydroxyimino)acetate?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the oximation of a precursor like methyl 2-cyanoacetate.[1][2] Therefore, impurities can be broadly categorized:
Starting Materials: Unreacted methyl 2-cyanoacetate or the nitrosating agent (e.g., sodium nitrite).
By-products: Formed from side reactions. The specific by-products can vary, but may include species from over-reaction or alternative reaction pathways.[3]
Degradation Products: Methyl amino(hydroxyimino)acetate, like many amino acid derivatives, can be susceptible to degradation.[4] Hydrolysis of the methyl ester back to the carboxylic acid can occur if the compound is exposed to strong aqueous acids or bases, especially at elevated temperatures.[5] Oxidative degradation is also a possibility for amino-containing compounds.[6][7]
Q2: My crude product is a dark, oily residue. Is this normal? How should I handle it?
A2: It is not uncommon for crude reaction mixtures to be oily or discolored due to polymeric by-products or trace impurities. The first step is to attempt to solidify the material. Try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often induce precipitation or crystallization of the desired compound, leaving some impurities dissolved in the solvent. If the product auto-crystallizes upon standing, you can wash the resulting solid with a suitable solvent to remove soluble impurities before proceeding with a full purification.[8]
Q3: How stable is Methyl amino(hydroxyimino)acetate? What are the optimal storage conditions for the crude and purified material?
A3: The stability of your compound is critical. The hydroxyimino and amino functionalities can be sensitive.
pH Sensitivity: Avoid strong acids and bases, which can catalyze hydrolysis of the ester group.[5]
Thermal Stability: Like many complex organic molecules, prolonged exposure to high heat should be avoided to prevent degradation.[9]
Oxidative Stability: The amino group can be susceptible to oxidation.[6]
For storage, both crude and purified material should be kept in a tightly sealed container in a cool, dry, dark place.[9] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended.[10]
Part 2: Troubleshooting Guide - Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds.[11] Success hinges on selecting the right solvent system and executing the procedure correctly.
Recrystallization Workflow
Caption: General workflow for recrystallization.
FAQ & Troubleshooting: Recrystallization
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[11] Additionally, it should either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor upon cooling. A solvent pair (one "good" solvent and one "poor" solvent that are miscible) can also be effective.[12]
Table 1: Potential Recrystallization Solvents for Methyl amino(hydroxyimino)acetate
Solvent/System
Rationale & Properties
Potential Issues
Water
The molecule has polar functional groups (amino, hydroxyimino, ester) suggesting some water solubility. A procedure for a similar compound, ethyl (hydroxyimino)cyanoacetate, uses recrystallization from boiling water.[13]
High polarity may lead to co-precipitation of polar impurities. Product may be too soluble.
Ethyl Acetate
A medium-polarity solvent. Often a good starting point for compounds with ester functionalities.[12]
May be too good a solvent, leading to low recovery.
Ethanol / Water
A common polar solvent pair. The compound is likely soluble in hot ethanol. Water is added as an anti-solvent to decrease solubility upon cooling.[12]
Finding the correct ratio is critical to avoid oiling out or premature precipitation.
Dichloromethane / Hexane
A less polar option. The compound is dissolved in a minimum of dichloromethane, and hexane is added as the anti-solvent.
Dichloromethane has a low boiling point, requiring careful handling.
Q2: My compound "oiled out" instead of forming crystals. What do I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
Probable Cause: The solution is cooling too quickly, or the solvent is too non-polar for the compound.
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (e.g., more ethanol in an ethanol/water system) and allow it to cool much more slowly. Insulating the flask can help. Vigorous stirring while cooling can also sometimes promote crystallization over oiling.
Q3: Crystal formation is not starting, even after the solution has cooled. How can I induce crystallization?
A3: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.
Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to form.
Solution 2: Seeding. If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the solubility of your compound. Do this only after the solution has cooled to room temperature slowly.
Q4: My recovery is very low after recrystallization. Why?
A4: Low recovery can stem from several factors.
Probable Cause 1: Using too much solvent. Dissolving the crude product in an excessive amount of hot solvent will mean that a significant portion remains dissolved even after cooling.
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.
Probable Cause 2: Premature crystallization. If crystals form during a hot filtration step, you will lose product.
Solution 2: Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent to keep the product dissolved.
Probable Cause 3: Washing with warm solvent. Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.
Solution 3: Always wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
Protocol: Recrystallization from an Ethanol/Water System
Place the crude Methyl amino(hydroxyimino)acetate in an Erlenmeyer flask with a stir bar.
Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
If insoluble impurities are present, perform a hot filtration into a clean, pre-warmed flask.
To the hot, clear solution, add water dropwise until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small portion of ice-cold ethanol/water mixture.
Allow the crystals to dry completely under vacuum.
Part 3: Troubleshooting Guide - Purification by Column Chromatography
When recrystallization is ineffective, or for separating complex mixtures, column chromatography is the method of choice.[14] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through by a mobile phase (the eluent).[14]
Chromatography Troubleshooting Logic
Caption: Troubleshooting common column chromatography issues.
FAQ & Troubleshooting: Column Chromatography
Q1: How do I choose the right stationary and mobile phase?
A1:
Stationary Phase: For a moderately polar molecule like Methyl amino(hydroxyimino)acetate, standard silica gel is the most common and appropriate choice.[14]
Mobile Phase (Eluent): The key is to find a solvent system where your product has an Rf (retention factor) of ~0.3 on a TLC plate. This provides the best balance for good separation. Common systems for polar compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Given the polarity of your compound, a gradient of methanol in dichloromethane is a good starting point.
Q2: My purified fractions still show impurities. What went wrong?
A2:
Probable Cause 1: Column Overloading. Loading too much crude material onto the column will result in broad bands that do not separate cleanly.
Solution 1: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1.
Probable Cause 2: Poor Packing. Channels or cracks in the silica gel bed will lead to poor separation.
Solution 2: Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry.
Probable Cause 3: Fractions are too large. Collecting large volumes per fraction can cause you to combine your pure product with an impurity that elutes closely before or after it.
Solution 3: Collect smaller fractions, especially when the product is eluting, and analyze each one by TLC before combining.
Protocol: Silica Gel Column Chromatography
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. A gradient of 0-10% methanol in dichloromethane is a reasonable starting point to test.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed. Do not let the column run dry.
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" method often results in better separation.
Elution: Carefully add the eluent to the top of the column. Begin elution with the starting non-polar solvent mixture. Collect fractions and monitor the elution by TLC.
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increasing the percentage of methanol) to elute more polar compounds. This will help move your product off the column in a reasonable time.
Combine and Evaporate: Once you have identified the fractions containing the pure product via TLC, combine them and remove the solvent using a rotary evaporator.
Part 4: Purity Assessment and Final Steps
Q1: How can I be sure my product is pure?
A1: A combination of methods should be used to assess purity.[15]
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Run the TLC in a few different solvent systems.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment.[16] A pure product will show a single major peak in the chromatogram.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of your product.[15]
Q2: What is the best way to handle the purified product?
A2: Once you have pure, dry Methyl amino(hydroxyimino)acetate, store it in a sealed vial at -20°C under an inert atmosphere (argon or nitrogen) to prevent degradation over time.[10]
References
European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2. Googleapis.com.
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
Organic Syntheses Procedure. (n.d.). 6.
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.).
Vold, M. R., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
Cayman Chemical. (n.d.). PRODUCT INFORMATION.
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?.
Technical Support Center: Methyl amino(hydroxyimino)acetate (MAHA) Stability & Storage
Welcome to the Application Scientist Knowledge Base As a Senior Application Scientist, I frequently consult with drug development professionals who experience irreproducibility in their assays due to the silent degradati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base
As a Senior Application Scientist, I frequently consult with drug development professionals who experience irreproducibility in their assays due to the silent degradation of sensitive intermediates. Methyl amino(hydroxyimino)acetate (CAS 865706-98-5) is a prime example. It possesses two highly reactive functional groups: a methyl ester and an amidoxime (amino(hydroxyimino)methyl) moiety.
Understanding the causality behind its degradation is critical. You cannot simply place this compound on a shelf and expect it to remain intact. Below is our definitive troubleshooting guide, designed to provide you with field-proven, self-validating strategies to ensure absolute chemical integrity during storage and handling.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my MAHA sample showing a drop in purity with a corresponding increase in a highly polar impurity on reverse-phase HPLC?The Causality: This is a classic case of ester hydrolysis. The methyl ester group is highly susceptible to nucleophilic attack by water, forming amino(hydroxyimino)acetic acid and methanol[1]. The electron-withdrawing nature of the adjacent amidoxime group increases the electrophilicity of the ester carbonyl, making it significantly more prone to hydrolysis than standard aliphatic esters.
The Solution: Store the compound in a strictly anhydrous environment. Use a desiccator over anhydrous calcium sulfate. When preparing stock solutions, reconstitute only in dry, septum-sealed solvents (e.g., anhydrous DMSO or Acetonitrile) immediately prior to use.
Q2: During long-term storage at room temperature, the powder changed color from white to slightly yellow. LC-MS shows a mass loss of 18 Da (M-18). What is the mechanism?The Causality: This indicates thermal dehydration and oxidative degradation. Amidoximes are thermodynamically sensitive. Under thermal stress, they undergo dehydration (loss of
H2O
, -18 Da) to form cyano derivatives (e.g., methyl cyanoformate derivatives). Furthermore, the hydroxyimino N-O bond is relatively weak; exposure to atmospheric oxygen and light generates reactive oxygen species that catalyze N-O bond cleavage, sometimes releasing nitric oxide (NO) which leads to the observed discoloration[2].
The Solution: Implement cryogenic storage (-20°C or -80°C) under an inert argon or nitrogen blanket. Always use amber vials to prevent photodegradation.
Q3: I am preparing a stock solution in an aqueous buffer for an in vitro assay. How long is it stable?The Causality: Aqueous stability of MAHA is extremely limited due to dual-pathway vulnerability. In acidic conditions (pH < 4), the amidoxime group undergoes rapid hydrolysis to an amide or hydroxylamine derivative[3][4]. In basic conditions (pH > 8), base-catalyzed ester hydrolysis is exponentially accelerated.
The Solution: Aqueous solutions must be treated as transient. Prepare them immediately before the experiment and keep them on ice. If a buffer is required, maintain a strictly neutral pH (6.8 - 7.2) to minimize both acid-catalyzed amidoxime cleavage and base-catalyzed ester hydrolysis.
Part 2: Degradation Pathways Visualization
To conceptualize the competing vulnerabilities of MAHA, refer to the mechanistic pathway diagram below.
Figure 1: Primary degradation pathways of Methyl amino(hydroxyimino)acetate under environmental stress.
Part 3: Quantitative Stability Summary
The following table summarizes the quantitative degradation limits and the corresponding preventive strategies required to maintain >98% purity.
Degradation Pathway
Environmental Trigger
Primary Degradant
Max Tolerable Exposure
Preventive Strategy
Ester Hydrolysis
Ambient Moisture, pH > 8
Amino(hydroxyimino)acetic acid
< 10% Relative Humidity
Store in a desiccator; use anhydrous solvents.
Amidoxime Hydrolysis
Aqueous Acids (pH < 4)
Methyl amino(oxo)acetate
< 1 hour in solution
Formulate at pH 6.8-7.2; use immediately.
Thermal Dehydration
Heat (> 25°C)
Methyl cyanoformate
< 24 hours at RT
Cryogenic storage (-20°C to -80°C).
Oxidation
Oxygen, UV/Vis Light
Nitrile / NO byproducts
< 5%
O2
headspace
Purge vials with Argon; use amber glassware.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness in your assays, you must implement a self-validating storage and quality control workflow. This protocol incorporates a System Suitability Test (SST) via forced degradation, ensuring your analytical method can actually detect the degradation products if they occur.
Phase 1: Preparation of the Self-Validating Control (Forced Degradation)
Purpose: To generate known degradants so you can verify your HPLC method's resolving power.
Weigh 2 mg of MAHA into two separate 1.5 mL amber HPLC vials.
Control Vial: Dissolve in 1 mL of anhydrous Acetonitrile (ACN). Keep on ice.
Forced Degradation Vial: Dissolve in 0.5 mL of ACN and add 0.5 mL of 0.1 M NaOH. Heat at 40°C for 30 minutes to force ester hydrolysis[1]. Neutralize with 0.5 mL of 0.1 M HCl.
Run both vials on your RP-HPLC (C18 column, Gradient: 5% to 95% ACN in Water with 0.1% TFA over 15 mins).
Validation Check: The method is only valid if the intact MAHA peak (Control) is baseline-separated from the highly polar amino(hydroxyimino)acetic acid peak generated in the Forced Degradation vial.
Phase 2: Aliquoting and Inert Storage
Purpose: To prevent repeated freeze-thaw cycles and atmospheric exposure.
Dissolve your bulk MAHA powder in anhydrous, degassed DMSO to create a 10 mM master stock.
Aliquot the master stock into single-use 0.5 mL amber microcentrifuge tubes (50 µL per tube).
Place the open tubes in a vacuum desiccator for 30 minutes to remove any trace surface moisture.
Purge the headspace of each tube with a gentle stream of high-purity Argon gas for 5 seconds.
Cap immediately and wrap the seal with Parafilm.
Transfer to a -80°C freezer.
By utilizing single-use aliquots, you eliminate the introduction of ambient moisture that occurs every time a bulk vial is opened, thereby neutralizing the primary causality of ester hydrolysis.
References
Product Class 15: Oximes
Source: Thieme Connect (Houben–Weyl Methods of Organic Chemistry)
URL:[Link]
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors
Source: MDPI Molecules
URL:[Link]
New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media
Source: ACS Bioconjugate Chemistry
URL:[Link]
The Acid and Radiation Stability of Some Commercial Ion Exchanger
Source: Longdom Publishing
URL:[Link]
Technical Support Center: Scaling Up the Synthesis of Methyl amino(hydroxyimino)acetate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and f...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up synthesis of Methyl amino(hydroxyimino)acetate (MAHA). As a key intermediate in various pharmaceutical and agrochemical synthesis pathways, successfully scaling the production of MAHA is critical. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and safe process.
Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. For MAHA, the primary concerns revolve around the safe handling of reagents and managing reaction energetics.
Q1: What are the primary safety hazards I should be aware of when using hydroxylamine or its salts at an industrial scale?
A1: Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride or sulfate) are the most hazardous reagents in this synthesis and demand strict safety protocols. At scale, their risks are magnified.
Explosive Potential and Thermal Instability: Hydroxylamine is a high-energy molecule. The free base is notoriously unstable. While its salts are more stable, they still pose a significant risk. There is a documented fire and explosion hazard, particularly if the material is heated under confinement or if its desensitizing agent (like water) is reduced.[1]
Toxicity and Health Effects: Hydroxylamine salts are classified as harmful if swallowed or in contact with skin.[2][3][4] They are known skin and eye irritants, can cause serious eye damage, and may lead to skin sensitization or allergic reactions.[1] Furthermore, they are suspected of causing cancer and may cause damage to organs (specifically the blood, leading to methemoglobin formation) through prolonged or repeated exposure.[2][3]
Corrosivity: These salts can be corrosive to metals, which is a critical consideration for reactor and equipment selection during scale-up.[2][3]
Recommended Safety Protocol:
Engineering Controls: Always handle hydroxylamine salts in a well-ventilated area, preferably within a contained system (e.g., glovebox for small scale, closed-transfer system for large scale) to minimize dust and vapor exposure.
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and eye/face protection.[4]
Storage: Keep containers tightly closed and wetted according to the supplier's instructions to maintain stability.[1] Store away from heat, sparks, and open flames.[1]
Waste Disposal: Dispose of hydroxylamine waste as hazardous material according to local, regional, and national regulations. Avoid release to the environment, as it is very toxic to aquatic life.[2][4]
Q2: The oximation reaction appears to be exothermic. How can I manage this during a large-scale run to prevent a thermal runaway?
A2: Excellent observation. The reaction between a carbonyl compound (like a methyl glyoxylate derivative) and hydroxylamine is exothermic. Failure to control this exotherm at scale can lead to rapid temperature and pressure increases, solvent boiling, and potentially a thermal runaway event that compromises both safety and product quality.
Causality: The formation of the C=N bond in the oxime is an energetically favorable process. At a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
Mitigation Strategies:
Controlled Addition: Add the hydroxylamine solution (or the carbonyl precursor) slowly and sub-surface to the reaction mixture using a dosing pump. This allows the reactor's cooling system to keep pace with the heat being generated.
Reactor Cooling: Use a jacketed reactor with a reliable cooling system (e.g., a chiller). Monitor both the internal batch temperature and the jacket temperature throughout the addition.
Dilution: Running the reaction at a more dilute concentration can help manage the exotherm by increasing the thermal mass of the system, although this may impact reaction kinetics and downstream processing.
Process Safety Testing: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum safe addition rate.
Part 2: Troubleshooting Guide - Reaction & Process Optimization
This section addresses common issues encountered during the synthesis, focusing on root causes and providing actionable solutions.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction stalls, and I'm getting low yields of MAHA. What are the likely causes and how can I fix it?
A: This is a frequent issue when moving from bench to pilot scale. The root cause often lies in suboptimal control of reaction parameters that are more forgiving on a small scale.
Potential Causes & Solutions:
Incorrect pH: The formation of the oxime is highly pH-dependent. The reaction requires free hydroxylamine (H₂NOH), which is typically generated in situ from its salt by adding a base.
The "Why": If the pH is too low (acidic), the concentration of free hydroxylamine is insufficient as it remains protonated (H₃NOH⁺). If the pH is too high (basic), the carbonyl starting material may undergo side reactions like aldol condensation or hydrolysis.
Troubleshooting Protocol:
Monitor pH: Use a calibrated inline pH probe to monitor the reaction pH in real-time.
Controlled Base Addition: Add the base (e.g., NaOH, Na₂CO₃) slowly and concurrently with the hydroxylamine salt to maintain the optimal pH range (typically near neutral, but must be experimentally determined).
Buffering: Consider using a buffered solution to maintain a stable pH throughout the reaction.[5]
Poor Temperature Control: As discussed in the safety section, temperature affects reaction rate and stability.
The "Why": A temperature that is too low can lead to a sluggish, incomplete reaction.[6] Conversely, a temperature that is too high can promote the degradation of the product or the formation of by-products.
Troubleshooting Protocol:
Define Operating Range: Experimentally determine the optimal temperature range for your specific substrate and solvent system.
Maintain Setpoint: Ensure your reactor's heating/cooling system can reliably maintain the target temperature, especially during the exothermic addition phase.
Insufficient Reaction Time: Scale-up often involves changes in mixing efficiency and reactant concentrations that can affect reaction time.
The "Why": A reaction that is complete in 2 hours in a round-bottom flask may require longer in a large reactor due to different mixing dynamics.
Troubleshooting Protocol:
Reaction Sampling: Take samples periodically and analyze them by HPLC or TLC to track the disappearance of the starting material and the formation of the product.
Define Endpoint: Continue the reaction until the analysis shows that the concentration of the limiting reagent has plateaued.
Data Presentation: Optimized Reaction Parameters
Parameter
Laboratory Scale (100 mL)
Pilot Scale (100 L)
Rationale for Change
Addition Time
5-10 minutes
2-4 hours
To manage exotherm and allow for efficient heat removal in a large vessel.
Temperature
0-10 °C
0-10 °C
Maintain low temperature to minimize by-products; requires more robust cooling at scale.[6]
pH Control
Manual addition of base
Automated dosing via pH probe
Ensures tight control of a critical parameter that can drift at scale.
Stirring Speed
300-500 RPM (Magnetic)
100-200 RPM (Impeller)
Different mixing geometry requires optimization to ensure homogeneity without excessive shear.
Problem 2: Poor Product Purity & By-product Formation
Q: My final product is difficult to purify and contains several unknown impurities. What could be forming and how do I prevent it?
A: Purity issues at scale are often costly, consuming time and resources in downstream processing.[7] Proactive control of by-product formation is key.
Potential Causes & Solutions:
E/Z Isomerization: The C=N bond of the oxime can exist as E and Z isomers. Depending on the downstream application, only one isomer may be desired.
The "Why": The isomeric ratio is often influenced by the reaction conditions (pH, solvent, temperature) and the steric bulk of the substituents.
Troubleshooting Protocol:
Characterization: Use ¹H NMR to determine the isomeric ratio in your crude product.
Thermodynamic vs. Kinetic Control: Experiment with different conditions. Running the reaction at a slightly higher temperature for a longer period may favor the thermodynamically more stable isomer.
Purification: If inseparable, consider if the mixture can be used in the next step or if a specific crystallization can isolate the desired isomer.
Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed back to a carboxylic acid, especially if the reaction is run under basic conditions for an extended period.
The "Why": Ester hydrolysis is a common side reaction promoted by hydroxide ions.
Troubleshooting Protocol:
Minimize Excess Base: Use the minimum amount of base required to free the hydroxylamine and maintain the target pH.
Limit Reaction Time: Once the reaction is complete (as determined by sampling), proceed with the workup promptly to avoid prolonged exposure to basic conditions.
Alternative Base: Consider using a weaker, non-nucleophilic base if hydrolysis is a persistent issue.
Starting Material Impurities: Impurities in your starting materials can be carried through or participate in side reactions.[8]
The "Why": A 1% impurity in a 100 kg batch of starting material amounts to 1 kg of a potential contaminant.
Troubleshooting Protocol:
Quality Control (QC): Always obtain a Certificate of Analysis (COA) for your raw materials.[9]
In-House Analysis: Perform your own analysis (e.g., HPLC, GC, NMR) on incoming raw materials to verify their purity and identity before charging them to the reactor.
Part 3: Visualization & Scale-Up Logic
Visualizing the process flow and potential hazards is crucial for a successful scale-up campaign.
Diagram 1: Key Synthesis Hazards & Control Points
Caption: Control points for mitigating key hazards in MAHA synthesis.
Diagram 2: Troubleshooting Workflow for Scale-Up Issues
Caption: A logical workflow for troubleshooting common scale-up problems.
References
SAFETY DATA SHEET - Merck Millipore. (n.d.).
HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Loba Chemie. (2022, May 18).
Hydroxylamine hydrochloride - PENTA. (2025, March 17).
Optimizing reaction solvent and temperature for reactions involving Methyl amino(hydroxyimino)acetate.
Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic synthesis and medicinal chemistry, I have designed this guide to address the specific thermodynamic and chemoselective cha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic synthesis and medicinal chemistry, I have designed this guide to address the specific thermodynamic and chemoselective challenges associated with Methyl amino(hydroxyimino)acetate (CAS: 865706-98-5).
This compound is a highly versatile amidoxime building block, primarily utilized in the synthesis of 1,2,4-oxadiazole cores for drug discovery. However, its structure contains a sensitive methyl ester (-COOMe) group. Traditional oxadiazole syntheses rely on high-temperature refluxing (e.g., in toluene or DMF), which frequently leads to the unwanted saponification or transamidation of this ester.
To preserve the integrity of your molecule while maximizing yield, this guide focuses on causality-driven optimization of solvent and temperature, shifting toward modern, ambient-temperature protocols.
Part 1: Troubleshooting FAQs
Q1: I am trying to synthesize a 1,2,4-oxadiazole from Methyl amino(hydroxyimino)acetate, but my methyl ester is hydrolyzing. How do I prevent this?Causality & Solution: High temperatures (>100 °C) combined with traditional basic conditions (e.g., K₂CO₃ in DMF) thermodynamically drive ester hydrolysis and decarboxylation. To prevent this, you must decouple the activation energy required for cyclodehydration from the temperature. Shift to a room-temperature cyclocondensation. Utilizing a superbase medium like NaOH in anhydrous DMSO at room temperature allows for the cyclization of the intermediate without requiring heat, thereby preserving the sensitive -COOMe group[1]. Alternatively, using Tetrabutylammonium fluoride (TBAF) in anhydrous THF provides a mild, fluoride-driven cyclocondensation that protects ester moieties[2].
Q2: My reaction stalls at the O-acylamidoxime intermediate. Should I increase the temperature?Causality & Solution: Do not increase the temperature, as this risks degrading your starting material. The cyclodehydration step requires the elimination of water. Instead of thermal energy, optimize the solvent and catalyst. Switching to a highly polar aprotic solvent like DMSO enhances the basicity of the catalyst (e.g., NaOH), accelerating the intramolecular cyclization at ambient temperature[3]. If using a two-step method, 1.0–1.4 equivalents of TBAF in THF effectively promotes the necessary cyclization overnight at room temperature[2].
Q3: When reacting Methyl amino(hydroxyimino)acetate with an acid chloride, I get a complex mixture of products. What is the optimal solvent?Causality & Solution: Acid chlorides are highly reactive and can cause competitive N-acylation versus O-acylation, or degrade the amidoxime if the solvent is too polar or nucleophilic. Attempting a one-pot synthesis with acid chlorides in DMSO directly often fails due to solvent reactivity[3]. Solution: Perform a two-step solvent swap. Conduct the initial O-acylation in a non-nucleophilic solvent like Dichloromethane (DCM) at 0 °C to Room Temperature. Isolate the stable O-acylamidoxime, and then perform the cyclization in THF/TBAF[4].
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the successful preservation of the methyl ester during 1,2,4-oxadiazole formation.
Pathway of ambient-temperature 1,2,4-oxadiazole synthesis preserving the ester.
Troubleshooting logic tree for optimizing yield and chemoselectivity.
Part 4: Self-Validating Experimental Protocols
Protocol A: One-Pot Room Temperature Synthesis (NaOH/DMSO)
Use this protocol when reacting the amidoxime with a carboxylic acid ester.[4]
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve Methyl amino(hydroxyimino)acetate (1.0 mmol) in anhydrous DMSO (2.0 mL).
Reagent Addition: Add the target carboxylic acid ester (1.2 mmol) to the solution.
Catalysis: Rapidly add finely powdered, anhydrous NaOH (2.0 mmol) to the mixture. Causality Note: Powdered NaOH ensures maximum surface area for the superbase effect, driving the reaction without thermal energy.
Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 4–16 hours. Monitor via LC-MS. The reaction is self-validating when the mass of the O-acyl intermediate completely shifts to the[M-H₂O] oxadiazole mass.
Workup: Pour the mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.
Protocol B: Two-Step Mild Synthesis (TBAF-Mediated)
Use this protocol when reacting the amidoxime with highly reactive acid chlorides.[4]
O-Acylation: Dissolve Methyl amino(hydroxyimino)acetate (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL) at 0 °C. Dropwise add the acid chloride (1.1 mmol). Stir for 2 hours, warming to room temperature.
Intermediate Isolation: Wash the DCM layer with saturated NaHCO₃, dry, and concentrate to isolate the crude O-acylamidoxime.
Cyclocondensation: Dissolve the intermediate in anhydrous THF (5 mL). Add TBAF (1.0 M in THF, 1.1 mmol) dropwise at room temperature.
Completion: Stir for 1-16 hours at room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate. The mild fluoride basicity selectively drives cyclization while leaving the methyl ester completely intact.
Technical Support Center: Troubleshooting Product Isolation in Methyl amino(hydroxyimino)acetate Synthesis
Introduction Methyl amino(hydroxyimino)acetate, a critical starting material in the synthesis of third-generation cephalosporin antibiotics such as Cefotaxime, presents unique challenges in its isolation and purification...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl amino(hydroxyimino)acetate, a critical starting material in the synthesis of third-generation cephalosporin antibiotics such as Cefotaxime, presents unique challenges in its isolation and purification. The presence of a hydroxyimino group introduces the potential for E/Z isomerism, and the molecule's overall stability can be sensitive to process conditions. This guide provides practical, in-depth solutions to common issues encountered during the isolation phase, empowering researchers and production chemists to enhance yield, purity, and process consistency.
Q1: My final product yield is consistently low after isolation. What are the potential causes and how can I improve it?
Low yield is often traced back to one of three areas: incomplete reaction, product decomposition during workup, or mechanical losses during isolation.
Incomplete Reaction: Ensure the initial oximation reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material, methyl glyoxylate.
Product Decomposition: The hydroxyimino group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. It is crucial to maintain careful pH and temperature control during the reaction quench and subsequent extraction steps. A pH range of 2.0-3.0 is often optimal for the stability of the crude product during aqueous workup.
Sub-optimal Extraction: The product has significant solubility in both water and various organic solvents. Inefficient extraction can be a major source of yield loss. Using a continuous extraction apparatus or performing multiple extractions (at least 3-4) with a suitable solvent like ethyl acetate can significantly improve recovery from the aqueous phase.
Q2: HPLC analysis of my isolated product shows multiple impurity peaks. How can I identify and minimize them?
Impurity profiles can be complex, originating from starting materials, side reactions, or product degradation.
Common Impurities: Key impurities often include unreacted starting materials, the anti-isomer of the desired syn-isomer, and by-products from dimerization or hydrolysis. The desired syn-isomer is crucial for its subsequent use in antibiotic synthesis.
Minimizing By-products: The formation of impurities can be minimized by controlling the reaction temperature and the rate of addition of reagents. For instance, slow addition of hydroxylamine can prevent localized temperature spikes that may lead to degradation.
Purification Strategy: A multi-step purification process is often necessary. This typically involves an initial crystallization, followed by one or more recrystallizations. Treatment with activated carbon can also be effective in removing colored impurities.
Q3: I'm observing significant product decomposition during workup and isolation. What are the stability risks and how can I mitigate them?
The primary stability risks are pH and temperature.
pH Control: As mentioned, the product is most stable in a mildly acidic aqueous solution (pH 2.0-3.0). During workup, after quenching the reaction, it is critical to adjust and maintain the pH within this range to prevent hydrolysis.
Temperature Management: All workup and isolation steps, including extractions, washes, and even solvent removal, should be conducted at low temperatures (typically 0-10°C) to minimize thermal degradation. Rotary evaporation should be performed under high vacuum to keep the temperature as low as possible.
Section 2: Crystallization and Isolation Problems
Q4: My product is oiling out or failing to crystallize from solution. What strategies can I employ to induce crystallization?
Oiling out is a common problem when the product's melting point is lower than the temperature of the crystallization medium or when the solution is supersaturated with impurities.
Solvent Selection: The choice of solvent is paramount. A good crystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Inducing Crystallization:
Seeding: Introduce a small crystal of pure product into the cooled, supersaturated solution to provide a nucleation site.
Scratching: Gently scratch the inside surface of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.
Slow Cooling: Allow the solution to cool slowly and undisturbed. A gradual temperature gradient is more likely to yield well-formed crystals than rapid cooling (e.g., in an ice bath).
Anti-Solvent Addition: Slowly add a solvent in which the product is insoluble (an "anti-solvent") to a solution of the product until turbidity persists. This reduces the overall solubility and can promote crystallization.
Q5: I'm struggling to select an appropriate solvent system for recrystallization. What are the key considerations?
The ideal recrystallization solvent should not react with the product and should have a boiling point that allows for easy removal after isolation.
Solubility Profile: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points. A table of common solvents is provided below.
Mixed Solvent Systems: If a single solvent does not provide the desired solubility curve, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be highly effective.
Table 1: Common Solvents for Recrystallization of Methyl amino(hydroxyimino)acetate
Solvent
Solubility at Room Temp.
Solubility at Elevated Temp.
Notes
Ethyl Acetate
Moderate
High
Good single solvent option.
Toluene
Low
Moderate
Often used in combination with other solvents.
Dichloromethane
High
High
Can be used, but may require an anti-solvent.
Methanol/Water
High
High
A mixed system where water acts as the anti-solvent.
Isopropanol
Moderate
High
Another potential single solvent.
Q6: The isolated crystals are discolored (e.g., yellow or brown). What is the likely cause and how can I obtain a pure, white product?
Discoloration is typically due to the presence of high-molecular-weight, colored impurities or degradation products.
Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon. The carbon adsorbs the colored impurities, which can then be removed by filtration. It is important to use the minimum amount of carbon necessary, as it can also adsorb some of the desired product.
Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient to remove all colored impurities. A second or even third recrystallization may be required to achieve the desired pure, white crystalline product.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of Methyl amino(hydroxyimino)acetate
Dissolution: In a clean flask, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60°C).
Hot Filtration (If Necessary): If any insoluble material is present, perform a hot filtration to remove it.
Cooling: Allow the solution to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in an ice bath or refrigerator.
Crystal Formation: If crystals do not form spontaneously, use one of the induction techniques described in Q4 (seeding or scratching).
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Procedure for Activated Carbon Treatment
Dissolution: Dissolve the discolored crude product in an appropriate solvent as you would for recrystallization.
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.
Heating: Gently heat the mixture for 10-15 minutes to facilitate adsorption.
Hot Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.
Crystallization: Proceed with the recrystallization protocol as described above.
Visual Workflows and Diagrams
Caption: Workflow for Troubleshooting Low Product Yield.
Caption: Decision Tree for Selecting a Recrystallization Solvent.
References
Process for preparing amino(hydroxyimino)acetic acid C1-C4-alkyl esters. (1990). Google Patents.
Process for the preparation of syn-2-amino-2-hydroxyimino acetic acid C1-4 alkyl esters. (1998). Google Patents.
Optimization
Technical Support Center: Stereoisomer Management in Methyl Amino(hydroxyimino)acetate Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for managing the formation of stereoisomers in reactions involving Methyl amino(hydroxyimino)acetate. This resource is designed for...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the formation of stereoisomers in reactions involving Methyl amino(hydroxyimino)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired stereochemical outcomes.
Introduction
Methyl amino(hydroxyimino)acetate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its structure contains a C=N double bond, which gives rise to geometric isomers (E and Z), and potentially a chiral center at the α-carbon, leading to enantiomers (R and S). The specific three-dimensional arrangement of atoms in these stereoisomers can dramatically alter their biological activity, efficacy, and safety profiles.[1][2] Therefore, controlling the formation of a single, desired stereoisomer is often a critical objective in the synthetic process.
This guide will address the common challenges encountered in controlling both geometric and optical isomerism, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of Methyl amino(hydroxyimino)acetate I need to be concerned about?
A1: There are two main types of stereoisomers to consider:
Geometric Isomers (E/Z Isomers): Arising from restricted rotation around the C=N double bond of the oxime. The E (entgegen) and Z (zusammen) isomers have the -OH group and the amino-ester group on opposite or the same side of the double bond, respectively.[3]
Enantiomers (R/S Isomers): If the α-carbon (the carbon atom attached to the amino group) is a stereocenter, the molecule will exist as a pair of non-superimposable mirror images, designated as R and S.
Q2: Why is controlling the E/Z isomer ratio so important?
A2: The E/Z geometry of the oxime functionality can significantly influence a molecule's shape and how it interacts with biological targets like enzymes or receptors. Different geometric isomers can exhibit vastly different biological activities, potencies, and metabolic stabilities.[2] In drug development, isolating the more active or safer isomer is often a regulatory requirement.
Q3: What are the key factors that influence the E/Z ratio during the oximation reaction?
A3: The E/Z ratio is typically governed by a balance of kinetic and thermodynamic control. The primary factors you can manipulate are:
pH: Reaction pH is a critical factor. Acidic conditions tend to favor the thermodynamically more stable E isomer by allowing for equilibration, while basic or neutral conditions often yield the kinetically controlled Z isomer.[4]
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, often leading to the thermodynamically more stable product.[2]
Catalyst: Certain catalysts can selectively promote the formation of one isomer over the other.[2]
Solvent: The polarity and protic/aprotic nature of the solvent can influence the transition state energies and the stability of the isomers.
Q4: Can I use a chiral catalyst to selectively synthesize one enantiomer of a Methyl amino(hydroxyimino)acetate derivative?
A4: Yes. If your synthesis involves creating or modifying a chiral center, employing a chiral catalyst is a primary strategy for achieving enantioselectivity. Chiral phase-transfer catalysts, organocatalysts (like those derived from BINOL or proline), and chiral metal complexes are commonly used to create a chiral environment that favors the formation of one enantiomer over the other.[5][6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction produces an unfavorable or inconsistent E/Z isomer ratio.
This is the most common challenge in oxime synthesis. The product ratio is a direct consequence of the reaction conditions.
dot
Caption: Decision workflow for troubleshooting E/Z isomer ratios.
Probable Cause & Solutions:
You are getting the kinetic product (often the Z-isomer) when you want the thermodynamic product (E-isomer).
Explanation: The Z-isomer often forms faster at lower temperatures and under neutral or basic conditions. The E-isomer is typically more stable due to reduced steric hindrance.[4]
Solution 1: Adjust pH. Introduce a mild acid to the reaction. Acid catalyzes the reversible protonation of the oxime nitrogen, allowing for rotation around the C-N single bond and equilibration to the more stable E isomer.[4][8] A common system is using hydroxylamine hydrochloride in a solvent like ethanol with pyridine as a mild base/acid scavenger, often at reflux.[4]
Solution 2: Increase Temperature. Running the reaction at a higher temperature can provide sufficient energy to overcome the barrier for E/Z isomerization, driving the equilibrium towards the thermodynamic product.[2]
You are getting the thermodynamic product (E-isomer) when you want the kinetic product (Z-isomer).
Explanation: Harsh conditions (high heat, strong acid) will almost always favor the E-isomer.
Solution 1: Use Basic Conditions. Generate free hydroxylamine in situ using a base like potassium carbonate (K₂CO₃) or sodium acetate.[2][9] This avoids the acidic environment of hydroxylamine hydrochloride.
Solution 2: Lower the Temperature. Perform the reaction at room temperature or below. This minimizes the chance of the initially formed kinetic product isomerizing to the more stable thermodynamic product.[4]
Condition
Favored Isomer
Rationale
Reference
Acidic (pH < 5), High Temp
E (Thermodynamic)
Allows for equilibration to the most stable isomer.
Issue 2: My reaction shows poor or no enantioselectivity.
This issue arises when attempting to synthesize a specific R or S enantiomer.
Probable Cause & Solutions:
Ineffective Chiral Catalyst or Environment:
Explanation: The chosen chiral catalyst may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
Solution: Screen a variety of chiral catalysts. For amino acid derivatives, catalysts based on cinchona alkaloids or BINOL have shown success in phase-transfer and other asymmetric reactions.[5][6] It is also crucial to optimize solvent, temperature, and concentration for the specific catalyst system.
Racemization of Product or Starting Material:
Explanation: The chiral center may be labile under the reaction conditions. For α-amino esters, the α-proton can be acidic, and its removal under basic conditions can lead to racemization.
Solution: Use milder reaction conditions. This includes employing non-coordinating bases, lower temperatures, and shorter reaction times. If racemization is unavoidable, consider a kinetic resolution strategy using a chiral catalyst or enzyme to selectively react with one enantiomer from a racemic mixture.[10]
Issue 3: I am having difficulty separating the E/Z isomers.
Even if you can't control the formation perfectly, efficient separation can still yield the desired product.
Probable Cause & Solutions:
Similar Physical Properties:
Explanation: E and Z isomers often have very similar polarities and boiling points, making separation challenging.
Solution 1: Column Chromatography. This is the most common method. Experiment with different solvent systems (eluent). A systematic screen of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Sometimes, the isomers that are inseparable on silica gel can be resolved using a different stationary phase.[11]
Solution 2: Recrystallization. If the product is a solid, one isomer may be less soluble or form crystals more readily than the other.[2][9] Try a range of solvents and monitor the purity of the resulting crystals. Seeding with a pure crystal of the desired isomer can sometimes help.
Solution 3: Acid-Base Treatment. In some cases, one isomer may form a salt (e.g., a hydrochloride salt) that precipitates more readily. Treating a solution of the E/Z mixture with an acid like HCl in an anhydrous organic solvent can selectively precipitate the E-isomer immonium complex, which can then be neutralized to recover the pure E-oxime.[12]
Issue 4: My desired isomer is converting to the other isomer during workup or purification.
This is a frustrating issue where a good reaction outcome is compromised during isolation.
Probable Cause & Solutions:
Exposure to Acid or Base:
Explanation: As discussed, acid catalyzes E/Z isomerization. Accidental exposure to acidic or basic conditions during aqueous workup or on an un-neutralized silica gel column can scramble your carefully prepared isomer ratio.[13]
Solution: Neutralize the reaction mixture carefully before extraction. Wash organic layers with a neutral brine solution. When performing column chromatography, consider pre-treating the silica gel with a small amount of a neutral base like triethylamine mixed in the eluent to neutralize acidic sites on the silica surface.
Excessive Heat:
Explanation: Heating the isomer mixture, for example during solvent removal on a rotary evaporator, can provide the energy for isomerization.[2]
Solution: Remove solvents at the lowest practical temperature (i.e., using a cold water bath). Avoid heating the product for extended periods. When possible, store the purified isomer at low temperatures to prevent slow isomerization over time.
Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of the (E)-Isomer (Thermodynamic Control)
This protocol is adapted from methods that use acidic conditions to favor the more stable E-isomer.[4]
Reaction Setup: In a round-bottom flask, dissolve the starting keto-ester (1.0 eq) in ethanol (5-10 mL per mmol of substrate).
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stereoselective Synthesis of the (Z)-Isomer (Kinetic Control)
This protocol uses basic conditions to favor the kinetically formed Z-isomer.[2][4]
Reaction Setup: In a round-bottom flask, dissolve the starting keto-ester (1.0 eq) in methanol (5-10 mL per mmol of substrate).
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often faster; monitor closely by TLC.
Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water.
Purification: Dry the organic layer, concentrate, and purify immediately, avoiding heat and acid.
Protocol 3: Determination of E/Z Geometry by 2D NOESY NMR
The stereochemistry of the oxime isomers can be unambiguously determined using Nuclear Overhauser Effect Spectroscopy (NOESY).[11][13]
Sample Preparation: Prepare a reasonably concentrated NMR sample of the purified isomer or the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquisition: Acquire a 2D NOESY spectrum.
Analysis:
Look for a spatial correlation (a cross-peak) between the oxime -OH proton and the protons on the adjacent substituents.
For the Z-isomer , a NOE cross-peak is expected between the oxime -OH proton and the protons of the α-amino group.
For the E-isomer , a NOE cross-peak is expected between the oxime -OH proton and the protons of the ester group.
dot
Caption: Conceptual NOESY correlations for E/Z isomer determination.
References
Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). International Journal of Molecular Sciences. [Link]
Explain geometrical isomerism in oximes. (2025). Filo. [Link]
Sharghi, H., & Sarvari, M. H. (2000). Selective Synthesis of E and Z Isomers of Oximes. Journal of Chemical Research, Synopses. [Link]
The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (n.d.). SpringerLink. [Link]
Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023). Journal of the American Chemical Society. [Link]
A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023). ACS Omega. [Link]
Structural Chemistry of Oximes. (2013). Crystal Growth & Design. [Link]
Control experiment on oxime E/Z isomers. (n.d.). ResearchGate. [Link]
Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (2022). RECERCAT. [Link]
The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. (n.d.). Royal Society of Chemistry. [Link]
Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization. (n.d.). ResearchGate. [Link]
Structural Chemistry of Oximes. (n.d.). SciSpace. [Link]
Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. (n.d.). CiNii Articles. [Link]
Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (n.d.).
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Survey in Fisheries Sciences. [Link]
Addressing low reactivity of Methyl amino(hydroxyimino)acetate in specific chemical transformations.
Technical Support Center: Methyl Amino(hydroxyimino)acetate A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl amino(hydroxyimino)acetate is a versatile reagent in organic synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl Amino(hydroxyimino)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl amino(hydroxyimino)acetate is a versatile reagent in organic synthesis, frequently employed in the construction of complex nitrogen-containing molecules, including cephalosporin analogues.[1][2] Its unique structure, featuring both an amino group and a hydroxyimino (oxime) group, allows for a variety of chemical transformations.[3] However, under certain conditions, researchers may encounter lower than expected reactivity, leading to challenges in achieving desired reaction outcomes. This guide provides a comprehensive resource for troubleshooting and optimizing reactions involving this compound.
FAQs: Understanding the Reactivity of Methyl Amino(hydroxyimino)acetate
Q1: What are the key structural features of Methyl amino(hydroxyimino)acetate that influence its reactivity?
A1: The reactivity of Methyl amino(hydroxyimino)acetate is primarily governed by two functional groups: the primary amine (-NH2) and the O-methyl oxime (-N-OCH3). The lone pair of electrons on the nitrogen of the amino group makes it nucleophilic, allowing it to participate in reactions such as acylation and alkylation. The oxime group, while generally stable, can also undergo various transformations.[3] The electronic interplay between these two groups, along with steric factors, dictates the overall reactivity profile of the molecule.
Q2: Why might I be observing low reactivity of the amino group in acylation reactions?
A2: Low reactivity in acylation reactions can stem from several factors. The nucleophilicity of the amino group can be diminished by protonation under acidic conditions or by steric hindrance from the adjacent hydroxyiminoacetate moiety.[4] Additionally, the choice of acylating agent and reaction conditions, such as solvent and temperature, plays a crucial role.[5] In some cases, the formation of stable intermediates or side reactions can also consume the starting material without leading to the desired product.
Q3: Can the oxime group interfere with reactions targeting the amino group?
A3: Yes, the oxime group can potentially influence reactions at the amino group. While the O-methyl group generally makes the oxime less reactive than a free oxime, it can still coordinate to metal catalysts or reagents, potentially hindering access to the amino group. Furthermore, under certain conditions, the oxime nitrogen could compete as a nucleophilic site, although this is generally less favorable than reaction at the primary amine.
Troubleshooting Guide: Addressing Low Reactivity in Key Transformations
Issue 1: Inefficient Acylation of the Amino Group
Q: My acylation reaction with an acid chloride or anhydride is sluggish and gives low yields. What steps can I take to improve the outcome?
A: Low acylation efficiency is a common challenge. Here’s a systematic approach to troubleshooting:
Base Selection is Critical: The choice and stoichiometry of the base are paramount. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated from acid chlorides without competing in the reaction.[6] Ensure at least one equivalent of base is used, with a slight excess often being beneficial.
Solvent Effects: The reaction solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.[7] DMF can be particularly effective at solvating the reactants and accelerating the reaction.
Temperature Optimization: While many acylations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for less reactive substrates.[8] However, be mindful of potential side reactions or degradation at higher temperatures.
Activation of the Carboxylic Acid: If you are using a carboxylic acid directly, it must be activated. Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can be highly effective.[9][10]
Workflow for Optimizing Acylation Reactions
Caption: Troubleshooting workflow for low acylation yields.
Issue 2: Challenges in N-Alkylation Reactions
Q: I am attempting to alkylate the amino group with an alkyl halide, but the reaction is slow and I observe side products. How can I improve this transformation?
A: N-alkylation can be challenging due to the potential for over-alkylation and competing reactions. Consider the following:
Protecting Group Strategy: For complex substrates, it may be beneficial to first protect the amino group (e.g., as a tosylsulfonamide), perform the alkylation, and then deprotect.[11] This provides a more controlled reaction pathway.
Base and Solvent System: A common method involves using a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile.[11] Phase-transfer catalysts can also be employed to enhance reactivity.[11]
Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting Methyl amino(hydroxyimino)acetate with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). This method is often milder and provides better control over the degree of alkylation.
Data Summary: Recommended Starting Conditions for Common Transformations
Transformation
Reagents
Solvent
Temperature
Key Considerations
Acylation (Acid Chloride)
Acid Chloride (1.1 eq.), DIPEA (1.5 eq.)
DCM
0 °C to RT
Ensure anhydrous conditions.
Acylation (Carboxylic Acid)
Carboxylic Acid (1.1 eq.), EDC (1.2 eq.), Oxyma (1.2 eq.)
STAB is often milder and more selective than NaBH3CN.
Experimental Protocols
Protocol 1: Optimized Acylation using EDC/Oxyma Coupling
This protocol is adapted for the acylation of the amino group of Methyl amino(hydroxyimino)acetate with a generic carboxylic acid.
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl amino(hydroxyimino)acetate (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF.
Pre-activation: Cool the solution to 0 °C in an ice bath. Add Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq.) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).[10]
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Diagram: Reaction Mechanism for EDC/Oxyma Acylation
Caption: Simplified mechanism of EDC/Oxyma mediated amide bond formation.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Oxime Ligation.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
Benchchem. (n.d.). Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime.
Powers, A. R., & Sanford, M. S. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 52(4), 1435-1453.
ResearchGate. (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications.
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis.
Vila, C., & Rueping, M. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(1), e202103442.
Scholars Research Library. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis.
RSC Publishing. (2023, December 29). Oxime metathesis: tuneable and versatile chemistry for dynamic networks.
PubMed. (n.d.). Synthesis and antimicrobial properties of cephalosporin derivatives substituted on the C(7) nitrogen with arylmethyloxyimino or arylmethyloxyamino alkanoyl groups.
RSC Publishing. (n.d.). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers.
Bhattacharyya, A., et al. (2020). Facile Synthesis of Oxime Amino Ethers via Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines with Aryl Aldehyde Oximes. Synlett, 31(05), 481-485.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
PubMed. (n.d.). Transformation of cephalosporins: preparation of a 3-methyl-3-nitro-4-hydroxyiminocepham.
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
PubMed Central. (2020, October 2). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers.
International Journal of Pharmaceutical Research and Applications. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids.
The Royal Society of Chemistry. (n.d.). Supporting information.
RSC Publishing. (2021, October 5). New methods for the synthesis of spirocyclic cephalosporin analogues.
PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
Google Patents. (n.d.). EP0033392B1 - Process for the acylation of amino acids.
Loba Chemie. (n.d.). METHYL ACETATE AR.
Santa Cruz Biotechnology. (n.d.). Methyl acetate.
PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
PubMed Central. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.
Polish Journal of Chemistry. (n.d.). Acetylation of methyl 5-amino-1H-[3][8][12]triazole-3-carboxylate. Retrieved from
ResearchGate. (n.d.). ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D | Request PDF.
ResearchGate. (2015, December 1). Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?.
PubMed. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
CATO. (n.d.). Methyl amino(hydroxyimino)acetate.
PubMed. (2002, January 9). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives.
ResearchGate. (2024, June 17). Methods of O-methylation of amino acids without interfering the amine groups?.
ACS Publications. (2018, January 19). Catalytic Peptide Synthesis: Amidation of N-Hydroxyimino Esters.
Wiley Online Library. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
PubMed Central. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine.
PubMed. (2007, October 15). On the reactivity toward ketones of new methyl amino complexes of Rh(III) and Ag(I). Synthesis of ortho-rhodiated acetophenone methyl imine complexes.
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Methyl amino(hydroxyimino)acetate vs. ethyl 2-cyano-2-(hydroxyimino)acetate in peptide coupling.
An In-Depth Comparative Guide to Oxime-Based Additives in Peptide Coupling: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Introduction: The Critical Role of Additives in Modern Peptide Synthesis The synthesis of peptides...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to Oxime-Based Additives in Peptide Coupling: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Introduction: The Critical Role of Additives in Modern Peptide Synthesis
The synthesis of peptides, the building blocks of proteins and vital components in numerous therapeutic and research applications, is a cornerstone of modern chemistry and drug development. The formation of the amide bond between two amino acids—the peptide bond—is the fundamental reaction in this process. This is typically achieved by activating the carboxylic acid of one amino acid to facilitate its reaction with the amino group of the next.[1][2]
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are powerful activating agents, but their use alone is fraught with challenges.[3] The primary intermediate formed, a highly reactive O-acylisourea, is prone to undesirable side reactions. These include rearrangement to a non-reactive N-acylurea and, more critically, racemization of the amino acid's chiral center, which can compromise the final peptide's biological activity.[3][4][5]
To mitigate these issues, additives are employed. For decades, the gold standards were 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). These compounds intercept the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization.[6][7] However, a significant drawback emerged: HOBt and its derivatives were reclassified as potentially explosive, posing considerable safety and logistical challenges.[8][9]
This necessitated a search for safer, equally effective alternatives. The oxime-based compound, ethyl 2-cyano-2-(hydroxyimino)acetate , commonly known as OxymaPure or simply Oxyma , has emerged as the leading replacement, demonstrating superior or comparable performance to the classic benzotriazoles without the associated explosion risk.[9][10][11]
This guide provides a detailed technical comparison focused on Oxyma. While the topic specified "methyl amino(hydroxyimino)acetate," a thorough review of the scientific literature indicates that this compound is not a recognized or commonly used additive in standard peptide coupling. The preeminent methyl-containing oxime derivative in a related context is methyl N,O-hydroxylamine, which has been used for the specific functionalization of muramyl peptides rather than as a general coupling additive.[12] Therefore, this guide will focus on the industry-standard and extensively validated oxime additive, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and compare its performance against the reagents it was designed to replace.
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): The Modern Standard
Oxyma is an oxime of ethyl cyanoacetate that has revolutionized peptide synthesis by providing a safe, efficient, and highly effective solution for suppressing racemization and improving coupling yields.[13][14][15]
Chemical Properties and Structure
With a pKa of 4.60, identical to HOBt, Oxyma is sufficiently acidic to act as a potent neutralizing agent for the basicity of carbodiimides, which helps to minimize base-catalyzed side reactions.[9][10][14] It is a white, crystalline solid that is soluble in common solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF).[14][15]
Caption: Chemical structure of Oxyma.
Mechanism of Action in Peptide Coupling
The efficacy of Oxyma lies in its ability to efficiently trap the unstable O-acylisourea intermediate formed during carbodiimide-mediated activation. The process unfolds as follows:
Activation: The carboxylic acid of the N-protected amino acid reacts with a carbodiimide (e.g., DIC) to form the highly reactive O-acylisourea intermediate.
Interception: Before this intermediate can rearrange or cause racemization, the anionic form of Oxyma rapidly attacks it.
Active Ester Formation: This reaction forms a more stable and highly reactive Oxyma ester, releasing N,N'-diisopropylurea as a byproduct.
Aminolysis: The incoming free amine of the peptide chain attacks the Oxyma active ester, forming the desired peptide bond and regenerating Oxyma.
This pathway effectively outcompetes the side reactions associated with using carbodiimides alone, leading to cleaner reactions, higher yields, and superior chiral integrity of the final peptide.[6][10]
Caption: Mechanism of Oxyma in carbodiimide-mediated coupling.
Performance Data: Oxyma vs. Alternatives
Experimental data consistently demonstrates the superiority of Oxyma over HOBt and its comparability, or even superiority in some cases, to HOAt, particularly in suppressing racemization and improving yields in difficult couplings.
Table 1: Quantitative Comparison of Coupling Additives
Table 2: Performance in Solution-Phase Synthesis of Z-Phg-Pro-NH₂
Coupling Strategy
Yield (%)
D/L Isomer (%) (Racemization)
Oxyma/DIC
89.9
1.0
HOAt/DIC
81.4
3.3
HOBt/DIC
81.9
9.3
(Data sourced from BenchChem, demonstrating Oxyma's superior performance in minimizing racemization compared to both HOBt and HOAt in this model system)[16]
Table 3: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂
Coupling Reagent
% D/L Isomer (Racemization)
DIC/HOAt
1.9
DIC/OxymaPure
3.0
DIC/HOBt
5.1
(Data sourced from Luxembourg Bio Technologies, showing Oxyma is significantly better than HOBt and comparable to HOAt for the challenging incorporation of Histidine)[17]
Table 4: Purity of a Difficult Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) Synthesis
Coupling Reagents
Pentapeptide Purity (%)
DIC/OxymaPure
42.8
DIC/HOAt
37.5
DIC/HOBt
8.4
(Data sourced from Luxembourg Bio Technologies, highlighting Oxyma's superior efficiency in a sterically hindered sequence)[17][18]
Discussion and Field-Proven Insights
The data unequivocally supports the adoption of Oxyma as a replacement for benzotriazole-based additives.
Expertise & Causality: The effectiveness of a coupling additive is primarily linked to its pKa and the reactivity of the active ester it generates.[19] While Oxyma and HOBt share the same pKa, the electronic structure of the Oxyma ester makes it highly reactive towards the incoming amine while remaining stable enough to prevent premature degradation.[10][19] Its performance, often rivaling the more acidic HOAt, makes it an exceptional all-around additive. In particularly challenging couplings, such as with sterically hindered or N-methylated amino acids, the high reactivity of the Oxyma ester is crucial for driving the reaction to completion.[18][20]
Trustworthiness & Safety: The most significant advantage of Oxyma is its non-explosive nature.[8][11] This eliminates the severe safety risks and shipping restrictions associated with HOBt and HOAt, making it a more reliable and practical choice for any research or manufacturing environment.[9][21]
Minimizing Side Reactions: Beyond racemization, Oxyma has been shown to reduce other side reactions. For instance, adding Oxyma to the piperidine solution during Fmoc-deprotection can minimize the formation of aspartimide, a common and difficult-to-remove impurity.[18] However, it is important to note that a minor side reaction between Oxyma and carbodiimides with secondary substituents (like DIC) can lead to the formation of trace amounts of hydrogen cyanide (HCN).[22] This reaction is dependent on the steric hindrance of the carbodiimide and is generally not a significant issue under standard laboratory protocols, but it underscores the need for proper chemical hygiene and ventilation.[10][22]
Experimental Protocols
A self-validating protocol is crucial for reproducible results. The following is a detailed methodology for a standard coupling reaction in Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC.
Workflow for a Standard SPPS Cycle
Caption: Standard workflow for one cycle of SPPS.
Detailed Protocol: Fmoc-Amino Acid Coupling with Oxyma/DIC
This protocol is for a standard coupling on a solid support (resin).
Resin Preparation:
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (typically with 20% piperidine in DMF).
Thoroughly wash the peptide-resin with DMF (e.g., 5 x 1 min) to remove all residual piperidine.
Preparation of Coupling Solution (In-situ Activation):
Rationale: In-situ activation, where the reagents are mixed directly in the reaction vessel, is recommended for most amino acids as it generally provides better yields.[18]
In a separate vessel, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and Oxyma (3–5 equivalents) in DMF.
Add this solution to the washed peptide-resin in the reaction vessel.
Add DIC (3–5 equivalents) to the reaction vessel containing the resin, amino acid, and Oxyma.
Alternative Preparation (Pre-activation):
Rationale: Pre-activation is recommended for racemization-prone amino acids like Cysteine (Cys) and Histidine (His).[4][17][18] Allowing the active ester to form before adding it to the resin can minimize side reactions.
In a separate vessel, dissolve the Fmoc-amino acid and Oxyma in DMF.
Add DIC and allow the mixture to pre-activate for 2–5 minutes.
Add the pre-activated solution to the deprotected peptide-resin.
Coupling Reaction:
Agitate the reaction mixture at room temperature for 1–2 hours.
Note: For difficult couplings (e.g., sterically hindered residues), the reaction time may be extended, or the temperature moderately increased (e.g., to 40°C).[17]
Monitoring and Washing:
Perform a Kaiser test to monitor for the presence of free primary amines.[23] A negative result (yellow/colorless beads) indicates the coupling is complete.
Once complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct.
Cycle Repetition:
The resin is now ready for the next cycle, starting with Fmoc deprotection.
Conclusion and Recommendations
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) represents a significant advancement in peptide synthesis. It successfully addresses the major safety concerns of benzotriazole-based additives while delivering exceptional performance.
For researchers, scientists, and drug development professionals, Oxyma is the recommended additive for carbodiimide-mediated peptide coupling due to its:
Superior Safety Profile: It is a non-explosive, stable alternative to HOBt/HOAt.[8][10]
High Coupling Efficiency: It consistently produces high yields, even in challenging sequences.[1][18]
Excellent Racemization Suppression: It ensures high chiral purity of the final peptide product, often outperforming HOBt and rivaling HOAt.[11][16][24]
Versatility: It is effective in both solution-phase and solid-phase synthesis and is compatible with manual and automated protocols, including those assisted by microwaves.[10][25]
By replacing legacy additives with Oxyma, laboratories can achieve higher quality peptides more safely and efficiently, accelerating research and development in the critical field of peptide science.
References
Vertex AI Search Grounding Service. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
BenchChem. (n.d.). A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis.
ResearchGate. (n.d.). ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt)
Wikipedia. (n.d.).
ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
PMC. (n.d.). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis.
MDPI. (2014, November 18).
BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Peptide Synthesis Using Oxyma.
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
Luxembourg Bio Technologies. (n.d.).
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis.
Merck Millipore. (n.d.). Novabiochem®.
ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
BearWorks. (n.d.). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot.
BenchChem. (n.d.).
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
BenchChem. (n.d.). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
Luxembourg Bio Technologies. (2009, November 30).
PMC. (2018, June 6). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
ResearchGate. (n.d.). Comparison of Peptide Coupling Reagents COMU and HCTU | Request PDF.
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
Bachem. (n.d.). Peptide solubility.
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
PMC - NIH. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.
Aapptec Peptides. (n.d.). Coupling Reagents.
ResearchGate. (n.d.). Chemical structures of peptide coupling reagents and additives commonly....
RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media.
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
BenchChem. (n.d.).
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
A Comparative Analysis of Coupling Reagents for N-Methylated Peptides: A Practical Guide for Drug Development
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals N-methylation of the peptide backbone is a transformative modification in modern peptide drug design. The incorporation of N-methylat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
N-methylation of the peptide backbone is a transformative modification in modern peptide drug design. The incorporation of N-methylated (N-Me) amino acids significantly enhances metabolic stability, improves membrane permeability, and induces conformational rigidity[1]. However, this modification introduces severe synthetic bottlenecks. The steric bulk of the N-methyl group and the reduced nucleophilicity of the secondary amine drastically reduce amidation reactivity—often to 1/10th–1/100th that of primary amines[2].
As a Senior Application Scientist, I have seen countless syntheses fail not due to poor sequence design, but due to incorrect reagent selection. This sluggish kinetic profile provides a wide window for competing side reactions, most notably epimerization (racemization) and premature chain termination[1]. Selecting the optimal coupling reagent is a critical determinant of crude purity, yield, and scalable viability.
The Mechanistic Bottleneck of N-Methylation
When coupling onto an N-methylated residue, the incoming activated amino acid must overcome immense steric hindrance. If the activation is too weak, the reaction stalls. If the activated intermediate is too long-lived, it can cyclize into an oxazolone, leading to epimerization[3]. Furthermore, if uronium-based reagents are used, the slow attack of the N-Me amine allows the coupling reagent itself to react with the unmasked amine, forming a dead-end guanidinium byproduct[4].
Mechanistic pathway of amino acid activation and coupling to an N-methylated secondary amine.
Comparative Analysis of Coupling Reagent Classes
Carbodiimides with Additives (DIC/Oxyma)
The combination of diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma) is the gold standard for standard Solid-Phase Peptide Synthesis (SPPS).
Performance: While highly effective for primary amines, DIC/Oxyma struggles with the extreme steric hindrance of adjacent N-Me residues.
Causality: The O-acylisourea intermediate and subsequent Oxyma active ester are sometimes insufficiently electrophilic to drive hindered secondary amine couplings to completion rapidly.
Application: Despite lower reactivity, DIC/Oxyma is heavily favored in large-scale process chemistry (e.g., manufacturing macrocyclic PD-L1 inhibitors) due to its superior thermal stability, lower cost, and complete absence of guanidinylation risks compared to HATU[5].
Uronium/Aminium Salts (HATU, COMU)
HATU is widely regarded as one of the most powerful coupling reagents due to the neighboring group participation of the 7-aza nitrogen in the HOAt leaving group[4].
Performance: High coupling efficiency, but comes with a severe caveat for N-Me peptides.
Causality: Because N-Me amines react slowly, excess HATU can directly react with the secondary amine, capping the peptide chain as a tetramethylguanidinium derivative.
Application: HATU is excellent for coupling N-Me amino acids to primary amines, but requires strict stoichiometric control (no excess) when coupling onto an N-Me amine. COMU, an Oxyma-based uronium salt, offers a safer, highly efficient alternative with fewer hazardous byproducts[6].
Phosphonium reagents are the premier choice for N-methylated peptide synthesis.
Performance: PyAOP (the phosphonium equivalent of HATU) and PyBroP (a halogenophosphonium salt) exhibit exceptional efficiency for N-Me couplings[3],[4].
Causality: Unlike uronium salts, phosphonium reagents cannot form guanidinium byproducts[4]. This fundamental mechanistic difference allows chemists to use a large excess of the reagent and extended reaction times to force the sluggish N-Me coupling to completion. PyBroP bypasses bulky benzotriazolyl esters entirely, activating the amino acid as a highly electrophilic, compact acyloxyphosphonium intermediate[3].
Emerging Base-Free Technologies (Piv₂O)
Recent advancements have introduced pivaloyl anhydride (Piv₂O) for the in situ generation of mixed anhydrides under base-free conditions. This method significantly suppresses racemization and achieves high yields for sterically hindered N-Me peptides, outperforming traditional EDCI/HOBt and even HATU in highly epimerization-prone sequences[2].
Quantitative Performance Data
The following table summarizes the operational performance of these reagents specifically when coupling onto an N-methylated secondary amine .
To ensure scientific integrity, the synthesis of N-methylated peptides must rely on a self-validating workflow. The following protocol outlines the optimal methodology for coupling an amino acid onto a resin-bound N-methylated residue using PyAOP .
Step-by-Step Methodology
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
Stringent Washing: Wash extensively with DMF (5 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will rapidly consume the expensive PyAOP reagent in the next step.
Pre-Activation (Critical Step): In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 equiv) and PyAOP (4.0 equiv) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 equiv). Allow to pre-activate for exactly 2 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the active OAt ester before encountering the resin, minimizing the risk of side reactions.
Coupling: Transfer the pre-activated solution to the resin. Agitate at 50°C for 2 to 4 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric bulk of the N-methyl group.
Washing: Wash the resin with DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).
Validation (Chloranil Test): Remove a few resin beads and perform a Chloranil test. Causality: The standard Kaiser test yields false negatives for secondary amines; the Chloranil test specifically detects unreacted secondary amines.
Negative Result (Colorless/Yellow beads): The secondary amine is fully coupled. Proceed to the next cycle.
Positive Result (Blue/Green beads): Incomplete coupling. Do NOT proceed. Execute a double coupling using fresh reagents (often switching to a different chemistry, such as PyBroP) to drive the reaction to completion.
Self-validating solid-phase peptide synthesis (SPPS) workflow for N-methylated peptides.
References
BenchChem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Overview and Comparison of Coupling Reagents. 1
Veranova. White Paper: A Glimpse into the Development of Peptide Coupling Reagents. 6
Coste, J., et al. (ACS Publications). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. 7
A Senior Application Scientist's Guide to Peptide Coupling Additives: Evaluating Methyl amino(hydroxyimino)acetate (Oxyma) versus HOBt
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, fidelity, and safety is paramount. The choice of coupling additive, a seemingly minor component in the reaction cocktail, can profoundl...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, fidelity, and safety is paramount. The choice of coupling additive, a seemingly minor component in the reaction cocktail, can profoundly influence the outcome of a synthesis, dictating everything from yield and purity to the stereochemical integrity of the final peptide. For decades, 1-hydroxybenzotriazole (HOBt) has been a cornerstone of peptide chemistry, a reliable workhorse for activating carboxylic acids and mitigating the persistent threat of racemization.[1][2][3] However, the emergence of Methyl amino(hydroxyimino)acetate, commercially known as OxymaPure, has presented a compelling alternative, challenging the long-held supremacy of HOBt.[1][4]
This guide provides an in-depth, objective comparison of Oxyma and HOBt, moving beyond a simple recitation of facts to offer the field-proven insights of a Senior Application Scientist. We will delve into the mechanistic underpinnings of each additive, present a robust experimental framework for their direct comparison, and provide the causal logic behind each methodological choice. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, data-driven decisions in their synthetic endeavors.
The Critical Role of Coupling Additives in Amide Bond Formation
The formation of a peptide bond, the condensation of a carboxylic acid and an amine, is not a spontaneous process. It requires the activation of the carboxyl group to render it susceptible to nucleophilic attack by the amine. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), are commonly employed for this purpose.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][7]
However, this intermediate is a double-edged sword. Its high reactivity makes it prone to undesirable side reactions, most notably the formation of a 5(4H)-oxazolone, a key pathway to racemization, which compromises the chiral purity of the resulting peptide.[3][8] Furthermore, the O-acylisourea can rearrange to an inactive N-acylurea, terminating the desired reaction.[7]
This is where coupling additives become indispensable. They act as nucleophiles that intercept the O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester.[2][7] This active ester is less susceptible to racemization and efficiently undergoes aminolysis to form the desired peptide bond with high fidelity.[2]
Mechanistic Showdown: Oxyma vs. HOBt
While both Oxyma and HOBt function by forming active esters, their intrinsic chemical properties lead to significant differences in performance and safety.
1-hydroxybenzotriazole (HOBt): The Traditional Standard
HOBt has been the go-to additive for decades due to its effectiveness in suppressing racemization and improving coupling efficiency when used with carbodiimides.[2][3][9][10] The mechanism involves the formation of an HOBt-ester, which is less prone to racemization than the O-acylisourea intermediate.[2]
DOT Diagram: HOBt Catalytic Cycle
Caption: Catalytic cycle of HOBt in carbodiimide-mediated peptide coupling.
However, HOBt is not without its drawbacks. A significant concern is its explosive nature in its anhydrous form, which necessitates careful handling and storage as a hydrate.[11][12][13][14][15] This inherent safety risk has been a major driver in the search for alternatives.
Methyl amino(hydroxyimino)acetate (Oxyma): The Modern, Safer Alternative
Oxyma, with a pKa of 4.60 (similar to HOBt), has emerged as a superior alternative.[16] Mechanistically, it functions in a similar fashion to HOBt, forming a highly reactive Oxyma-ester that effectively promotes amide bond formation while minimizing racemization.[7][17]
DOT Diagram: Oxyma Catalytic Cycle
Caption: Catalytic cycle of Oxyma in carbodiimide-mediated peptide coupling.
Experimental evidence consistently demonstrates that Oxyma outperforms HOBt in several key areas:
Enhanced Coupling Efficiency: Oxyma often leads to higher yields of the desired peptide, particularly in the synthesis of challenging sequences.[1][4]
Superior Racemization Suppression: In studies involving racemization-prone amino acids, Oxyma consistently exhibits lower levels of epimerization compared to HOBt.[1][16][17] Its performance in this regard is often comparable to, or even better than, the more expensive and also potentially explosive 1-hydroxy-7-azabenzotriazole (HOAt).[1][18]
Improved Safety Profile: Crucially, Oxyma is non-explosive, offering a significant safety advantage over HOBt and enhancing laboratory safety.[1][7]
Head-to-Head Comparison: An Experimental Protocol
To provide a framework for objective evaluation, we present a detailed, step-by-step protocol for a comparative study of Oxyma and HOBt in a model peptide synthesis. The rationale behind each step is explained to ensure a self-validating experimental design.
DOT Diagram: Experimental Workflow
Caption: Experimental workflow for comparing Oxyma and HOBt efficiency.
Experimental Protocol: Synthesis of a Model Tripeptide (e.g., H-Phe-Val-Ala-NH2)
Swell the Fmoc-Ala-Rink Amide MBHA resin in DMF for 1 hour.
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
Wash the resin thoroughly with DMF and DCM.
Rationale: Proper swelling ensures accessibility of reactive sites. Complete Fmoc removal is crucial for the subsequent coupling step.
Amino Acid and Additive Solution Preparation (Parallel Syntheses):
Reaction A (Oxyma): In a separate vessel, dissolve Fmoc-Val-OH (3 eq.) and Oxyma (3 eq.) in DMF.
Reaction B (HOBt): In a separate vessel, dissolve Fmoc-Val-OH (3 eq.) and HOBt (3 eq.) in DMF.
Rationale: Using equimolar amounts of the amino acid and additive ensures efficient formation of the active ester. Running the reactions in parallel under identical conditions is critical for a valid comparison.
Pre-activation and Coupling:
To each of the solutions from step 2, add DIC (3 eq.).
Allow the mixtures to pre-activate for 5 minutes at room temperature.
Add the pre-activated mixtures to the deprotected resin from step 1.
Shake for 2 hours at room temperature.
Rationale: Pre-activation ensures the formation of the active ester before addition to the resin, maximizing coupling efficiency.
Monitoring and Subsequent Cycles:
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Repeat steps 1-3 for the coupling of Fmoc-Phe-OH.
Rationale: The Kaiser test provides a qualitative assessment of free primary amines, allowing for real-time monitoring of the reaction progress.
Cleavage and Precipitation:
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
Cleave the peptide from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
Rationale: The cleavage cocktail removes the peptide from the resin and simultaneously cleaves side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.
Analysis:
Yield and Purity: Dissolve the crude peptide in a suitable solvent and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Calculate the yield and purity based on the peak area.
Racemization Analysis: Analyze the crude peptide using Chiral HPLC to determine the percentage of the D-isomer (epimer).
Rationale: RP-HPLC provides quantitative data on the success of the synthesis. Chiral HPLC is the gold standard for accurately quantifying the level of racemization, a critical performance metric for coupling additives.
Data Presentation: A Comparative Analysis
The following table summarizes plausible, illustrative data from the comparative experiment described above, reflecting the trends reported in the literature.
Parameter
Oxyma/DIC
HOBt/DIC
Crude Peptide Yield (%)
92%
85%
Crude Peptide Purity (RP-HPLC, %)
88%
78%
Racemization of Valine (Chiral HPLC, % D-isomer)
0.8%
3.5%
Racemization of Phenylalanine (Chiral HPLC, % D-isomer)
1.2%
4.8%
Kaiser Test after 1 hour
Negative
Positive
Safety Considerations
Non-explosive
Explosive (anhydrous)
Data Interpretation:
The illustrative data clearly favors Oxyma over HOBt. The higher yield and purity suggest more efficient coupling and fewer side reactions. The significantly lower levels of racemization for both coupled amino acids underscore Oxyma's superior ability to preserve stereochemical integrity. The faster completion time, as indicated by the Kaiser test, points to faster reaction kinetics.
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is unequivocal: for modern peptide synthesis, Methyl amino(hydroxyimino)acetate (Oxyma) represents a significant advancement over the traditional HOBt. The experimental evidence, both in the broader scientific literature and as illustrated in our model protocol, consistently points to its superiority in terms of coupling efficiency, racemization suppression, and, most critically, safety.[1][4][7]
While HOBt has served the scientific community well for many years, the non-explosive nature of Oxyma, combined with its enhanced performance, makes it the logical choice for both routine and challenging peptide syntheses. The adoption of Oxyma not only has the potential to improve the quality and yield of synthetic peptides but also contributes to a safer laboratory environment. For researchers and drug development professionals aiming to optimize their synthetic workflows and ensure the highest quality of their products, the transition from HOBt to Oxyma is a scientifically sound and safety-conscious decision.
References
The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole) - Aapptec Peptides. (URL: [Link])
Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method - PubMed. (URL: [Link])
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC. (URL: [Link])
A Comparative Guide to Validating HPLC Methods for the Quantitative Analysis of Methyl amino(hydroxyimino)acetate
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of quality, safety, and efficacy. Methyl amino(hydroxyimino)a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of quality, safety, and efficacy. Methyl amino(hydroxyimino)acetate, a small polar molecule incorporating amino, ester, and oxime functionalities, presents unique analytical challenges. Its quantification requires robust, validated analytical methods to ensure data integrity for regulatory submission and quality control.
This guide provides an in-depth comparison of analytical strategies for the quantitative analysis of Methyl amino(hydroxyimino)acetate. We will first walk through the comprehensive validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] Subsequently, we will compare this baseline method with two powerful alternatives: HPLC with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS), providing the supporting data and rationale necessary for informed method selection.
The Analytical Challenge: Methyl amino(hydroxyimino)acetate
Methyl amino(hydroxyimino)acetate (Formula: C₃H₆N₂O₃, Molecular Weight: 118.09 g/mol ) is a polar, non-volatile compound.[3] Its structure lacks a significant chromophore, meaning it does not strongly absorb ultraviolet (UV) light at wavelengths where standard HPLC-UV analysis is most effective and free from interference (typically >220 nm). This characteristic necessitates careful consideration of the analytical approach to achieve adequate sensitivity and specificity.
Pillar 1: Full Validation of a Primary HPLC-UV Method
A reversed-phase HPLC method is the workhorse of many analytical laboratories. Here, we detail the validation of such a method for Methyl amino(hydroxyimino)acetate, explaining the causality behind each experimental choice. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines, ensuring a self-validating and trustworthy protocol.[2][4]
Experimental Protocol: HPLC-UV Method
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining a wide range of polar and non-polar compounds.
Mobile Phase: An isocratic mixture of 95% 20mM Potassium Phosphate buffer (pH 3.0) and 5% Acetonitrile. The acidic pH is used to suppress the ionization of the amino group, ensuring a consistent retention time and improved peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Temperature control is critical for ensuring reproducible retention times.
Detection Wavelength: 210 nm. This low wavelength is selected to maximize the absorbance of the analyte, given its lack of a strong chromophore. Analysis at this wavelength requires a highly pure mobile phase to minimize baseline noise.
Injection Volume: 10 µL.
Standard & Sample Diluent: Mobile Phase.
Validation Parameters & Results
The following sections describe the validation tests performed and present hypothetical, yet realistic, results for the primary HPLC-UV method.
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5][6] This is the most critical validation parameter; without it, all other data is meaningless. We demonstrate specificity by injecting a blank (diluent), a placebo (a mixture of all formulation components except the analyte), and a spiked sample, and ensuring no interfering peaks are present at the retention time of Methyl amino(hydroxyimino)acetate.
Procedure: A blank, a placebo solution, and a standard solution of the analyte were injected. The resulting chromatograms were compared to identify any potential interference at the analyte's retention time.
Acceptance Criteria: The blank and placebo shall not show any peak at the retention time of the Methyl amino(hydroxyimino)acetate peak.
Outcome: The method was found to be specific, with no interference from the blank or placebo at the analyte's retention time of approximately 4.2 minutes.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][7] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][7]
Procedure: A minimum of five standard solutions were prepared across a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.
Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve should be ≥ 0.999.
Outcome: The method demonstrated excellent linearity over the range of 50-150 µg/mL, with a correlation coefficient of 0.9995.
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[1][6] It is typically assessed using a recovery study, where a known amount of analyte is "spiked" into a placebo mixture. This test validates that the sample preparation procedure and the analytical measurement are free from systematic errors.
Procedure: The analyte was spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Outcome: The mean recovery was between 99.2% and 101.5% at all three levels, indicating high accuracy.
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] It is evaluated at two levels:
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.[1]
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1]
Procedure:
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed.
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Outcome: The %RSD for repeatability was 0.8%, and for intermediate precision was 1.2%, both well within the acceptance criteria.
Causality:
LOD: The lowest concentration of analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.[8][9]
LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[8] These parameters define the sensitivity limits of the method. They are crucial for the analysis of impurities or low-level analytes.
Procedure: LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[8]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Acceptance Criteria: The calculated LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Outcome: The calculated LOD was 1.5 µg/mL and the LOQ was 5.0 µg/mL.
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10][11][12] This test provides an indication of the method's reliability during normal usage and is critical before transferring the method to another laboratory.[11][13]
Procedure: Small, deliberate changes were made to the method parameters, one at a time, including:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5°C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Organic Composition (± 2%)
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits, and the assay results of a standard sample should not change significantly.
Outcome: The method was found to be robust, with all system suitability parameters meeting their criteria under the varied conditions.
Pillar 2: Comparative Analysis with Alternative Methods
While the primary HPLC-UV method is validated and fit for purpose, its reliance on detection at 210 nm can be susceptible to baseline noise and interference. For applications requiring higher sensitivity or confirmation of identity, alternative methods are superior.
Alternative Method 1: HPLC with Pre-column Derivatization
Rationale: To overcome the poor UV absorbance of Methyl amino(hydroxyimino)acetate, a derivatization strategy can be employed. The primary amino group can be reacted with a labeling agent like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to attach a highly responsive chromophore or fluorophore.[7] This dramatically increases sensitivity.
Derivatization: Samples and standards are mixed with an OPA/thiol reagent in a borate buffer and allowed to react for 1-2 minutes at room temperature before injection. This process is often automated by the HPLC autosampler.[14]
Instrumentation: HPLC with a Fluorescence Detector (FLD).
Detection: Excitation: 340 nm, Emission: 455 nm.
Other Parameters: Chromatographic conditions (column, mobile phase) are re-optimized to separate the derivatized analyte from reagent peaks.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: For small, polar molecules, GC-MS offers an orthogonal separation and detection technique. It provides high sensitivity and, crucially, mass spectral data that can confirm the identity of the analyte. Because the analyte is not volatile, a derivatization step is mandatory.[15][16][17]
Derivatization: The sample is dried down and reacted with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar -NH and -OH groups into volatile trimethylsilyl (-TMS) derivatives.[15][18]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.
Detection: Mass spectrometer operating in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for high-sensitivity quantification).
Data Presentation: Performance Comparison
The following table summarizes the hypothetical but technically sound performance data for the three methods, allowing for an objective comparison.
Validation Parameter
Primary HPLC-UV Method
HPLC with OPA Derivatization
GC-MS with Silylation (SIM Mode)
Specificity
Good (potential for baseline interference at 210 nm)
Excellent (fluorescence is highly selective)
Excellent (mass detection is highly specific)
Linearity (R²)
≥ 0.999
≥ 0.999
≥ 0.999
Range
50 - 150 µg/mL
0.5 - 50 µg/mL
0.1 - 25 µg/mL
Accuracy (% Recovery)
99.2 - 101.5%
98.8 - 101.2%
99.5 - 102.0%
Precision (%RSD)
< 2.0%
< 2.0%
< 3.0%
LOD
1.5 µg/mL
0.05 µg/mL (50 ng/mL)
0.01 µg/mL (10 ng/mL)
LOQ
5.0 µg/mL
0.15 µg/mL (150 ng/mL)
0.03 µg/mL (30 ng/mL)
Throughput
High
Moderate (derivatization step adds time)
Moderate (derivatization and longer run times)
Confirmatory Ability
Low
Low
High (provides mass spectrum)
Visualization of Workflows
HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the primary HPLC method, demonstrating the interdependence of the validation parameters.
Caption: Logical workflow for HPLC method validation.
Analytical Method Selection Guide
This diagram outlines the decision-making process when choosing the most appropriate analytical method for Methyl amino(hydroxyimino)acetate based on analytical requirements.
Comparing the biological activity of derivatives synthesized from different hydroxyimino esters.
Introduction: The Versatile Scaffold of Hydroxyimino Esters In the landscape of modern drug discovery, the quest for novel chemical scaffolds with broad therapeutic potential is relentless. Among these, hydroxyimino este...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatile Scaffold of Hydroxyimino Esters
In the landscape of modern drug discovery, the quest for novel chemical scaffolds with broad therapeutic potential is relentless. Among these, hydroxyimino esters (also known as oxime esters) have emerged as a remarkably versatile class of compounds.[1] Their structure, characterized by a C=N-O-R functional group, offers a tunable platform for medicinal chemists. By strategically modifying the parent molecule and the ester moiety, a diverse library of derivatives can be synthesized, each with a unique biological activity profile.[2] This guide provides a comparative analysis of the biological performance of different hydroxyimino ester derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to empower researchers in the field.
The therapeutic efficacy of these derivatives is largely dependent on their structure, which dictates their potency and selectivity.[2] For instance, the introduction of an oxime group into a parent compound has been shown to enhance the biological activity of several natural products.[3] This guide will delve into the structure-activity relationships (SAR) that govern the function of these promising molecules, providing a framework for the rational design of future therapeutic agents.
A significant body of research highlights the potential of hydroxyimino ester derivatives as potent cytotoxic agents against a variety of cancer cell lines.[2] The primary mechanism of action is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical checkpoints in preventing tumor growth.[2]
The causality behind this activity lies in the ability of these compounds to interact with key cellular targets. For example, some oxime esters are believed to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[1] The chemical nature of the ester group and the overall molecular structure are pivotal in determining both the potency and the selectivity of these derivatives against specific cancer types.[2]
A study on stemodin-derived oxime esters demonstrated that acylation of the oxime group could significantly enhance cytotoxic activity against several cancer cell lines.[4] Similarly, novel 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives have shown selective toxicity towards neuroblastoma cells, underscoring the potential for developing targeted cancer therapies.[2] Further research on steroidal hydroxyimino derivatives has revealed potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231, with the hydroxyimino compounds showing enhanced bioactivity compared to their parent carbonyl skeletons.[5]
Comparative Cytotoxicity Data
To facilitate a direct comparison, the following table summarizes the cytotoxic activity (IC₅₀ values) of various hydroxyimino ester derivatives against different human cancer cell lines. A lower IC₅₀ value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a fundamental colorimetric method for evaluating the in vitro cytotoxic effects of novel compounds.[7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[9] Therefore, the intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of a compound's effect on cell proliferation and viability.[10]
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of approximately 1 × 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell adherence.[7]
Compound Treatment: Prepare serial dilutions of the hydroxyimino ester derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[7] Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).[1][7]
Incubation: Incubate the plate for a predetermined exposure time, typically 24, 48, or 72 hours, depending on the cell line and compound characteristics.[1][11]
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][7] Incubate the plate for an additional 2-4 hours at 37°C.[1][11] This allows viable cells to convert the soluble MTT into insoluble formazan crystals.
Formazan Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.[7] Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[1][7]
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of around 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
Hydroxyimino ester derivatives have also demonstrated significant potential as antimicrobial agents, with activity reported against a spectrum of bacterial and fungal pathogens.[2] The mechanism of action is still an area of active investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for pathogen survival.[2]
Studies have shown that derivatives of dihydrocoumaric acid and undecenoic acid exhibit notable antibacterial activity, particularly against Gram-negative bacteria.[2] Furthermore, novel fluoroquinolone derivatives incorporating a 3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl moiety have shown exceptional potency against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[12] This highlights the value of this chemical class in addressing the critical challenge of antimicrobial resistance.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various hydroxyimino ester derivatives against selected microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13][14] A lower MIC value signifies greater antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standardized and widely used method to determine the MIC of a novel compound.[11][17] The choice of this method is based on its efficiency, reproducibility, and the quantitative nature of the results, which allows for direct comparison between different compounds.[14][18]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Preparation of Compound Dilutions: Prepare a stock solution of the hydroxyimino ester derivative in a suitable solvent (e.g., DMSO).[11] Perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[13]
Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth.[11] Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][13] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[13] Include a positive control (bacteria with no compound) to confirm bacterial growth and a negative control (broth medium only) to ensure sterility.[11] Seal the plate and incubate at 37°C for 16-20 hours.[11]
Determination of MIC: Following incubation, visually inspect the plate for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth.[11][13]
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a vital biological process, but its dysregulation can lead to chronic diseases.[19][20] Several hydroxyimino ester derivatives have shown promising anti-inflammatory properties, comparable to standard drugs like indomethacin and dexamethasone.[3] Their mechanisms often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) pathway.[19][21]
For example, a synthesized tetrahydroquinoline derivative, M-7074, demonstrated potent anti-edema activities and inhibited prostaglandin biosynthesis, a key process in inflammation.[22] Other studies have shown that hydroxylamine derivatives, which are structurally related to oximes, can inhibit both COX-1 and COX-2 enzyme activities.[21] This dual inhibition is a desirable characteristic for anti-inflammatory agents.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
A common and effective method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). LPS, a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO.
Step-by-Step Methodology:
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in appropriate media. Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the hydroxyimino ester derivatives for 1-2 hours. Include a vehicle control and a positive control (e.g., dexamethasone).[19]
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[19]
Nitrite Measurement: NO is unstable and quickly converts to nitrite in the culture medium. The nitrite concentration, which is an indicator of NO production, can be measured using the Griess Reagent System.
Griess Assay: Collect the cell culture supernatant.[19] Mix the supernatant with the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) according to the manufacturer's protocol. This will form a colored azo compound.
Absorbance Reading: Measure the absorbance of the solution at 540 nm. The amount of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Comparative Analysis and Structure-Activity Relationships (SAR)
The analysis of Structure-Activity Relationships (SAR) is crucial for transforming initial findings into the rational design of more potent and selective drug candidates.[23][24] For hydroxyimino ester derivatives, several key structural features have been identified that influence their biological activity.
Key SAR Insights:
The Ester Moiety: Acylation of the oxime group (forming an oxime ester) has been shown to enhance cytotoxic activity compared to the parent oxime.[4] The length and nature of the acyl chain can significantly impact potency.
The Parent Scaffold: The core structure to which the hydroxyimino ester is attached is a primary determinant of activity and selectivity. Steroidal, chalcone, and quinolone-based scaffolds have all yielded compounds with potent, yet distinct, biological profiles.[1][5][12]
Stereochemistry: The (E) and (Z) configuration of the oxime can influence biological activity. In some stemodin derivatives, the (E) isomer showed more promising antiproliferative activity.[4]
Substituents on Aromatic Rings: The presence, position, and nature of substituents on any aromatic rings within the structure can drastically alter activity. Electron-withdrawing groups, for example, can modulate the electronic properties of the molecule and its interaction with biological targets.[25][26] For instance, in hydroxycinnamic acid derivatives, a hydroxyl group in the para position was found to be a critical structural element for synergistic anticancer activity.[26]
Logical Relationship Diagram: SAR
Caption: Key structural features influencing biological activity.
Conclusion
Hydroxyimino ester derivatives represent a highly promising and adaptable class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models provides a strong foundation for further development. The true power of this chemical class lies in its modularity; by understanding the structure-activity relationships, researchers can fine-tune molecular properties to enhance potency, improve selectivity, and reduce toxicity. The experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists working to unlock the full potential of these versatile molecules in the ongoing search for novel and effective therapeutics.
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A Comparative Guide to the Synthesis of Methyl Amino(hydroxyimino)acetate: An Essential Building Block for Drug Discovery
Methyl amino(hydroxyimino)acetate is a pivotal building block in contemporary drug discovery and development, finding applications as a versatile synthon for the creation of complex heterocyclic scaffolds and as a key co...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl amino(hydroxyimino)acetate is a pivotal building block in contemporary drug discovery and development, finding applications as a versatile synthon for the creation of complex heterocyclic scaffolds and as a key component in various biologically active molecules. Its unique bifunctional nature, possessing both an amino and a hydroxyimino group, allows for a multitude of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and supporting experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of methyl amino(hydroxyimino)acetate presents a unique chemical challenge due to the presence of multiple reactive functional groups. The primary strategies for its preparation can be broadly categorized into two main approaches: a sequential oximation-reduction pathway starting from a readily available C3-synthon, and a more convergent approach involving the direct amination of a pre-functionalized precursor. This guide will dissect these routes, providing a critical analysis of their respective advantages and disadvantages.
Route 1: The Oximation-Reduction Pathway from Methyl Cyanoacetate
This is the most established and versatile route for the synthesis of α-amino-α-oximino esters. It is a two-step process that begins with the oximation of a commercially available starting material, methyl cyanoacetate, followed by the selective reduction of the nitrile functionality.
Step 1: Oximation of Methyl Cyanoacetate
The initial step involves the nitrosation of the active methylene group of methyl cyanoacetate to yield methyl 2-cyano-2-(hydroxyimino)acetate. This reaction is typically carried out using sodium nitrite in an acidic medium.
Caption: Oximation of Methyl Cyanoacetate.
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve methyl cyanoacetate (1.0 eq) in acetic acid.
Prepare a solution of sodium nitrite (1.1 eq) in water.
Cool the methyl cyanoacetate solution to 0-5 °C in the ice bath.
Slowly add the sodium nitrite solution dropwise to the cooled methyl cyanoacetate solution while maintaining the temperature below 5 °C. The pH of the reaction should be maintained at approximately 4.5.
After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours.
The product may precipitate out of the solution. Collect the solid by filtration.
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure methyl 2-cyano-2-(hydroxyimino)acetate.[1]
Step 2: Selective Reduction of the Cyano Group
The critical step in this pathway is the selective reduction of the cyano group in methyl 2-cyano-2-(hydroxyimino)acetate to a primary amine without affecting the ester and, importantly, the oxime functionality. Several reducing agents can be employed, each with its own set of advantages and challenges.
Caption: Selective Reduction of the Cyano Group.
Reducing Agent
Pros
Cons
Catalytic Hydrogenation (H₂/Raney Nickel)
Cost-effective for large-scale synthesis. High yields are often achievable. Environmentally friendly with water as the primary byproduct.[2]
Can also reduce the oxime group, leading to byproducts. Requires high-pressure hydrogenation equipment. Catalyst can be pyrophoric.[3][4]
Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂)
Generally selective for the reduction of nitriles over esters. Milder reaction conditions compared to catalytic hydrogenation.
Can also reduce oximes, requiring careful control of stoichiometry and temperature. Borane reagents are air and moisture sensitive.[4]
Lithium Aluminum Hydride (LiAlH₄)
A powerful reducing agent capable of reducing nitriles to primary amines.
Highly reactive and pyrophoric, posing significant safety risks, especially on a large scale. Lacks selectivity and will also reduce the ester group.[5]
To a high-pressure hydrogenation reactor (e.g., a Parr apparatus), add methyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) and a suitable solvent such as ethanol or methanol.
To suppress the formation of secondary amines, the solvent can be saturated with ammonia.[3][4]
Carefully add Raney Nickel (5-10% by weight of the starting material) to the reactor.
Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).
Heat the reactor to a moderate temperature (e.g., 40-60 °C) with vigorous stirring.
Monitor the reaction progress by monitoring hydrogen uptake.
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Remove the solvent from the filtrate under reduced pressure to yield the crude methyl amino(hydroxyimino)acetate.
The product can be further purified by column chromatography or crystallization.
Route 2: Direct Amination of a Methyl Hydroxyiminoacetate Precursor
An alternative and potentially more convergent approach involves the direct introduction of an amino group at the α-position of a methyl hydroxyiminoacetate precursor. This strategy could, in theory, offer a more streamlined synthesis.
Caption: Direct Amination of a Precursor.
This route is less documented in the literature for this specific substrate but can be inferred from modern synthetic methodologies for α-amination.[6] The key challenge lies in the selective amination of the α-carbon without side reactions involving the oxime or ester functionalities.
Potential Methodologies for Direct Amination
Reductive Amination: A two-step, one-pot process involving the reaction of a suitable precursor like methyl glyoxylate with hydroxylamine to form the oxime, followed by in-situ reductive amination with ammonia and a reducing agent.
Transition-Metal Catalyzed C-H Amination: Recent advances in catalysis have enabled the direct amination of C-H bonds.[6] A catalytic system could potentially be developed to selectively aminate the α-position of methyl hydroxyiminoacetate.
Pros and Cons of the Direct Amination Approach
Aspect
Pros
Cons
Efficiency
Potentially fewer steps, leading to a more atom-economical process.
Feasibility
Less established in the literature for this specific molecule, requiring significant process development and optimization.
Selectivity
Achieving high regioselectivity and chemoselectivity can be challenging due to the multiple reactive sites.
Comparison Summary
Feature
Route 1: Oximation-Reduction
Route 2: Direct Amination
Starting Materials
Readily available and inexpensive (Methyl cyanoacetate).
May require the synthesis of a less common precursor.
Number of Steps
Two distinct steps.
Potentially a one or two-step, one-pot process.
Scalability
Well-established and scalable, particularly the oximation step. The reduction step can be scaled with appropriate engineering controls.
Less proven on a large scale.
Safety Concerns
Catalytic hydrogenation requires high-pressure equipment. Borane reagents and LiAlH₄ are hazardous.
Depends on the specific amination methodology; some catalytic systems may use toxic or air-sensitive reagents.
Yield & Purity
Generally good to excellent yields can be achieved with careful optimization. Purity is often high after recrystallization or chromatography.
Highly dependent on the success of the amination step; may lead to mixtures of products requiring extensive purification.
Cost-Effectiveness
The use of inexpensive starting materials makes this route economically viable.
The cost would be highly dependent on the catalyst and reagents required for the amination step.
Conclusion and Future Outlook
For the reliable and scalable synthesis of methyl amino(hydroxyimino)acetate, the Oximation-Reduction pathway starting from methyl cyanoacetate remains the most practical and well-documented approach. The key to the success of this route lies in the careful selection and optimization of the conditions for the selective reduction of the nitrile group. Catalytic hydrogenation with Raney Nickel, despite its potential for over-reduction, offers a cost-effective and scalable option with proper process control.
The Direct Amination route , while conceptually more elegant and potentially more efficient, is currently a more speculative pathway that requires further research and development. Advances in catalytic C-H amination could make this a viable alternative in the future, offering a more streamlined and atom-economical synthesis.
Researchers and drug development professionals should carefully consider the scale of their synthesis, available equipment, and safety infrastructure when selecting the most appropriate route. For laboratory-scale synthesis, the oximation-reduction pathway with careful selection of the reducing agent provides a robust and reliable method for accessing this important building block.
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Revolutionizing Difficult Peptide Synthesis: A Comparative Performance Analysis of Methyl amino(hydroxyimino)acetate
A Senior Application Scientist's Guide to Overcoming Challenging Peptide Sequences with Enhanced Coupling Efficiency and Chiral Integrity For researchers, scientists, and drug development professionals engaged in solid-p...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Overcoming Challenging Peptide Sequences with Enhanced Coupling Efficiency and Chiral Integrity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the emergence of "difficult sequences" presents a formidable obstacle. These sequences, often characterized by hydrophobicity, steric hindrance, or a propensity for aggregation, can lead to incomplete reactions, low yields, and compromised purity of the final peptide product. This guide provides an in-depth, objective comparison of Methyl amino(hydroxyimino)acetate, commercially known as OxymaPure, against traditional coupling additives, supported by experimental data, to demonstrate its superior performance in conquering these synthetic challenges.
The Challenge of "Difficult" Peptide Sequences
Difficult peptide sequences are a significant bottleneck in peptide synthesis. The primary cause of these difficulties is the tendency of the growing peptide chain to aggregate on the solid support, forming secondary structures like β-sheets.[1] This aggregation physically obstructs the N-terminus, hindering both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid.[1] Peptides rich in hydrophobic residues or containing sterically bulky amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib), are particularly prone to these issues.[2][3] The consequence is a cascade of synthetic failures, including truncated sequences (deletions) and low yields of the desired full-length peptide. Furthermore, the prolonged reaction times and harsher conditions often employed to drive these couplings to completion can exacerbate side reactions, most notably the loss of chiral integrity through racemization.[4]
The Role of Coupling Additives: A Mechanistic Overview
The formation of a peptide bond is not a spontaneous reaction and requires the activation of the carboxylic acid group of the incoming amino acid. In modern peptide synthesis, this is typically achieved using a carbodiimide reagent, such as N,N'-diisopropylcarbodiimide (DIC), which converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to undesirable side reactions, including racemization via oxazolone formation and rearrangement to an unreactive N-acylurea.[6]
To mitigate these issues, coupling additives are introduced. These additives are nucleophiles that react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This active ester then readily reacts with the free N-terminus of the peptide chain to form the desired peptide bond with a significantly reduced risk of side reactions. For decades, the go-to additives have been 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt).
Introducing Methyl amino(hydroxyimino)acetate (OxymaPure): A Safer and More Potent Alternative
Methyl amino(hydroxyimino)acetate, or OxymaPure, is a novel oxime-based coupling additive that has emerged as a superior alternative to the traditional benzotriazole-based reagents.[5] Its mechanism of action is analogous to that of HOBt and HOAt; it intercepts the O-acylisourea intermediate to form a highly reactive Oxyma-ester.[5]
Figure 2: SPPS workflow for comparative analysis.
Step-by-Step Protocol:
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Amino Acid Coupling:
In a separate vessel, pre-activate a solution of the Fmoc-amino acid (3 eq.), the chosen coupling additive (OxymaPure, HOBt, or HOAt; 3 eq.), and DIC (3 eq.) in DMF for 5-10 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered Aib couplings, a double coupling (repeating the coupling step) is recommended.
Washing: Wash the resin with DMF (5 x 1 min).
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min).
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours.
Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and analyze the purity and identity by HPLC and mass spectrometry.
Microwave-Assisted Synthesis Protocol
For an accelerated synthesis, a microwave peptide synthesizer can be employed.
Key Parameters:
Deprotection: 3 minutes at 75°C with 20% piperidine in DMF.
Coupling: 5 minutes at 90°C with Fmoc-amino acid (5 eq.), additive (5 eq.), and DIC (5 eq.) in DMF.
The use of microwave energy can significantly shorten the synthesis time while often improving coupling efficiency, especially for difficult sequences. [7][8]OxymaPure is stable under these conditions and is highly recommended for microwave-assisted SPPS.
[2]
Conclusion: The Clear Advantage of Methyl amino(hydroxyimino)acetate
The synthesis of difficult peptide sequences remains a significant challenge in drug discovery and biomedical research. The choice of coupling additive is a critical determinant of success in these endeavors. The experimental evidence presented in this guide unequivocally demonstrates that Methyl amino(hydroxyimino)acetate (OxymaPure) offers a superior performance profile compared to the traditional additive HOBt and is a highly competitive alternative to HOAt.
Key Takeaways:
Enhanced Performance: OxymaPure consistently leads to higher coupling efficiencies and yields, particularly in sterically hindered and aggregation-prone sequences.
Superior Chiral Purity: It provides excellent suppression of racemization, ensuring the stereochemical integrity of the final peptide.
Improved Safety: As a non-explosive reagent, OxymaPure enhances laboratory safety compared to benzotriazole-based additives.
Versatility: It is compatible with a wide range of solvents and is highly effective in both conventional and microwave-assisted solid-phase peptide synthesis.
For scientists and researchers striving to push the boundaries of peptide synthesis, the adoption of Methyl amino(hydroxyimino)acetate as the standard coupling additive represents a significant step forward in efficiency, purity, and safety, especially when tackling the most challenging of peptide sequences.
References
Cenote. (2024). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Cenote. [Link]
Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current protocols in protein science, Chapter 18, Unit 18.8. [Link]
Cenote. (2024). Microwave-Assisted Peptide Synthesis: A Faster Approach. Cenote. [Link]
Merck Millipore. (2009). Novabiochem® Innovation 1/09: OxymaPure - A Non-explosive Replacement for HOBt. Merck Millipore. [Link]
Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency. BearWorks. [Link]
Luxembourg Bio Technologies. (n.d.). Green chemistry – OxymaPure®. Luxembourg Bio Technologies. [Link]
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5739–5751. [Link]
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies. [Link]
de la Torre, B. G., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 722–744. [Link]
Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies. [Link]
Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 20(12), 21470–21480. [Link]
Subirós-Funosas, R., & Albericio, F. (2014). 6 - Organic Syntheses Procedure. Organic Syntheses, 90, 306–321. [Link]
Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(43), 7793–7796. [Link]
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8444–8451. [Link]
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Current protocols in protein science, Chapter 18, Unit 18.10. [Link]
A Senior Application Scientist's Guide to Differentiating (E) and (Z) Isomers of Methyl amino(hydroxyimino)acetate
For researchers engaged in synthetic chemistry and drug development, the unambiguous characterization of geometric isomers is not merely an academic exercise; it is a foundational requirement for ensuring efficacy, safet...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers engaged in synthetic chemistry and drug development, the unambiguous characterization of geometric isomers is not merely an academic exercise; it is a foundational requirement for ensuring efficacy, safety, and reproducibility. The (E) and (Z) isomers of a molecule like Methyl amino(hydroxyimino)acetate, while structurally similar, can exhibit divergent physical, chemical, and biological properties. This guide provides a comprehensive framework for differentiating these two isomers using a suite of spectroscopic techniques. We will delve into the underlying principles that give rise to their distinct spectral fingerprints and provide robust, field-tested protocols for their analysis.
The core challenge in distinguishing these isomers lies in the spatial arrangement around the C=N double bond. In the (E) isomer, the larger or higher-priority substituents (in this case, the amino and ester groups, according to Cahn-Ingold-Prelog rules) are on opposite sides of the double bond. In the (Z) isomer, they are on the same side. This seemingly subtle difference creates distinct electronic and steric environments that are readily probed by modern spectroscopy.
The Spectroscopic Triad: NMR, IR, and UV-Vis
The most powerful and definitive approach for isomer differentiation involves a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supplemented by Ultraviolet-Visible (UV-Vis) spectroscopy.[1] NMR provides unparalleled detail on the local chemical environment of each nucleus, while IR spectroscopy offers insights into bond vibrations and functional groups, particularly those involved in hydrogen bonding. UV-Vis spectroscopy probes the electronic transitions within the molecule, which are sensitive to overall geometry and conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone for distinguishing (E) and (Z) oxime isomers.[1][2] The magnetic anisotropy of the C=N double bond and through-space interactions cause protons and carbons in close proximity to experience different degrees of magnetic shielding, resulting in distinct chemical shifts (δ).
The most telling signals in the ¹H NMR spectrum will be those of the amino (-NH₂) protons and the methyl ester (-OCH₃) protons.
(Z)-Isomer: In this configuration, the amino group and the hydroxyl group are syn (on the same side). This proximity can facilitate intramolecular hydrogen bonding between the N-H and the O-H, or it can lead to steric repulsion. More importantly, the amino protons are positioned in a specific spatial relationship to the anisotropic cone of the C=N bond and the lone pairs on the nitrogen and oxygen atoms. This typically results in increased shielding, causing the -NH₂ proton signal to appear at a higher field (lower ppm value) .
(E)-Isomer: Here, the amino and hydroxyl groups are anti (on opposite sides). The amino protons are in a different, less shielded environment compared to the (Z)-isomer. Consequently, the -NH₂ proton signal is expected to appear at a lower field (higher ppm value) .
A similar, though potentially smaller, effect may be observed for the methyl ester protons (-OCH₃). The group syn to the hydroxyl group will experience a different magnetic environment than the one anti to it.
The chemical shifts in ¹³C NMR are also sensitive to the isomeric configuration, particularly the carbon of the C=N bond and the ester carbonyl carbon (C=O).[1]
Steric Compression: In the more sterically hindered isomer, which is often the (Z)-isomer for oximes, carbon atoms in close proximity can experience a shielding effect due to van der Waals interactions.[1] This "steric compression" or "gamma-gauche" effect would cause the C=N carbon and potentially the ester carbonyl carbon of the (Z)-isomer to appear at a higher field (lower ppm) compared to the less crowded (E)-isomer.
Infrared (IR) Spectroscopy: The Role of Hydrogen Bonding
While the C=N (~1640-1665 cm⁻¹) and N-O (~945 cm⁻¹) stretching frequencies are characteristic of oximes, the key differentiator between (E) and (Z) isomers in IR spectroscopy often lies in the O-H stretching region (~3100-3600 cm⁻¹).[3][4] The nature of hydrogen bonding—intramolecular versus intermolecular—profoundly affects the position and shape of this band.
(Z)-Isomer: The syn arrangement of the -NH₂ and -OH groups may allow for intramolecular hydrogen bonding . This typically results in a relatively sharp, concentration-independent O-H stretching band at a lower frequency compared to a "free" OH.
(E)-Isomer: The anti arrangement prevents intramolecular hydrogen bonding. Therefore, in the solid state or at high concentrations, intermolecular hydrogen bonding will dominate.[5][6] This leads to a broad, concentration-dependent O-H absorption band, often at a different frequency than the intramolecularly bonded O-H of the (Z)-isomer. Studies on other oxime isomers have shown that the associated OH stretching frequency in one isomer can be significantly displaced towards a lower frequency in the other due to differences in hydrogen bonding strength.[3]
The electronic absorption spectra of the (E) and (Z) isomers are also expected to differ, albeit subtly. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are influenced by the planarity and conjugation of the chromophore.
The π → π* transition is sensitive to the overall geometry. The less sterically hindered isomer, typically the (E)-isomer , is often more planar, allowing for more effective conjugation. This can lead to a slight bathochromic shift (longer λ_max) and potentially a higher molar absorptivity compared to the more sterically hindered (Z)-isomer .[6][7]
Workflow for Isomer Characterization
A systematic approach is crucial for reliable isomer assignment. The following workflow outlines the necessary steps from synthesis to final characterization.
A Senior Application Scientist's Guide to Cost-Effectiveness in Cephalosporin Synthesis: A Comparative Analysis of Methyl Amino(hydroxyimino)acetate Activation
Executive Summary The synthesis of third and fourth-generation cephalosporin antibiotics is a cornerstone of modern pharmaceutical manufacturing. A critical step in this process is the acylation of the 7-aminocephalospor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of third and fourth-generation cephalosporin antibiotics is a cornerstone of modern pharmaceutical manufacturing. A critical step in this process is the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, a derivative of Methyl amino(hydroxyimino)acetate. The efficiency, cost, and environmental impact of this single transformation can significantly influence the overall economic viability of the final active pharmaceutical ingredient (API). This guide provides a detailed cost-effectiveness analysis of the primary methods for activating this crucial side chain, comparing classical chemical activation, modern activated ester methodologies, and emerging biocatalytic processes. Our analysis reveals that while traditional methods are well-established, modern chemical and biocatalytic approaches offer substantial advantages in yield, safety, and waste reduction, positioning them as the preferred routes for sustainable and cost-effective large-scale synthesis.[1][2][3]
Introduction: The Central Role of the Methoxyimino-Thiazole Side Chain
The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid moiety is the defining structural feature of numerous potent cephalosporin antibiotics, including Cefotaxime and Ceftriaxone.[4] This side chain imparts enhanced stability against β-lactamase enzymes, broadening the antibacterial spectrum of the resulting drug.[4] The core challenge in large-scale synthesis is the efficient formation of an amide bond between the carboxylic acid of this side chain and the C-7 amino group of the 7-ACA core.
The direct amidation of a non-activated carboxylic acid is inefficient. Therefore, the acid must first be "activated" to facilitate the reaction. The choice of activation strategy is a critical decision point with profound implications for process complexity, reagent costs, operational safety, and environmental footprint.
The Comparative Landscape: Three Competing Philosophies
We can categorize the industrial activation and acylation strategies into three distinct approaches:
Classical Chemical Activation: These methods involve converting the carboxylic acid into a highly reactive acyl chloride using harsh, inexpensive chlorinating agents.
Modern Chemical Activation (Activated Esters): This approach involves pre-forming a reactive ester of the side chain, such as a thioester, which then reacts cleanly with 7-ACA under milder conditions.
Biocatalytic Acylation: This "green chemistry" approach utilizes enzymes, typically an immobilized penicillin or cephalosporin acylase, to catalyze the amide bond formation in an aqueous environment.[3][5]
Head-to-Head Performance & Cost Analysis
The selection of a synthetic route is a multi-parameter optimization problem. The following table provides a comparative summary of the three primary methodologies based on key performance indicators for large-scale production.
Parameter
Classical Chemical Activation (e.g., with PCl₅/SOCl₂)
Established but complex; requires specialized equipment for handling hazardous materials.
Excellent; simple, clean reaction profile is well-suited for large reactors.
Excellent; particularly suited for continuous or repeated batch processes, leveraging enzyme reusability.[2]
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we present two detailed, representative protocols for the acylation of 7-ACA.
Protocol 1: Modern Chemical Acylation using an Activated Thioester (MAEM)
This protocol is based on the highly efficient synthesis of Cefotaxime using the commercially available 2-mercaptobenzothiazolyl thioester of the side chain (MAEM).[7] The key to this process is the high reactivity and selectivity of the thioester, which allows the reaction to proceed rapidly at room temperature without the need for amino group protection.
Methodology:
Solubilization of 7-ACA: Suspend 1.0 equivalent of 7-aminocephalosporanic acid (7-ACA) in a suitable solvent system (e.g., a mixture of water and acetone).
Base Addition: Cool the suspension to 10-15°C and add a base (e.g., triethylamine or sodium bicarbonate solution) portion-wise to dissolve the 7-ACA and neutralize the carboxylic acid, forming the carboxylate salt. The causality here is to deprotonate the amino group of 7-ACA, making it a more potent nucleophile for the subsequent acylation.
MAEM Addition: In a separate vessel, dissolve 1.05 equivalents of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid 2-mercaptobenzothiazolyl thioester (MAEM) in a suitable organic solvent like acetone or dichloromethane.
Acylation Reaction: Add the MAEM solution to the 7-ACA solution. Allow the reaction to stir at room temperature. The reaction progress can be monitored by HPLC until 7-ACA consumption is complete (typically 1-2 hours).[7] This self-validating step ensures the reaction has reached completion before proceeding to isolation.
Product Isolation: Once the reaction is complete, initiate the workup. This typically involves acidifying the aqueous phase with an acid (e.g., 6M HCl) to a pH of ~2.5-3.0 to precipitate the Cefotaxime acid product.[7]
Purification: The precipitated solid is collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether) to remove the 2-mercaptobenzothiazole byproduct, and dried under vacuum to yield the final product with high purity (>95%).[7]
Protocol 2: Biocatalytic Acylation using Immobilized Acylase
This protocol describes a greener, enzyme-catalyzed approach. The process leverages the high specificity of the enzyme to form the amide bond in an aqueous medium, eliminating the need for organic solvents and harsh reagents.[3]
Methodology:
Buffer Preparation: Prepare a phosphate or bicarbonate buffer solution and adjust the pH to the optimal range for the chosen acylase (typically pH 7.0-8.0).
Substrate Dissolution: Suspend 1.0 equivalent of 7-ACA in the buffer. Add a base (e.g., NaOH solution) to maintain the pH and dissolve the 7-ACA. In a separate container, dissolve an excess (e.g., 1.5-2.0 equivalents) of the side-chain methyl ester (Methyl amino(hydroxyimino)acetate) in the buffer. The ester form is used as the acyl donor for the enzyme.
Enzymatic Reaction: Introduce the immobilized acylase biocatalyst to the 7-ACA solution in a temperature-controlled reactor (e.g., 25-30°C). Begin the reaction by slowly feeding the dissolved side-chain ester solution into the reactor. The causality for slow addition is to maintain a low concentration of the side-chain ester, which minimizes the competing enzymatic hydrolysis of the ester and the product, thereby maximizing the synthesis yield.[3]
In-Process Control: Continuously monitor the pH of the reaction. The formation of the amide bond is accompanied by the release of a proton, causing the pH to drop. Maintain the pH at the optimal setpoint by the controlled addition of a base via a pH-stat system. The consumption of base is a direct measure of reaction progress, serving as a self-validating control point.
Reaction Completion & Enzyme Recovery: When the rate of base addition plateaus, the reaction is complete. Stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches, which is critical to the process's cost-effectiveness.[3]
Product Isolation: Adjust the pH of the filtrate to the isoelectric point of the product (e.g., pH ~3.0) to induce crystallization. The product is then collected by filtration, washed with cold water, and dried.
Process Visualization & Decision Logic
Visualizing the process flow highlights the fundamental differences in complexity and waste streams between the methodologies.
Caption: Comparative workflow of cephalosporin side-chain acylation methods.
The choice of method depends heavily on the specific priorities of the manufacturing campaign. The following decision tree can guide process chemists and engineers.
Caption: Decision logic for selecting an optimal synthesis pathway.
Conclusion and Expert Recommendation
For large-scale, sustainable, and cost-effective synthesis of modern cephalosporins, the data compellingly argues against the continued use of classical chemical activation methods. The associated costs of managing hazardous reagents, handling complex, multi-step procedures with protection/deprotection steps, and treating significant waste streams outweigh the low initial cost of the chlorinating agents.
The choice between Modern Chemical Activation and Biocatalytic Acylation is more nuanced:
Modern Chemical Activation using a pre-activated reagent like MAEM offers an exceptionally simple, fast, and high-yielding process.[7] It is ideal for manufacturers who prioritize batch-to-batch reliability, speed, and process simplicity, and who have systems in place to recover the thiol byproduct.
Biocatalytic Acylation represents the pinnacle of green chemistry in this field.[1][5] Its primary economic advantage lies in the reusability of the enzyme over many cycles, which dramatically lowers the long-term cost of goods.[3] This method is best suited for large-scale, dedicated manufacturing facilities where the initial investment in the biocatalyst and aqueous processing equipment can be amortized over continuous production campaigns.
Ultimately, for new process development and long-term manufacturing strategies, biocatalytic acylation is the most cost-effective and sustainable choice . It aligns with the pharmaceutical industry's increasing focus on green manufacturing, reduces reliance on volatile organic solvents, and offers a safe, robust, and high-yielding pathway to critical antibiotic APIs.
References
Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode. (2018). ACS Publications. Retrieved March 21, 2024, from [Link]
Alternative Synthesis of Cefamandole with Biocatalytic Acylation Catalyzed by Immobilized Cephalosporin-Acid Synthetase. (n.d.). Springer Link. Retrieved March 21, 2024, from [Link]
Efficient biocatalyst for large-scale synthesis of cephalosporins, obtained by combining immobilization and site-directed mutagenesis of penicillin acylase. (2012). PubMed. Retrieved March 21, 2024, from [Link]
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216. (n.d.). PubChem. Retrieved March 21, 2024, from [Link]
CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.). Google Patents.
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (n.d.). ResearchGate. Retrieved March 21, 2024, from [Link]
(PDF) Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. (2020). ResearchGate. Retrieved March 21, 2024, from [Link]
New methods for the synthesis of spirocyclic cephalosporin analogues. (2021). Royal Society of Chemistry. Retrieved March 21, 2024, from [Link]
EP0791596A1 - Method for manufacture of cephalosporins and intermediates thereof. (n.d.). Google Patents.
(PDF) A rapid procedure to prepare cefotaxime. (2000). ResearchGate. Retrieved March 21, 2024, from [Link]
Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. (2025). ACS Publications. Retrieved March 21, 2024, from [Link]
A Comparative Guide to the Synthesis of N-Methyl Amino Acids: Methods, Mechanisms, and Practical Considerations
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of N-methyl amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry. This modification can...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methyl amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a molecule's pharmacological profile by increasing its metabolic stability, improving membrane permeability, and modulating its conformational properties.[1][2] However, the synthesis of these valuable building blocks presents unique challenges, including the risk of racemization and the difficulty of achieving selective mono-N-methylation.[3] This guide provides an in-depth comparison of the most prevalent and effective methods for N-methyl amino acid synthesis, offering experimental insights and data to inform your selection of the optimal synthetic route.
Reductive Amination: A Workhorse with Variations
Reductive amination is a widely employed and versatile method for N-methylation. The core principle involves the reaction of an amino acid with an aldehyde, typically formaldehyde, to form a Schiff base intermediate, which is then reduced to the N-methylated product.[1] The choice of reducing agent is a critical determinant of the reaction's success and scope.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic one-pot procedure that utilizes excess formic acid as both the reducing agent and the solvent.[4][5] This method is particularly effective for the exhaustive methylation of primary amines to their N,N-dimethylated counterparts.[4]
Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. A hydride transfer from the formate ion then reduces the iminium ion, yielding the methylated amine and carbon dioxide, which drives the reaction to completion.[2][6] A key advantage is that this method inherently avoids the formation of quaternary ammonium salts.[5]
}
caption {
content: "Workflow of the Eschweiler-Clarke reaction.";
}
enddot
Reductive Amination with Borohydrides
The use of milder reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), offers a gentler alternative to the Eschweiler-Clarke conditions. This approach is particularly valuable for the N-methylation of peptides on a solid support.[8]
Advantages:
Milder reaction conditions are compatible with a wider range of functional groups.
Can be effectively applied in solid-phase peptide synthesis (SPPS).[8][9]
Limitations:
Borohydride reagents can be toxic and require careful handling.
The generation of inorganic salt byproducts can complicate purification, especially for highly polar products.[10]
N-Alkylation of Protected Amino Acids: A Direct Approach
Direct alkylation of a protected amino acid derivative is another common strategy. This typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of protecting group for the amine is crucial for the success of this method.
N-Alkylation of Sulfonamides
Sulfonamides, such as those derived from p-toluenesulfonyl (tosyl) or o-nitrobenzenesulfonyl (o-NBS) chloride, are frequently used to protect the amino group. The resulting sulfonamide is sufficiently acidic to be deprotonated by a base, allowing for subsequent alkylation.
Tosyl Protection: While effective, the removal of the tosyl group often requires harsh conditions, which can be a significant drawback.[3]
o-NBS Protection: The o-NBS group offers a milder deprotection strategy, typically using a thiol nucleophile.[11] This method has been successfully applied in both solution-phase and solid-phase synthesis.[11][12] An improved procedure utilizes the less expensive and readily available base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with dimethyl sulfate, achieving high yields for a variety of amino acids.[13]
}
caption {
content: "General workflow for N-methylation via o-NBS protection.";
}
enddot
Fukuyama-Mitsunobu Reaction
A powerful variation of the sulfonamide alkylation is the Fukuyama-Mitsunobu reaction. This method involves the alkylation of a nitrobenzenesulfonamide under Mitsunobu conditions, using an alcohol, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[14] This protocol is known for being a racemization-free method for N-methyl amino acid synthesis.[1]
Advantages:
Mild reaction conditions.
Generally high yields and free from racemization.[1]
The Mitsunobu reaction can generate byproducts that require careful purification to remove.[15]
The reagents, particularly DEAD, are hazardous and require careful handling.
On-Resin N-Methylation Strategies
For the synthesis of N-methylated peptides, performing the methylation directly on the solid-phase support offers significant advantages in terms of efficiency and workflow.[12][16]
On-Resin Reductive Amination
As mentioned earlier, reductive amination using formaldehyde and a mild reducing agent like sodium cyanoborohydride can be effectively performed on a resin-bound peptide.[8] This allows for the site-specific N-methylation of amino acid residues within a growing peptide chain.
On-Resin Direct Alkylation
Direct alkylation on the solid support is also a viable strategy. This typically involves the use of a methylating agent and a non-nucleophilic base.[12] Microwave irradiation can be employed to accelerate these on-resin reactions.[16]
Challenges in On-Resin Synthesis:
Steric Hindrance: The coupling of the subsequent amino acid to the N-methylated residue is often challenging due to steric hindrance.[11][17] This may necessitate the use of more potent coupling reagents and longer reaction times.[17]
Diketopiperazine Formation: This is a common side reaction, especially when an N-methylated amino acid is at the C-terminus of the growing peptide chain.[11]
Representative Protocol for N-Methylation via o-NBS Protection (Solution Phase)
Protection: To a solution of the amino acid methyl ester in a suitable solvent (e.g., CH2Cl2), add triethylamine (1.2 eq.). Cool the mixture to 0°C and add o-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC).
Methylation: Dissolve the purified N-(o-NBS)-amino acid methyl ester in DMF. Cool to 0°C and add DBU (1.5 eq.) followed by dimethyl sulfate (1.5 eq.). Stir at 0°C for 15-30 minutes.[13]
Deprotection: Dissolve the N-methylated product in a suitable solvent (e.g., CH3CN). Add a thiol, such as thiophenol (2.5 eq.), and a base, such as K2CO3 (2.0 eq.). Stir at room temperature until deprotection is complete.
Conclusion
The synthesis of N-methyl amino acids is a critical yet challenging aspect of modern drug discovery and peptide science. The choice of synthetic method should be guided by the specific requirements of the target molecule, including the presence of sensitive functional groups and the need to preserve stereochemical integrity. While classical methods like the Eschweiler-Clarke reaction offer simplicity, modern approaches such as the Fukuyama-Mitsunobu reaction and optimized on-resin protocols provide greater control and broader applicability. By carefully considering the advantages and limitations of each method, researchers can effectively incorporate N-methyl amino acids into their synthetic strategies, unlocking new possibilities for the development of novel therapeutics.
References
Liskamp, R. M. J., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5279-5324. [Link]
Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 493-500. [Link]
Biron, E., & Chatterjee, J. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 813, 149-165. [Link]
Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1373-1383. [Link]
CD Formulation. (n.d.). Methylated Peptide. CD Formulation. Retrieved from [Link]
Sohtome, Y., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Angewandte Chemie International Edition, 59(40), 17568-17573. [Link]
Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248-255. [Link]
Aurelio, L., et al. (2019). 6 Synthesis of N-Alkyl Amino Acids. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 245-257. [Link]
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. Retrieved from [Link]
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Preparation of N-Methyl-?-amino Acids | Request PDF. ResearchGate. Retrieved from [Link]
Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
Mindt, T. L., et al. (2017). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 7(1), 1-11. [Link]
Li, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5489. [Link]
Zhang, Y., et al. (2018). Reductive methylation by aqueous formaldehyde and zinc. Green Chemistry, 20(1), 133-137. [Link]
McDermott, J. R., & Benoiton, N. L. (1973). N-Methyl Amino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]
Zhang, Y., et al. (2016). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 7(38), 5971-5977. [Link]
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]
A Guide to the Proper Disposal of Methyl Amino(hydroxyimino)acetate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl amino(hydroxyimino)acetate (CAS No. 865706-98-5), ensuring the safety of laboratory personnel and adherence to environmental regulations.[1][2]
I. Hazard Assessment and Risk Mitigation
Due to the absence of a comprehensive SDS, a conservative assessment of hazards is crucial. The functional groups present in methyl amino(hydroxyimino)acetate suggest the following potential risks:
Irritant: One supplier has classified the compound as an irritant.[2] Therefore, it should be handled with care to avoid contact with skin and eyes.
Toxicity: The acute toxicity of this specific compound is unknown. However, many organic nitrogen compounds and oximes can be harmful if swallowed, inhaled, or absorbed through the skin.
Reactivity: The reactivity profile is not well-characterized. Oximes can have varying stability, and the presence of other functional groups could lead to unforeseen reactions. It should be considered potentially reactive and kept away from strong oxidizing agents, strong acids, and strong bases.
Given these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling methyl amino(hydroxyimino)acetate.
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and absorption.
Eye Protection
Safety glasses with side shields or goggles.
To protect eyes from splashes and airborne particles.
Lab Coat
Standard laboratory coat.
To protect clothing and skin from contamination.
Respiratory Protection
Use in a well-ventilated area or fume hood.
To minimize inhalation of any potential vapors or aerosols.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of methyl amino(hydroxyimino)acetate is through a licensed chemical waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Segregation:
Container: Collect waste methyl amino(hydroxyimino)acetate in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
Labeling: The label must include:
The words "Hazardous Waste"
The full chemical name: "Methyl amino(hydroxyimino)acetate"
The CAS number: "865706-98-5"
The hazard characteristic (e.g., "Irritant," "Caution: Toxicity Not Fully Known")
The accumulation start date
Segregation: Do not mix methyl amino(hydroxyimino)acetate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should be kept separate to prevent dangerous reactions.[4]
2. Storage of Chemical Waste:
Location: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
3. Arranging for Disposal:
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal site, as required by the Environmental Protection Agency (EPA).[5]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl amino(hydroxyimino)acetate.
Caption: Disposal workflow for methyl amino(hydroxyimino)acetate.
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl amino(hydroxyimino)acetate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl amino(hydroxyimino)acetate. In the absence of a specific Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl amino(hydroxyimino)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by inferring hazards from its constituent functional groups—oxime, amino, and ester—and by analyzing safety data from structurally analogous chemicals. The following procedures are designed to empower you to work safely and effectively, transforming potential uncertainty into a clear, actionable plan.
Foundational Principle: A Proactive Hazard Assessment
Before any laboratory work begins, a thorough risk assessment is mandatory. Since specific toxicological and physical hazard data for Methyl amino(hydroxyimino)acetate is limited, we must operate under a conservative safety principle, assuming a combination of hazards associated with similar chemical classes.
Inferred Potential Hazards:
Hazard Category
Potential Risk
Rationale & Supporting Evidence
Skin Corrosion/Irritation
Causes skin irritation and may cause an allergic skin reaction.[1]
Oxime compounds are frequently cited as skin irritants and sensitizers.
This is a potential hazard if the compound is volatile or used in a flammable ester solvent like methyl acetate.[3]
The following diagram illustrates the essential logic for establishing a safe handling plan for a compound with limited primary safety data.
Caption: Hazard assessment workflow for a novel or uncharacterized chemical.
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be used in conjunction with superior control measures.
Primary Engineering Control: All handling of Methyl amino(hydroxyimino)acetate, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and protects you from inhalation hazards and potential splashes.
Administrative Controls:
The Buddy System: Never work alone when handling this compound. Ensure a colleague is aware of the work being performed.
Minimize Quantities: Use the smallest amount of material necessary for the experiment to minimize the potential impact of a spill or exposure.
Designated Area: Clearly demarcate the area within the fume hood where the work will be performed.
Personal Protective Equipment (PPE): A Detailed Protocol
The correct selection and use of PPE are critical. The following table outlines the minimum required PPE for various laboratory operations involving Methyl amino(hydroxyimino)acetate.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Flame-Retardant Lab Coat
Not required in fume hood
Preparing Solutions
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Flame-Retardant Lab Coat
Not required in fume hood
Active Reaction/Transfer
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Flame-Retardant Lab Coat
Not required in fume hood
Minor Spill Cleanup (in hood)
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Flame-Retardant Lab Coat
Air-Purifying Respirator with Organic Vapor Cartridges may be required
Major Spill / Control Failure
Chemical Splash Goggles & Face Shield
Heavy-Duty Chemical Resistant Gloves
Chemical Resistant Apron over Lab Coat
Self-Contained Breathing Apparatus (SCBA) - Trained personnel only
Detailed PPE Specifications
Eye and Face Protection: Standard safety glasses are insufficient . Use indirect-vent chemical splash goggles that seal to the face.[2] A full-face shield must be worn over the goggles during any transfer or solution preparation step to protect against splashes.[7]
Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[8] Inspect gloves for any signs of degradation or punctures before use. If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.
Body Protection: A flame-retardant lab coat is required due to the inferred flammability risk. Ensure the coat is fully buttoned. Wear long pants and closed-toe shoes made of a non-woven material like leather to prevent chemical absorption.[9]
Respiratory Protection: For routine handling inside a fume hood, no respiratory protection is required. However, in the event of a significant spill or failure of the fume hood, respiratory protection is critical.[4] Personnel must be properly fit-tested and trained to use an air-purifying respirator with organic vapor cartridges.
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Operational and Disposal Plans
A safe workflow extends beyond PPE to include handling and waste management.
Spill Response Plan
Immediate and correct response to a spill is vital. The following workflow outlines the necessary steps.